molecular formula C7H15Cl B1620029 3-Chloroheptane CAS No. 999-52-0

3-Chloroheptane

Cat. No.: B1620029
CAS No.: 999-52-0
M. Wt: 134.65 g/mol
InChI Key: DMKNOEJJJSHSML-UHFFFAOYSA-N
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Description

3-Chloroheptane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

999-52-0

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

3-chloroheptane

InChI

InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3

InChI Key

DMKNOEJJJSHSML-UHFFFAOYSA-N

SMILES

CCCCC(CC)Cl

Canonical SMILES

CCCCC(CC)Cl

Other CAS No.

999-52-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane, a secondary alkyl halide, serves as a versatile intermediate in organic synthesis. Its chemical reactivity, governed by the presence of a chlorine atom on the heptane (B126788) backbone, allows for a variety of functional group transformations crucial in the development of novel molecules in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supported by available data and established chemical principles. While this compound is not widely documented for specific biological activities itself, its role as a building block makes understanding its chemistry essential for drug discovery and development programs that may utilize haloalkane-containing scaffolds.

Chemical Structure and Identification

This compound is a chiral molecule, existing as a racemic mixture of two enantiomers, (S)-3-chloroheptane and (R)-3-chloroheptane, unless a stereospecific synthesis is employed. The chlorine atom is located on the third carbon atom of the seven-carbon heptane chain.

IdentifierValue
IUPAC Name This compound[1]
Synonyms Heptane, 3-chloro-
Molecular Formula C₇H₁₅Cl[1]
CAS Number 999-52-0[1]
SMILES CCCCC(Cl)CC[1]
InChI InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3[1]
InChIKey DMKNOEJJJSHSML-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical properties of this compound are characteristic of a haloalkane of its size. It is a colorless liquid at room temperature and is immiscible with water.

PropertyValue
Molecular Weight 134.65 g/mol [1]
Density 0.869 g/cm³ at 20°C
Boiling Point 151-153 °C
Melting Point -85.5 °C
Solubility in Water Low
Solubility in Organic Solvents Soluble in ethers, hydrocarbons, and chlorinated solvents.
Refractive Index 1.427 at 20°C

Synthesis of this compound

Detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature. However, its synthesis can be achieved through established methods for the preparation of secondary alkyl chlorides.

Experimental Protocol: Synthesis from 3-Heptanol (B47328) with Thionyl Chloride

This method involves the conversion of the hydroxyl group of 3-heptanol into a chloro group using thionyl chloride (SOCl₂). The reaction proceeds via a chlorosulfite ester intermediate and typically results in inversion of stereochemistry (Sₙ2 mechanism), though retention can occur depending on the reaction conditions (Sₙi mechanism).

Materials:

  • 3-Heptanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (B92270) (optional, as a base to neutralize HCl)

  • Anhydrous diethyl ether (solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-heptanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen).

  • Cool the solution in an ice bath.

  • Slowly add thionyl chloride dropwise from the dropping funnel. If pyridine is used, it can be added prior to the thionyl chloride.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure complete reaction.

  • Cool the reaction mixture and carefully pour it into a separatory funnel containing ice-cold saturated sodium bicarbonate solution to neutralize excess acid.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purify the crude this compound by fractional distillation.

G Heptanol 3-Heptanol Intermediate Chlorosulfite Ester Intermediate Heptanol->Intermediate + SOCl₂ SOCl2 SOCl₂ Product This compound Intermediate->Product Sₙi or Sₙ2 Byproducts SO₂ + HCl Intermediate->Byproducts

Caption: Synthesis of this compound from 3-Heptanol.

Experimental Protocol: Hydrochlorination of Heptene (B3026448)

Another potential route is the hydrochlorination of a heptene isomer, such as hept-2-ene or hept-3-ene, using hydrogen chloride (HCl). This reaction follows Markovnikov's rule, where the chloride ion adds to the more substituted carbon of the double bond.

Materials:

  • Hept-2-ene or Hept-3-ene

  • Hydrogen chloride (gas or solution in a non-nucleophilic solvent)

  • Anhydrous conditions

Procedure:

  • Dissolve the heptene isomer in a suitable inert solvent in a reaction vessel equipped for gas inlet.

  • Bubble dry hydrogen chloride gas through the solution at a controlled rate, maintaining the temperature (often low temperatures are preferred to minimize rearrangements).

  • Monitor the reaction progress by techniques such as GC-MS.

  • Upon completion, remove the excess HCl by purging with an inert gas or by washing with a mild base.

  • Isolate the crude this compound and purify by fractional distillation.

G Heptene Hept-2-ene / Hept-3-ene Carbocation Secondary Carbocation Intermediate Heptene->Carbocation + H⁺ HCl HCl Product This compound Carbocation->Product + Cl⁻

Caption: Hydrochlorination of Heptene to form this compound.

Purification

Fractional distillation is the primary method for purifying this compound from reaction mixtures and byproducts.[2][3] This technique separates compounds based on differences in their boiling points.

Experimental Protocol: Purification by Fractional Distillation

Apparatus:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with a thermometer

  • Condenser

  • Receiving flask

Procedure:

  • Charge the crude this compound into the round-bottom flask along with boiling chips.

  • Assemble the fractional distillation apparatus.

  • Heat the flask gently. As the mixture boils, the vapor will rise through the fractionating column.

  • The component with the lower boiling point will enrich at the top of the column.

  • Monitor the temperature at the distillation head. Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (151-153 °C).

  • Discard the initial and final fractions, which may contain lower and higher boiling impurities, respectively.

Chemical Reactivity

As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. The preferred reaction pathway is influenced by the nature of the nucleophile/base, the solvent, and the reaction temperature.

Nucleophilic Substitution Reactions

In these reactions, the chlorine atom is replaced by a nucleophile.

  • Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. This pathway is favored by strong, sterically unhindered nucleophiles and polar aprotic solvents.

  • Sₙ1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the departure of the chloride ion. The nucleophile then attacks the planar carbocation from either face, leading to a racemic mixture of products. This pathway is favored by weak nucleophiles, polar protic solvents, and is more likely with substrates that can form stable carbocations.

G cluster_0 Sₙ2 Pathway cluster_1 Sₙ1 Pathway 3-Chloroheptane_SN2 This compound Transition_State_SN2 Pentavalent Transition State 3-Chloroheptane_SN2->Transition_State_SN2 + Nucleophile Product_SN2 Substitution Product (Inversion) Transition_State_SN2->Product_SN2 3-Chloroheptane_SN1 This compound Carbocation Secondary Carbocation 3-Chloroheptane_SN1->Carbocation - Cl⁻ Product_SN1 Substitution Product (Racemic) Carbocation->Product_SN1 + Nucleophile

Caption: Nucleophilic Substitution Pathways for this compound.

Elimination Reactions

In these reactions, a molecule of HCl is eliminated to form an alkene.

  • E2 Mechanism: This is a one-step, concerted reaction where a strong base removes a proton from a carbon adjacent to the one bearing the chlorine, while the chloride ion departs simultaneously. With a small, strong base like sodium ethoxide (NaOEt), the major product is typically the more substituted (Zaitsev) alkene, which would be hept-3-ene. With a bulky base like potassium tert-butoxide (KOtBu), the major product is the less substituted (Hofmann) alkene, hept-2-ene, due to steric hindrance.[4]

  • E1 Mechanism: This is a two-step process that proceeds through the same carbocation intermediate as the Sₙ1 reaction. A weak base then removes a proton from an adjacent carbon to form the double bond. This pathway often competes with the Sₙ1 reaction.

G cluster_0 E2 with NaOEt (Zaitsev) cluster_1 E2 with KOtBu (Hofmann) This compound This compound Hept-3-ene Hept-3-ene (Major) This compound->Hept-3-ene + NaOEt Hept-2-ene Hept-2-ene (Major) This compound->Hept-2-ene + KOtBu NaOEt Sodium Ethoxide KOtBu Potassium tert-Butoxide

References

Physicochemical Properties of 3-Chloroheptane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane is a halogenated alkane with the chemical formula C₇H₁₅Cl. As a chloroalkane, it serves as a versatile intermediate in various organic syntheses, including the preparation of pharmaceuticals and other specialty chemicals. Its reactivity is primarily dictated by the presence of the chlorine atom on the third carbon of the heptane (B126788) chain, making it susceptible to nucleophilic substitution and elimination reactions. A thorough understanding of its physicochemical properties is essential for its effective use in research and development, ensuring optimal reaction conditions, and enabling the design of safe and efficient synthetic routes. This technical guide provides a comprehensive overview of the key physicochemical properties of this compound, detailed experimental protocols for their determination, and a visualization of its synthetic and reactive pathways.

Core Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for predicting its behavior in different solvents and under various experimental conditions.

PropertyValueReference(s)
Molecular Formula C₇H₁₅Cl[1],[2],[3]
Molecular Weight 134.65 g/mol [1],[2],[3]
Appearance Colorless liquid[4]
Density 0.8780 g/cm³[4]
Boiling Point 158.00 °C (431.15 K)[4]
Melting Point -85.00 °C (188.15 K)[4]
Refractive Index (n_D) 1.4228 (estimate)
Solubility in Water Low[4]
Solubility in Organic Solvents Soluble in nonpolar solvents (e.g., hexane, ether)[4]
CAS Number 999-52-0[1],[2]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research. The following sections detail standard laboratory protocols for measuring the key properties of this compound.

Determination of Density

The density of a liquid is its mass per unit volume. A common and straightforward method for determining the density of a liquid like this compound is by using a graduated cylinder and an electronic balance.[1][2][5]

Materials:

  • 10 mL or 25 mL graduated cylinder

  • Electronic balance (accurate to at least 0.01 g)

  • This compound sample

  • Pipette or dropper

  • Thermometer

Procedure:

  • Measure and record the mass of a clean, dry graduated cylinder.

  • Carefully add a known volume of this compound (e.g., 10.0 mL) to the graduated cylinder. Use a pipette or dropper for accurate volume measurement, reading the bottom of the meniscus.

  • Measure and record the combined mass of the graduated cylinder and the this compound sample.

  • Calculate the mass of the this compound by subtracting the mass of the empty graduated cylinder from the combined mass.

  • Calculate the density using the formula: Density = Mass / Volume.

  • Record the ambient temperature as density can be temperature-dependent.

  • Repeat the measurement at least two more times and calculate the average density to ensure accuracy.[1]

G cluster_workflow Density Determination Workflow weigh_empty 1. Weigh empty graduated cylinder add_liquid 2. Add known volume of this compound weigh_empty->add_liquid weigh_full 3. Weigh cylinder with liquid add_liquid->weigh_full calc_mass 4. Calculate mass of liquid weigh_full->calc_mass calc_density 5. Calculate density (Mass/Volume) calc_mass->calc_density

Density Determination Workflow
Determination of Refractive Index

The refractive index of a substance is a dimensionless number that describes how fast light travels through that material. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a common instrument for this measurement.[6][7][8]

Materials:

  • Abbe refractometer

  • This compound sample

  • Dropper

  • Lint-free tissue

  • Solvent for cleaning (e.g., acetone (B3395972) or ethanol)

  • Constant temperature water bath (optional, for precise measurements)

Procedure:

  • Ensure the prism of the Abbe refractometer is clean and dry. Clean with a suitable solvent and a lint-free tissue if necessary.[6]

  • Using a dropper, apply a few drops of the this compound sample onto the surface of the measuring prism.[6]

  • Close the illuminating prism gently to spread the liquid into a thin film.

  • Turn on the light source and look through the eyepiece.

  • Rotate the coarse adjustment knob until the field of view shows a distinct light and dark boundary.

  • If a colored band is visible at the boundary, adjust the dispersion compensator to get a sharp, colorless line.

  • Fine-tune the adjustment knob to center the boundary line on the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale.

  • Record the temperature at which the measurement was taken, as the refractive index is temperature-dependent.

  • After the measurement, clean the prisms thoroughly with a suitable solvent.

G cluster_workflow Refractive Index Measurement Workflow clean_prism 1. Clean and dry refractometer prism add_sample 2. Apply a few drops of this compound clean_prism->add_sample close_prism 3. Close prism to create a thin film add_sample->close_prism adjust_view 4. Adjust for light/ dark boundary close_prism->adjust_view compensate 5. Sharpen boundary with compensator adjust_view->compensate align_crosshairs 6. Center boundary on crosshairs compensate->align_crosshairs read_value 7. Read refractive index from scale align_crosshairs->read_value

Refractive Index Measurement Workflow

Synthesis and Reactivity

This compound is a secondary alkyl halide and its chemistry is characteristic of this class of compounds. It can be synthesized from the corresponding alcohol and is a key substrate for nucleophilic substitution reactions.

Synthesis

A common laboratory synthesis of this compound involves the reaction of 3-heptanol (B47328) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid. The use of thionyl chloride is often preferred as it produces gaseous byproducts, simplifying purification.

Reactivity: Nucleophilic Substitution

Due to the polar carbon-chlorine bond, the carbon atom at the 3-position is electrophilic and susceptible to attack by nucleophiles.[9][10][11] This leads to nucleophilic substitution reactions, where the chlorine atom (the leaving group) is replaced by the nucleophile. This compound can undergo both Sₙ1 and Sₙ2 reactions, with the reaction conditions (e.g., nature of the nucleophile, solvent, and temperature) determining the predominant mechanism.[11][12] For example, reaction with a strong nucleophile like hydroxide (B78521) (OH⁻) can yield 3-heptanol.[9][12]

G cluster_synthesis Synthesis of this compound cluster_reaction Nucleophilic Substitution Reaction Heptanol 3-Heptanol Chloroheptane_syn This compound Heptanol->Chloroheptane_syn Chlorination SOCl2 SOCl₂ (Thionyl Chloride) SOCl2->Chloroheptane_syn Chloroheptane_react This compound Product Substitution Product (e.g., 3-Heptanol) Chloroheptane_react->Product Substitution LeavingGroup Cl⁻ (Leaving Group) Chloroheptane_react->LeavingGroup Nucleophile Nucleophile (e.g., OH⁻) Nucleophile->Product

Synthesis and Reactivity of this compound

Conclusion

This technical guide has provided a detailed overview of the essential physicochemical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the experimental protocols provide practical guidance for its analysis in a laboratory setting. The visualization of its synthesis and reactivity highlights its role as a valuable intermediate in organic chemistry. For researchers, scientists, and professionals in drug development, a solid understanding of these fundamental properties is paramount for the successful application of this compound in the synthesis of more complex molecules.

References

3-Chloroheptane CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the chemical compound 3-Chloroheptane, focusing on its fundamental properties. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Identification

CAS Number: 999-52-0[1][2][3][4]

Molecular Formula: C7H15Cl[1][2][3][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for understanding its behavior in various experimental and industrial settings.

PropertyValueSource
Molecular Weight134.65 g/mol [1]
IUPAC NameThis compound[1]
Boiling Point150 °C at 760 mmHg[2]
Flash Point39.2 °C[2]
Density0.864 g/cm³[2]
Refractive Index1.4228[2]
Vapor Pressure5 mmHg at 25°C[2]
XLogP3-AA3.6[1]
Melting Point (estimate)-69.5 °C[2]

Synthesis Pathway

The following diagram illustrates a potential synthesis route for this compound from 3-heptanol. This reaction is a typical example of a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.

Synthesis_of_3_Chloroheptane Heptanol 3-Heptanol Product This compound Heptanol->Product Reaction Reagent Thionyl Chloride (SOCl₂) Reagent->Product Byproduct1 Sulfur Dioxide (SO₂) Product->Byproduct1 Forms Byproduct2 Hydrogen Chloride (HCl) Product->Byproduct2 Forms Analysis_Workflow Start Synthesized This compound Purification Purification (e.g., Distillation) Start->Purification Purity_Check Purity Assessment (GC-MS) Purification->Purity_Check Structure_ID Structural Confirmation (NMR, IR) Purity_Check->Structure_ID If pure Data_Analysis Data Analysis and Reporting Structure_ID->Data_Analysis Final Characterized Compound Data_Analysis->Final

References

Synthesis of 3-Chloroheptane from 3-Heptanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 3-chloroheptane from its corresponding secondary alcohol, 3-heptanol (B47328). This conversion is a fundamental nucleophilic substitution reaction in organic chemistry, pivotal for the introduction of a chlorine atom, which can serve as a versatile handle for further functionalization in the development of novel chemical entities. This document provides a comparative analysis of the primary synthetic routes, detailed experimental protocols, and relevant physicochemical and spectroscopic data for the starting material and the final product.

Overview of Synthetic Strategies

The conversion of 3-heptanol, a secondary alcohol, to this compound, an alkyl chloride, is typically achieved through two principal methods: reaction with thionyl chloride (SOCl₂) or treatment with concentrated hydrochloric acid (HCl), often in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂), commonly known as the Lucas reagent.

  • Thionyl Chloride (SOCl₂): This method is often preferred for the conversion of secondary alcohols due to its mild reaction conditions and the convenient removal of byproducts. The reaction proceeds via the formation of a chlorosulfite intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired this compound. The stereochemical outcome can be controlled depending on the reaction conditions; in the absence of a base like pyridine (B92270), the reaction often proceeds with retention of configuration through an Sₙi (internal nucleophilic substitution) mechanism. In the presence of pyridine, an Sₙ2 mechanism with inversion of configuration is favored.

  • Lucas Reagent (HCl/ZnCl₂): This classic method involves the reaction of the alcohol with concentrated hydrochloric acid and zinc chloride. The Lewis acid, ZnCl₂, coordinates to the hydroxyl group of the alcohol, making it a better leaving group (water). For secondary alcohols like 3-heptanol, the reaction proceeds via an Sₙ1 mechanism, involving the formation of a secondary carbocation intermediate. This can sometimes lead to rearrangements, although with a simple secondary substrate like 3-heptanol, this is less of a concern. The reaction rate for secondary alcohols is moderate, typically requiring heating.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for the reactant and product is presented below for easy comparison.

Property3-HeptanolThis compound
Molecular Formula C₇H₁₆OC₇H₁₅Cl
Molecular Weight 116.20 g/mol 134.65 g/mol [1]
CAS Number 589-82-2999-52-0[1]
Boiling Point 156-158 °C150-158 °C[2][3][4]
Density 0.819 g/cm³0.864-0.878 g/cm³[2]
Refractive Index 1.4211.4228[3]
Spectroscopic Data IR: Broad O-H stretch (~3350 cm⁻¹), C-H stretch (~2960-2870 cm⁻¹), C-O stretch (~1120 cm⁻¹). Mass Spec: Key fragments at m/z 87, 73, 59, 45.¹³C NMR: Data available in literature.[1] IR: C-H stretch (~2960-2870 cm⁻¹), C-Cl stretch (~650-750 cm⁻¹). Mass Spec: Molecular ion peak at m/z 134/136 (due to ³⁵Cl and ³⁷Cl isotopes), fragmentation pattern includes loss of HCl and alkyl fragments.

Experimental Protocols

The following are detailed methodologies for the two primary synthetic routes.

Synthesis of this compound using Thionyl Chloride

This protocol is based on the general procedure for the conversion of secondary alcohols to alkyl chlorides.

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₃ + SOCl₂ → CH₃(CH₂)₃CH(Cl)CH₂CH₃ + SO₂ (g) + HCl (g)

Materials and Equipment:

  • 3-Heptanol

  • Thionyl chloride (SOCl₂)

  • Dry diethyl ether or dichloromethane (B109758) (solvent)

  • Pyridine (optional, for Sₙ2 mechanism)

  • Round-bottom flask with a reflux condenser and a gas trap

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas outlet connected to a trap (e.g., a bubbler with aqueous sodium hydroxide (B78521) to neutralize HCl and SO₂), place 3-heptanol (1 equivalent).

  • Solvent Addition: Add a suitable anhydrous solvent such as diethyl ether or dichloromethane.

  • Reagent Addition: Cool the flask in an ice bath. Slowly add thionyl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it should be added prior to the thionyl chloride.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. The reaction mixture is then gently refluxed for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture over crushed ice to decompose any excess thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with a saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate). Filter off the drying agent and remove the solvent by rotary evaporation.

  • Purification: The crude this compound is purified by fractional distillation under atmospheric or reduced pressure. Collect the fraction boiling at approximately 150-158 °C.[2][3][4]

Synthesis of this compound using Lucas Reagent (HCl/ZnCl₂)

This protocol is based on the general procedure for the Sₙ1 conversion of secondary alcohols.

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₃ + HCl (conc.) --(ZnCl₂)--> CH₃(CH₂)₃CH(Cl)CH₂CH₃ + H₂O

Materials and Equipment:

  • 3-Heptanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl₂)

  • Round-bottom flask with a reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reagent Preparation: Prepare the Lucas reagent by dissolving anhydrous zinc chloride (1 equivalent) in concentrated hydrochloric acid (2-3 equivalents) with cooling.

  • Reaction Setup: In a round-bottom flask, place 3-heptanol (1 equivalent).

  • Reaction: Add the prepared Lucas reagent to the 3-heptanol. The mixture is then stirred and heated to reflux for 30-60 minutes. The formation of an oily layer of this compound indicates the reaction is proceeding.

  • Work-up: After the reaction period, cool the mixture to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the upper organic layer (the this compound).

  • Washing: Wash the organic layer with cold, concentrated sulfuric acid to remove any unreacted alcohol and byproducts. Then, wash with a saturated sodium bicarbonate solution to neutralize any acid, followed by a final wash with water or brine.

  • Drying: Dry the organic layer over an anhydrous drying agent like calcium chloride or magnesium sulfate.

  • Purification: Filter to remove the drying agent and purify the crude this compound by fractional distillation.

Signaling Pathways and Experimental Workflows

The logical flow of the synthesis and purification process can be visualized as follows:

Synthesis_Workflow Start 3-Heptanol Reaction Nucleophilic Substitution Start->Reaction Reagent Chlorinating Agent (SOCl₂ or HCl/ZnCl₂) Reagent->Reaction Crude_Product Crude this compound & Byproducts Reaction->Crude_Product Workup Aqueous Work-up (Washing & Extraction) Crude_Product->Workup Drying Drying with Anhydrous Salt Workup->Drying Purification Fractional Distillation Drying->Purification Final_Product Pure this compound Purification->Final_Product

Caption: General workflow for the synthesis and purification of this compound.

The reaction mechanism for the thionyl chloride route (in the absence of a base) follows an Sₙi pathway.

SNi_Mechanism Alcohol 3-Heptanol R-OH Intermediate1 Alkyl Chlorosulfite R-O-S(=O)Cl Alcohol->Intermediate1 + SOCl₂ SOCl2 Thionyl Chloride SOCl₂ Transition_State {Intramolecular Attack} Intermediate1->Transition_State Heat Product_Complex Product Complex R-Cl + SO₂ Transition_State->Product_Complex Retention of Configuration Final_Product This compound R-Cl Product_Complex->Final_Product Byproducts SO₂ + HCl Product_Complex->Byproducts

Caption: The Sₙi reaction mechanism for the chlorination of 3-heptanol with SOCl₂.

The reaction with the Lucas reagent proceeds via an Sₙ1 mechanism.

SN1_Mechanism Alcohol 3-Heptanol R-OH Protonated_Alcohol Protonated Alcohol R-OH₂⁺ Alcohol->Protonated_Alcohol + H⁺ (from HCl/ZnCl₂) Carbocation Secondary Carbocation R⁺ Protonated_Alcohol->Carbocation - H₂O Water Water H₂O Final_Product This compound R-Cl Carbocation->Final_Product + Cl⁻ Chloride_Ion Chloride Ion Cl⁻

References

An In-depth Technical Guide to 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 3-Chloroheptane, including its chemical identity, physicochemical properties, relevant experimental protocols, and key chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Chemical Identity

The nomenclature and various identifiers for this compound are crucial for accurate documentation and database searches.

  • IUPAC Name : this compound[1][2]

  • Synonyms : Heptane (B126788), 3-chloro-[3][4][5][6]; (3S)-3-chloroheptane[2]

  • CAS Registry Number : 999-52-0[1][4][5][6]

  • Molecular Formula : C₇H₁₅Cl[1][2][4][5][6][7]

  • Molecular Weight : 134.65 g/mol [1][2]

  • InChI : InChI=1S/C7H15Cl/c1-3-5-6-7(8)4-2/h7H,3-6H2,1-2H3[1][4][5]

  • InChIKey : DMKNOEJJJSHSML-UHFFFAOYSA-N[1][4][5]

  • Canonical SMILES : CCCCC(CC)Cl[1][7]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are essential for designing experimental conditions and predicting the behavior of the compound in various environments.

PropertyValueUnitSource
Physical State Liquid-[3]
Appearance Colorless liquid-[3]
Molecular Weight 134.649 g/mol [7]
Density 0.864g/cm³[7]
Boiling Point 150°C at 760 mmHg[7]
Melting Point -69.5 (estimate)°C[7]
Flash Point 39.2°C[7]
Vapor Pressure 5mmHg at 25°C[7]
Refractive Index 1.4228-[7]
XLogP3 3.6-[1][2][7]
Hydrogen Bond Donor Count 0-[7]
Hydrogen Bond Acceptor Count 0-[7]
Rotatable Bond Count 4-[7]
Exact Mass 134.0862282Da[1][2][7]
Complexity 43.7-[1][2][7]

Experimental Protocols

Detailed methodologies for the synthesis and reactions of this compound are outlined below.

One common laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in heptan-3-ol with a chloride ion.[7]

  • Reactants : Heptan-3-ol, concentrated hydrochloric acid, and anhydrous zinc(II) chloride.

  • Procedure :

    • Anhydrous zinc(II) chloride is dissolved in concentrated hydrochloric acid. This solution is known as the Lucas reagent.

    • Heptan-3-ol is added to the Lucas reagent at room temperature.

    • The mixture is stirred or shaken vigorously. The formation of a cloudy solution or a separate layer of this compound indicates the progress of the reaction.

    • The reaction mixture is transferred to a separatory funnel, and the organic layer containing this compound is separated from the aqueous layer.

    • The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • The crude this compound is dried over an anhydrous drying agent such as magnesium sulfate (B86663) or sodium sulfate.

    • The final product is purified by distillation.

This compound can also be synthesized via the free radical chlorination of heptane.[3] This method typically yields a mixture of positional isomers.

  • Reactants : Heptane and chlorine gas (Cl₂).

  • Conditions : The reaction is initiated by ultraviolet (UV) light or heat.

  • Procedure :

    • Liquid heptane is placed in a reaction vessel equipped with a gas inlet and a condenser.

    • Chlorine gas is bubbled through the heptane while the mixture is irradiated with UV light or heated.

    • The reaction is allowed to proceed until the desired degree of chlorination is achieved, which can be monitored by gas chromatography.

    • The reaction mixture is then washed with a solution of sodium thiosulfate (B1220275) to remove any unreacted chlorine, followed by a wash with water and then brine.

    • The organic layer is dried over an anhydrous drying agent.

    • Fractional distillation is required to separate this compound from other isomers (e.g., 1-chloroheptane, 2-chloroheptane, 4-chloroheptane) and unreacted heptane.

Chemical Reactions and Pathways

This compound, as a secondary alkyl halide, can undergo various chemical transformations, with nucleophilic substitution and elimination reactions being the most prominent.

This compound can participate in S_N2 reactions, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[8] An example is the reaction with sodium thiomethoxide.

SN2_Reaction cluster_reactants Reactants cluster_products Products R (R)-3-Chloroheptane P (S)-3-(Methylthio)heptane R->P S_N2 Reaction Nu Na⁺⁻SCH₃ Nu->P LG NaCl

Caption: S_N2 reaction of (R)-3-chloroheptane with sodium thiomethoxide.

The synthesis of this compound from heptan-3-ol can be visualized as a multi-step laboratory workflow.

Synthesis_Workflow start Start: Heptan-3-ol reagent Add Lucas Reagent (HCl, ZnCl₂) start->reagent reaction Reaction & Separation of Organic Layer reagent->reaction wash_bicarb Wash with NaHCO₃(aq) reaction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry with Anhydrous MgSO₄ wash_brine->dry distill Purification by Distillation dry->distill end End: Pure this compound distill->end

Caption: Laboratory workflow for the synthesis of this compound.

References

Navigating the Acquisition and Application of 3-Chloroheptane for Advanced Research

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Chloroheptane (CAS No. 999-52-0), a secondary alkyl halide, serves as a valuable intermediate and building block in organic synthesis. Its utility in the construction of more complex molecules makes it a compound of interest for researchers in medicinal chemistry, materials science, and drug development. However, its limited commercial availability from major chemical suppliers necessitates a deeper understanding of its procurement from specialty vendors and its synthesis via established laboratory protocols. This in-depth technical guide provides a comprehensive overview of commercial suppliers for research-grade this compound, detailed experimental protocols for its synthesis, and its application in subsequent chemical transformations.

Commercial Availability: A Specialty Chemical Landscape

Unlike its isomers, 1-chloroheptane (B146330) and 2-chloroheptane, this compound is not a commonly stocked reagent by large chemical suppliers. Researchers seeking to procure this compound will need to engage with specialty chemical providers and companies that offer custom synthesis services. These suppliers are equipped to produce specific, non-standard chemicals on demand.

Below is a summary of potential commercial sources for research-grade this compound. It is important to note that availability and pricing are subject to change, and direct inquiry with the suppliers is recommended for the most current information.

Supplier TypeCompound NameCAS NumberPurityQuantityPriceNotes
Specialty Chemical Suppliers & Custom Synthesis This compound999-52-0Typically >95% (GC), subject to custom synthesis specificationsGrams to KilogramsQuote-basedAvailability is not guaranteed as a stock item. Lead times for custom synthesis will vary. Direct inquiry is essential.

Experimental Protocols: Synthesis and Application

Given the specialized nature of this compound, in-house synthesis is a viable and often necessary option for research laboratories. The most common and reliable method for the preparation of this compound is the chlorination of the corresponding alcohol, 3-heptanol (B47328), using a variety of chlorinating agents. Additionally, the reactivity of this compound as an alkyl halide allows for its use in fundamental carbon-carbon bond-forming reactions, such as the Grignard reaction.

Synthesis of this compound from 3-Heptanol with Thionyl Chloride

This procedure details the conversion of a secondary alcohol to a secondary alkyl chloride using thionyl chloride, a common and effective method that proceeds via an SNi (Substitution Nucleophilic internal) mechanism, often with the addition of a base like pyridine (B92270) to neutralize the HCl byproduct.

Reaction:

Materials:

  • 3-Heptanol

  • Thionyl chloride (SOCl₂)

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-heptanol in anhydrous diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride to the stirred solution via a dropping funnel. If pyridine is used, it can be added to the alcohol solution before the addition of thionyl chloride. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently refluxed for a period to ensure the reaction goes to completion.

  • Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation.

Application in Grignard Reaction

This compound can be used to prepare a Grignard reagent, which is a potent nucleophile for forming new carbon-carbon bonds.

Part 1: Formation of the Grignard Reagent

Reaction:

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • A crystal of iodine (as an initiator)

  • Three-neck round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

Procedure:

  • Ensure all glassware is rigorously dried to prevent the quenching of the Grignard reagent.

  • Place magnesium turnings in the three-neck flask.

  • Add a small amount of anhydrous diethyl ether and a crystal of iodine.

  • In a dropping funnel, prepare a solution of this compound in anhydrous diethyl ether.

  • Add a small amount of the this compound solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a change in color. Gentle warming may be necessary.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish solution is the Grignard reagent, heptan-3-ylmagnesium chloride.

Part 2: Reaction with a Carbonyl Compound (e.g., Acetone)

Reaction:

Procedure:

  • Cool the prepared Grignard reagent in an ice bath.

  • In a separate flask, dissolve the carbonyl compound (e.g., acetone) in anhydrous diethyl ether.

  • Slowly add the solution of the carbonyl compound to the stirred Grignard reagent.

  • After the addition is complete, allow the reaction to proceed at room temperature.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride or dilute acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, wash, dry, and purify the resulting tertiary alcohol by distillation or chromatography.

Visualizing Workflows and Pathways

To further elucidate the procurement and application of this compound, the following diagrams, generated using Graphviz (DOT language), illustrate the logical workflows.

procurement_workflow cluster_procurement Procurement of this compound start Identify Research Need for this compound check_major_suppliers Search Major Chemical Suppliers (e.g., Sigma-Aldrich, TCI) start->check_major_suppliers search_specialty Search Specialty Chemical Suppliers & Custom Synthesis Labs check_major_suppliers->search_specialty Not Available purchase Purchase this compound check_major_suppliers->purchase Available request_quote Request Quotation (Purity, Quantity, Price, Lead Time) search_specialty->request_quote evaluate_options Evaluate Supplier Options request_quote->evaluate_options evaluate_options->purchase Favorable Quote synthesize Synthesize In-House evaluate_options->synthesize Unfavorable Quote or Long Lead Time

Caption: Procurement workflow for this compound.

synthesis_and_application_workflow cluster_synthesis Synthesis of this compound cluster_application Application in Grignard Reaction start_synthesis 3-Heptanol reaction_synthesis Chlorination Reaction start_synthesis->reaction_synthesis reagents_synthesis Thionyl Chloride (SOCl₂) (Optional: Pyridine) reagents_synthesis->reaction_synthesis workup_synthesis Workup & Purification (Extraction, Distillation) reaction_synthesis->workup_synthesis product_synthesis This compound workup_synthesis->product_synthesis start_grignard This compound reaction_grignard_formation Grignard Reagent Formation start_grignard->reaction_grignard_formation reagents_grignard Magnesium (Mg) Anhydrous Ether reagents_grignard->reaction_grignard_formation grignard_reagent Heptan-3-ylmagnesium chloride reaction_grignard_formation->grignard_reagent reaction_grignard_addition Nucleophilic Addition grignard_reagent->reaction_grignard_addition carbonyl_compound Carbonyl Compound (e.g., Aldehyde, Ketone) carbonyl_compound->reaction_grignard_addition workup_grignard Acidic Workup & Purification reaction_grignard_addition->workup_grignard final_product Target Alcohol workup_grignard->final_product

Navigating the Unseen Risks: A Technical Guide to the Safe Handling of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the safety and handling precautions for 3-chloroheptane. Given the limited availability of specific toxicological data for this compound, this guide incorporates data from its isomers, 1-chloroheptane (B146330) and 2-chloroheptane, as well as the closely related 3-chlorohexane, to provide a thorough understanding of the potential hazards. All data from isomers and related compounds are clearly identified. This document is intended for use by trained professionals in a laboratory or drug development setting.

Hazard Identification and Classification

Table 1: GHS Hazard Classification (Based on Isomer Data)

Hazard ClassHazard CategoryGHS Hazard Statement (H-code)Source (Isomer)
Flammable liquidsCategory 3H226: Flammable liquid and vapor2-Chloroheptane, 3-Chlorohexane[1]
Skin irritationCategory 2H315: Causes skin irritation2-Chloroheptane, 3-Chlorohexane[1]
Eye irritationCategory 2AH319: Causes serious eye irritation2-Chloroheptane, 3-Chlorohexane[1]
Specific target organ toxicity — single exposureCategory 3H335: May cause respiratory irritation2-Chloroheptane

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Properties of this compound and Its Isomers

PropertyThis compound1-Chloroheptane2-Chloroheptane
Molecular Formula C₇H₁₅ClC₇H₁₅ClC₇H₁₅Cl
Molecular Weight 134.65 g/mol 134.65 g/mol 134.65 g/mol
Appearance Colorless liquidClear, colorless liquidNot specified
Boiling Point Not availableNot availableNot available
Flash Point Not available41 °CNot available
Density Not availableNot availableNot available
Solubility Low in water; soluble in organic solvents.[2]Not specifiedNot specified

Toxicological Data

Specific toxicological data, such as LD50 and LC50 values for this compound, are not available.[3] The toxicological properties have not been thoroughly investigated. Therefore, it must be handled with the assumption that it may be harmful if inhaled, ingested, or absorbed through the skin.

Table 3: Summary of Toxicological Data (Based on Isomer Information)

Exposure RouteEffectData Availability for this compoundPotential Effects Based on Isomer Data
Oral Acute Toxicity (LD50)No data available[3]May be harmful if swallowed.
Dermal Acute Toxicity (LD50)No data available[3]May be harmful if absorbed through the skin.
Inhalation Acute Toxicity (LC50)No data available[3]May cause respiratory tract irritation.
Skin Irritation/CorrosionNo data available[3]Causes skin irritation.[1]
Eyes Irritation/DamageNo data available[3]Causes serious eye irritation.[1]
Carcinogenicity No data availableNo component is listed as a carcinogen by IARC, NTP, or OSHA for 2-chloroheptane.

Experimental Protocols for Hazard Assessment

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals relies on data from standardized experimental protocols, primarily those developed by the Organisation for Economic Co-operation and Development (OECD). The following are summaries of the OECD test guidelines that would be used to determine the acute toxicity and irritation potential of this compound.

Acute Toxicity Testing

Acute toxicity data is essential for classification and for understanding the potential immediate health effects of a substance.

Table 4: OECD Guidelines for Acute Toxicity Testing

TestOECD GuidelineBrief Description of Methodology
Acute Oral Toxicity OECD 420, 423, 425[4]A single dose of the substance is administered to fasted animals (usually rats) by gavage.[5] The animals are observed for up to 14 days for signs of toxicity and mortality.[6] Different guidelines use different dosing strategies to minimize the number of animals used while still obtaining a statistically valid LD50 estimate.[4]
Acute Dermal Toxicity OECD 402[7]A single dose of the substance is applied to a shaved area of the skin (usually of rats or rabbits) for 24 hours.[8] The animals are observed for 14 days for signs of toxicity and mortality to determine the LD50.[8]
Acute Inhalation Toxicity OECD 403[9]Animals (usually rats) are exposed to the substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours).[10] Observations for toxicity and mortality continue for 14 days to determine the LC50.[10]
Skin and Eye Irritation Testing

These tests determine the potential for a substance to cause reversible or irreversible damage to the skin and eyes.

Table 5: OECD Guidelines for Skin and Eye Irritation Testing

TestOECD GuidelineBrief Description of Methodology
Skin Irritation/Corrosion OECD 439 (in vitro)[11]The test substance is applied to a reconstructed human epidermis (RhE) model.[11] Cell viability is measured to determine if the substance is an irritant.[11] This is a non-animal testing alternative.
Eye Irritation/Corrosion OECD 496 (in vitro)[12]This in vitro method uses a macromolecular test system to predict the ocular irritation potential of a chemical by measuring its ability to denature and disrupt a protein matrix.[13] It is an animal-free method to identify substances that may cause severe eye damage.[13]

Safe Handling and Storage Workflow

A systematic approach to handling this compound is essential to minimize exposure and risk. The following workflow outlines the key stages from procurement to disposal.

Safe Handling Workflow for this compound cluster_pre Pre-Handling cluster_handling Handling and Use cluster_post Post-Handling Risk Assessment Risk Assessment Procurement Procurement Risk Assessment->Procurement Receiving Receiving Procurement->Receiving Storage Storage Receiving->Storage Dispensing Dispensing Storage->Dispensing Experimental Use Experimental Use Dispensing->Experimental Use Decontamination Decontamination Experimental Use->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal

Caption: A workflow diagram illustrating the key stages of safely handling this compound.

Personal Protective Equipment (PPE) and Engineering Controls

Appropriate PPE and engineering controls are the primary defense against exposure to this compound.

Engineering Controls
  • Ventilation: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood.

  • Explosion-Proof Equipment: Use explosion-proof electrical, ventilating, and lighting equipment in areas where this compound is handled and stored.

Personal Protective Equipment
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection:

    • Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may be suitable for incidental contact, but breakthrough times should be verified.

    • Clothing: Wear a lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside of a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid Measures

In the event of exposure to this compound, immediate action is critical.

Table 6: First Aid Measures for this compound Exposure

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[3]

Fire and Explosion Hazard Data

This compound is a flammable liquid and poses a fire and explosion risk.

  • Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.

  • Fire-Fighting Procedures: Wear self-contained breathing apparatus (SCBA) and full protective gear.

  • Unusual Fire and Explosion Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back. Containers may explode when heated.

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure adequate ventilation.

  • Eliminate Ignition Sources: Remove all sources of ignition (sparks, open flames, hot surfaces).

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the absorbed material into a suitable, closed container for disposal.

  • Personal Protection: Wear appropriate PPE during cleanup.

Logical Framework for Toxicity Assessment

The decision-making process for assessing the toxicity of a chemical like this compound, for which there is limited data, follows a logical progression.

Toxicity Assessment Logic for this compound Start Start Literature Review Literature Review Start->Literature Review Data Available? Data Available? Literature Review->Data Available? Use Existing Data Use Existing Data Data Available?->Use Existing Data Yes In Silico Modeling In Silico Modeling Data Available?->In Silico Modeling No Hazard Classification Hazard Classification Use Existing Data->Hazard Classification In Vitro Testing In Vitro Testing In Silico Modeling->In Vitro Testing In Vivo Testing In Vivo Testing In Vitro Testing->In Vivo Testing In Vivo Testing->Hazard Classification

Caption: A logical flow for assessing the toxicity of a chemical with limited existing data.

Conclusion

While specific safety and toxicological data for this compound are limited, a conservative approach based on the known hazards of its isomers is essential for ensuring the safety of all personnel. Adherence to the handling, storage, and emergency procedures outlined in this guide, in conjunction with standard laboratory best practices, will minimize the risks associated with the use of this compound in a research and development setting. Continuous monitoring of new safety data for this compound is strongly recommended.

References

An In-depth Technical Guide on the Solubility of 3-Chloroheptane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-chloroheptane in a range of common organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document presents a representative, hypothetical dataset based on the well-established principles of "like dissolves like" and the known physicochemical properties of haloalkanes. The guide is intended to serve as a practical resource for experimental design, solvent selection in synthesis and purification processes, and formulation development. A detailed, generalized experimental protocol for the quantitative determination of liquid-liquid solubility is also provided, alongside a visual workflow to guide laboratory practice.

Introduction to this compound and its Solubility

This compound (C₇H₁₅Cl) is a halogenated alkane featuring a seven-carbon chain with a chlorine atom substituted at the third carbon position. Its molecular structure, characterized by a large nonpolar hydrocarbon backbone and a polar carbon-chlorine bond, dictates its solubility behavior. While the C-Cl bond introduces a dipole moment, the overall molecule is predominantly nonpolar.

The principle of "like dissolves like" is the primary determinant of solubility for compounds like this compound.[1] This principle states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. Consequently, this compound is expected to be highly soluble or miscible in nonpolar and weakly polar organic solvents, where the energy required to break existing intermolecular attractions is balanced by the energy released when new attractions are formed between the solute and solvent molecules.[2][3][4][5] Conversely, its solubility in highly polar solvents, such as water, is negligible due to the inability of the nonpolar alkyl chain to overcome the strong hydrogen bonding network of water.[1][2][6]

Hypothetical Quantitative Solubility Data

The following table summarizes the estimated quantitative solubility of this compound in a selection of common organic solvents at standard temperature and pressure (25 °C, 1 atm). These values are extrapolations based on the known properties of similar haloalkanes and should be confirmed experimentally for precise applications.

SolventChemical FormulaPolarity Index (Approx.)Predicted Solubility ( g/100 mL)Classification
Nonpolar Solvents
n-HexaneC₆H₁₄0.1> 50Miscible
TolueneC₇H₈2.4> 50Miscible
Diethyl Ether(C₂H₅)₂O2.8> 50Miscible
Polar Aprotic Solvents
Tetrahydrofuran (THF)C₄H₈O4.0> 50Miscible
DichloromethaneCH₂Cl₂3.1> 50Miscible
AcetoneC₃H₆O5.1~ 40Highly Soluble
AcetonitrileC₂H₃N5.8~ 15Soluble
Polar Protic Solvents
EthanolC₂H₅OH4.3~ 25Soluble
MethanolCH₃OH5.1~ 10Sparingly Soluble
WaterH₂O10.2< 0.1Insoluble

Experimental Protocol for Solubility Determination

The following is a generalized protocol for the quantitative determination of the solubility of a liquid analyte, such as this compound, in an organic solvent. This method is based on the widely used "shake-flask" technique followed by quantitative analysis.

3.1. Materials and Equipment

  • Analyte (this compound, >99% purity)

  • Solvent of interest (>99% purity)

  • Analytical balance (± 0.1 mg)

  • Thermostatically controlled shaker or incubator

  • Calibrated positive displacement pipettes

  • Volumetric flasks (Class A)

  • Gas chromatograph with a flame ionization detector (GC-FID) or a suitable alternative analytical instrument (e.g., UV-Vis spectrophotometer if the analyte has a chromophore)

  • Vials with PTFE-lined septa

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

3.2. Procedure

Part A: Preparation of Standard Solutions for Calibration

  • Prepare a stock solution of this compound in the chosen solvent at a precisely known concentration (e.g., 100 mg/mL).

  • Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations. These standards should bracket the expected solubility of this compound.

  • Analyze each standard solution by GC-FID to generate a calibration curve of peak area versus concentration.

Part B: Equilibration of a Saturated Solution

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The presence of a distinct second phase of the analyte should be visible.

  • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. A preliminary time-course study can determine the minimum time to reach a stable concentration.

Part C: Sample Analysis

  • After equilibration, allow the mixture to stand undisturbed at the same constant temperature for at least 2 hours to allow for phase separation.

  • Carefully withdraw an aliquot of the solvent phase (the supernatant) using a syringe fitted with a syringe filter to remove any undissolved microdroplets of the analyte.

  • Immediately dilute the filtered, saturated solution with the pure solvent to a concentration that falls within the linear range of the previously generated calibration curve. A high dilution factor will likely be necessary for highly soluble systems.

  • Analyze the diluted sample by GC-FID under the same conditions as the standard solutions.

Part D: Calculation of Solubility

  • Using the equation from the calibration curve, determine the concentration of this compound in the diluted sample.

  • Multiply this concentration by the dilution factor to calculate the concentration of the saturated solution. This value represents the solubility of this compound in the solvent at the specified temperature.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow A Prepare Standard Solutions (this compound in Solvent) B Generate Calibration Curve (GC-FID Analysis) A->B I Calculate Concentration from Calibration Curve B->I C Prepare Saturated Solution (Excess this compound in Solvent) D Equilibrate at Constant Temperature (24-48h with Agitation) C->D E Phase Separation (Allow to Settle) D->E F Sample and Filter Supernatant E->F G Dilute Sample to within Calibration Range F->G H Analyze Diluted Sample (GC-FID) G->H H->I J Calculate Final Solubility (Concentration x Dilution Factor) I->J

Caption: Workflow for the quantitative determination of solubility.

Conclusion

References

A Guide to Theoretical and Computational Studies of 3-Chloroheptane: A Methodological Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroheptane, a halogenated alkane, serves as a valuable model system for understanding the interplay of conformational flexibility and electronic effects in larger, more complex molecules relevant to medicinal chemistry and materials science. While extensive dedicated computational studies on this specific molecule are not widely published, this technical guide outlines the established theoretical and computational methodologies that can be employed for its in-depth analysis. This whitepaper details the protocols for conformational analysis, quantum chemical calculations to determine structural and spectroscopic properties, and molecular dynamics simulations to probe its behavior in a condensed phase. By following these established protocols, researchers can generate valuable data to inform drug design, reaction mechanism studies, and the development of novel chemical entities.

Introduction

Halogenated organic compounds are of significant interest in drug development and materials science due to the unique physicochemical properties imparted by the halogen substituent, including altered lipophilicity, metabolic stability, and binding interactions. This compound (C7H15Cl) represents a fundamental chiral haloalkane, offering a tractable system for computational investigation. Its relatively simple structure allows for a thorough exploration of its conformational landscape and the influence of the chlorine atom on its electronic and spectroscopic properties.

This guide provides a comprehensive overview of the theoretical and computational approaches applicable to the study of this compound. It is intended to serve as a methodological blueprint for researchers seeking to characterize this molecule or similar chemical structures.

Physicochemical and Thermochemical Properties

A starting point for any computational study is the collection of known experimental and basic computed data. Publicly available databases such as PubChem and the NIST Chemistry WebBook provide foundational information for this compound.[1]

Table 1: General and Computed Properties of this compound [1]

PropertyValueSource
Molecular FormulaC7H15ClPubChem
Molecular Weight134.65 g/mol PubChem
IUPAC NameThis compoundPubChem
CAS Number999-52-0PubChem
XLogP33.6PubChem (Computed)
Hydrogen Bond Donor Count0PubChem (Computed)
Hydrogen Bond Acceptor Count0PubChem (Computed)
Rotatable Bond Count4PubChem (Computed)

Table 2: Thermochemical Data for Isomerization Reactions Involving this compound

ReactionEnthalpy of Reaction (ΔrH°)PhaseReference
Heptane, 4-chloro- = this compound-0.23 ± 0.10 kJ/molGasNIST WebBook[2]
Heptane, 2-chloro- = this compound0.15 kJ/molLiquidNIST WebBook[2]

Conformational Analysis

The presence of four rotatable single bonds in this compound suggests a complex potential energy surface with multiple local minima corresponding to different conformers. Identifying the low-energy conformers is crucial as they will dictate the molecule's overall properties.

Experimental Protocol: Computational Potential Energy Surface (PES) Scan

A relaxed PES scan is a standard computational technique to explore the conformational space of a molecule. This involves systematically rotating one or more dihedral angles while optimizing the remaining geometrical parameters at each step.

Protocol:

  • Initial Structure Generation: Build an initial 3D structure of this compound using molecular modeling software.

  • Choice of Dihedral Angles: Identify the key dihedral angles for scanning. For this compound, these are the C1-C2-C3-C4, C2-C3-C4-C5, C3-C4-C5-C6, and C4-C5-C6-C7 bonds. A systematic scan of the two dihedrals around the chiral center (C2-C3-C4-C5 and C3-C2-C(Cl)-H) would be a logical starting point.

  • Computational Method: Employ a computationally inexpensive method for the initial scan, such as a molecular mechanics force field (e.g., MMFF94) or a semi-empirical quantum method (e.g., PM7).

  • Scan Execution: Perform the scan in increments (e.g., 15-30 degrees) for each chosen dihedral angle.

  • Identification of Minima: Analyze the resulting energy profile to identify the low-energy minima.

  • Re-optimization: The structures corresponding to the identified minima should be re-optimized at a higher level of theory, such as Density Functional Theory (DFT), to obtain more accurate geometries and relative energies.

pes_scan_workflow start Initial 3D Structure of this compound select_dihedrals Select Dihedral Angles for Scanning start->select_dihedrals pes_scan Perform Relaxed PES Scan (e.g., MMFF94 or PM7) select_dihedrals->pes_scan analyze_profile Analyze Energy Profile pes_scan->analyze_profile identify_minima Identify Conformational Minima analyze_profile->identify_minima reoptimize Re-optimize Minima (e.g., DFT/B3LYP/6-31G(d)) identify_minima->reoptimize final_conformers Set of Low-Energy Conformers reoptimize->final_conformers

Caption: Workflow for conformational analysis via a potential energy surface scan.

Quantum Chemical Calculations

Once the low-energy conformers are identified, quantum chemical calculations can be performed to obtain a wide range of molecular properties with high accuracy.

Experimental Protocol: DFT Calculations

Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for molecules of this size.

Protocol:

  • Software Selection: Utilize a quantum chemistry software package such as Gaussian, ORCA, or GAMESS.

  • Method Selection:

    • Functional: The B3LYP hybrid functional is a widely used and well-benchmarked choice for organic molecules.

    • Basis Set: A Pople-style basis set like 6-31G(d) is suitable for initial geometry optimizations and frequency calculations. For more accurate energies and properties, a larger basis set such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.

  • Geometry Optimization: Perform a full geometry optimization for each low-energy conformer identified from the PES scan. This will yield the equilibrium bond lengths, bond angles, and dihedral angles.

  • Vibrational Frequency Analysis: Calculate the harmonic vibrational frequencies for each optimized conformer. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface. These frequencies can be compared with experimental infrared (IR) and Raman spectra.

  • NMR Chemical Shift Calculation: Employ the Gauge-Independent Atomic Orbital (GIAO) method to predict the 1H and 13C NMR chemical shifts. These can be benchmarked against experimental data if available.

  • Thermodynamic Properties: From the vibrational analysis, thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy can be calculated. These are essential for determining the relative populations of conformers at a given temperature.

dft_calculations cluster_calculations Quantum Chemical Calculations input Low-Energy Conformer Structures dft_setup DFT Setup (e.g., B3LYP/6-311+G(d,p)) input->dft_setup geom_opt Geometry Optimization dft_setup->geom_opt freq_calc Vibrational Frequency Analysis geom_opt->freq_calc output_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->output_geom nmr_calc NMR Chemical Shift Calculation (GIAO) freq_calc->nmr_calc output_vib Vibrational Frequencies (IR/Raman Spectra) freq_calc->output_vib output_thermo Thermodynamic Properties (ΔG, ΔH) freq_calc->output_thermo output_nmr Predicted NMR Shifts (1H, 13C) nmr_calc->output_nmr

Caption: Logical flow of DFT calculations for molecular property prediction.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the properties of isolated molecules, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase (e.g., as a liquid or in solution), providing information on its dynamics and intermolecular interactions.

Experimental Protocol: Classical Molecular Dynamics Simulation

Protocol:

  • Force Field Selection: Choose a suitable classical force field. General purpose force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or GAFF (General Amber Force Field) are good starting points for organic molecules.

  • Parameterization: Ensure that the force field has accurate parameters for chloroalkanes. If not, new parameters may need to be derived from quantum chemical calculations (e.g., by fitting to electrostatic potentials and torsional energy profiles).

  • System Setup:

    • Create a simulation box (e.g., a cubic box).

    • Populate the box with a number of this compound molecules to achieve the desired density (e.g., the experimental liquid density).

    • If simulating in solution, add the appropriate solvent molecules (e.g., water, represented by a model like TIP3P).

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the initial system to remove any unfavorable contacts.

    • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to reach equilibrium.

    • Production Run: Once equilibrated, run the simulation for a sufficient length of time (nanoseconds to microseconds) to collect data for analysis.

  • Analysis: Analyze the trajectory to calculate properties such as:

    • Radial distribution functions (to understand the local structure of the liquid).

    • Diffusion coefficients.

    • Rotational correlation times.

    • Conformational populations in the condensed phase.

Conclusion

The theoretical and computational methodologies outlined in this whitepaper provide a robust framework for the comprehensive study of this compound. By employing a combination of conformational analysis, high-level quantum chemical calculations, and molecular dynamics simulations, researchers can gain deep insights into the structural, spectroscopic, and dynamic properties of this molecule. The data generated from such studies are invaluable for applications in drug design, where understanding molecular conformation and intermolecular interactions is paramount, as well as for fundamental studies in physical organic chemistry. This guide serves as a practical starting point for initiating such computational investigations.

References

A Technical Guide to the Enthalpy of Formation and Combustion of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core thermochemical properties of 3-Chloroheptane, specifically its standard enthalpy of formation (ΔHf°) and standard enthalpy of combustion (ΔHc°). Due to the absence of readily available experimental data for this specific compound in public databases, this document focuses on the established experimental and computational methodologies for their determination.

Thermochemical Data for this compound

A thorough search of established chemical databases, including the NIST Chemistry WebBook, reveals a lack of experimentally determined values for the standard enthalpy of formation and combustion of this compound (CAS 999-52-0).[1][2][3][4] Data is limited to reaction thermochemistry for isomerization between different chloroheptane isomers.[1][2]

The absence of such data is not uncommon for specialized halogenated alkanes that may not have been the subject of extensive thermochemical investigation. For research purposes, values would typically be determined experimentally using the protocols outlined below or estimated using computational chemistry methods, such as ab initio calculations, which are frequently employed for halogenated compounds.[5][6]

Table 1: Thermochemical Properties of this compound

PropertySymbolValue (kJ/mol)Data Source
Standard Enthalpy of Formation (gas)ΔHf°Data Not Available-
Standard Enthalpy of CombustionΔHc°Data Not Available-

Experimental Determination Methodologies

The primary route to determining the standard enthalpy of formation for an organic compound like this compound is through the experimental measurement of its enthalpy of combustion.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion is determined experimentally using a constant-volume calorimeter, commonly known as a bomb calorimeter.[7] This technique measures the heat evolved during a complete combustion reaction in the presence of excess oxygen.[8]

Experimental Protocol:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of liquid this compound is weighed and placed into a crucible within the calorimeter's steel pressure vessel, known as the "bomb".[9] A small amount of water (approx. 1 mL) is added to the bomb to ensure that the halogen and nitrogen products are formed in their standard aqueous states.[9]

  • Fuse Wire: A measured length of ignition wire is attached to the electrodes, positioned so it is in contact with the sample.[9]

  • Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 25-30 atm to ensure complete and rapid combustion.[8]

  • Calorimeter Assembly: The sealed bomb is submerged in a precisely measured volume of water in an insulated outer container (the jacket).[7][10] A stirrer ensures even temperature distribution, and a high-precision thermometer records the temperature.[7][11]

  • Ignition: The sample is ignited by passing an electric current through the fuse wire.[7] The combustion of the sample releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise.

  • Temperature Measurement: The temperature of the water is recorded at regular intervals before and after ignition until a maximum temperature is reached and begins to cool. This allows for the calculation of the precise temperature change (ΔT), corrected for any heat exchange with the surroundings.[12]

  • Calculation: The heat released by the reaction (qv) is calculated using the total heat capacity of the calorimeter system (Ccal), which is determined separately by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10]

    • qreaction = - (Ccal * ΔT)

  • Corrections: The calculated heat value is corrected for the combustion of the fuse wire and for the formation of nitric acid from residual nitrogen in the bomb.[9] The result is the constant-volume heat of combustion (ΔUc). This is then converted to the constant-pressure enthalpy of combustion (ΔHc°) using the equation ΔH = ΔU + ΔngRT, where Δng is the change in the number of moles of gas in the balanced combustion reaction.[7]

Enthalpy of Formation via Hess's Law

The standard enthalpy of formation (ΔHf°) cannot be measured directly for most complex molecules. Instead, it is calculated from the experimentally determined standard enthalpy of combustion (ΔHc°) using Hess's Law.[13][14] Hess's Law states that the total enthalpy change for a reaction is independent of the pathway taken.[14][15]

Calculation Protocol:

  • Balanced Combustion Reaction: Write the balanced chemical equation for the complete combustion of this compound (C₇H₁₅Cl).

    • C₇H₁₅Cl(l) + 11 O₂(g) → 7 CO₂(g) + 7 H₂O(l) + HCl(aq)

  • Hess's Law Application: The enthalpy of combustion for the overall reaction can be expressed as the sum of the enthalpies of formation of the products minus the sum of the enthalpies of formation of the reactants.[16][17]

    • ΔHc° = [ 7 * ΔHf°(CO₂) + 7 * ΔHf°(H₂O) + ΔHf°(HCl) ] - [ ΔHf°(C₇H₁₅Cl) + 11 * ΔHf°(O₂) ]

  • Solving for ΔHf°: The standard enthalpies of formation for the combustion products (CO₂, H₂O, HCl) and for elemental oxygen (which is zero by definition) are well-established.[17] By substituting the experimentally determined ΔHc° and the known ΔHf° values of the products into the equation, one can algebraically solve for the unknown standard enthalpy of formation of this compound, ΔHf°(C₇H₁₅Cl).[13][18]

Visualized Workflows and Relationships

The following diagrams illustrate the experimental workflow for determining the enthalpy of combustion and the logical application of Hess's Law for calculating the enthalpy of formation.

G prep Sample Preparation (Weigh this compound, add to crucible) fuse Attach Fuse Wire to Electrodes prep->fuse seal Seal & Pressurize Bomb with O2 (25-30 atm) fuse->seal submerge Submerge Bomb in Water-filled Calorimeter seal->submerge equilibrate Record Initial Temperature (T_initial) submerge->equilibrate ignite Ignite Sample via Electric Current equilibrate->ignite measure Record Temperature Rise to T_final ignite->measure calc Calculate ΔUc from ΔT and Calorimeter Constant measure->calc convert Convert ΔUc to ΔHc° (Enthalpy of Combustion) calc->convert

Caption: Experimental workflow for bomb calorimetry.

G reactants Reactants C₇H₁₅Cl(l) + 11 O₂(g) products Combustion Products 7 CO₂(g) + 7 H₂O(l) + HCl(aq) reactants->products  ΔH_c° (Measured Experimentally)   elements Constituent Elements 7 C(s) + 7.5 H₂(g) + 0.5 Cl₂(g) elements->reactants ΔH_f°(C₇H₁₅Cl) (To Be Calculated) elements->products ΣΔH_f°(Products) (Known Values)

Caption: Hess's Law cycle for this compound combustion.

References

Technical Guide: Physicochemical Properties of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the boiling and melting points of 3-Chloroheptane, including its other physical properties. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document outlines experimental protocols for the determination of these properties and includes graphical representations of the experimental workflows.

Physicochemical Data of this compound

This compound is a halogenated alkane, appearing as a colorless liquid at room temperature.[1] The following table summarizes its key physical and chemical properties.

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 999-52-0[2][3][4]
Molecular Formula C₇H₁₅Cl[1][2][4]
Molecular Weight 134.65 g/mol [2][5]
Boiling Point 150 °C at 760 mmHg[6][7] 152.39 °C (estimate)[3] 158.00 °C[1]Multiple Sources
Melting Point -69.5 °C (estimate)[3][6] -85.0 °C[1]Multiple Sources
Density 0.864 g/cm³[6] 0.8690 g/cm³[3] 0.8780 g/cm³[1]Multiple Sources
Appearance Colorless liquid[1]
Vapor Pressure 5 mmHg at 25°C[6]
Flash Point 39.2°C[6]
Refractive Index 1.4228[3][6]
Solubility Low in water; soluble in organic solvents like hexane (B92381) and ether.[1][1]

Experimental Protocols

While specific experimental data for the determination of the boiling and melting points of this compound are not detailed in the cited literature, standard methodologies are well-established for these measurements. The following sections describe generalized protocols applicable to this compound.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this transition occurs over a narrow temperature range.[8][9] The presence of impurities typically lowers and broadens the melting point range.[8][9]

Methodology: Capillary Tube Method

This is a common and reliable method for determining the melting point of a solid organic compound.[8]

  • Sample Preparation : A small amount of the solid sample is finely powdered. The open end of a capillary tube is pressed into the powder. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.[10][11][12]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in a heating bath (such as a Thiele tube filled with mineral oil or a modern melting point apparatus with a heated metal block).[8][10][13]

  • Heating and Observation : The heating bath is heated gradually. The heating rate should be slow, approximately 1-2°C per minute, as the temperature approaches the expected melting point.[8]

  • Data Recording : Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has melted into a clear liquid (T2). The melting point is reported as the range T1-T2.[9] For accurate results, the determination should be repeated at least once with a fresh sample.[8][10]

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[9][14] It is a key indicator of a liquid's purity.[14]

Methodology: Capillary Tube Method (Siwoloboff's Method)

This micro-method is suitable for determining the boiling point of small quantities of a liquid.

  • Sample Preparation : A few milliliters of the liquid sample (this compound) are placed in a small test tube or fusion tube.[14][15] A capillary tube, sealed at one end, is placed inside the test tube with its open end submerged in the liquid.[15]

  • Apparatus Setup : The test tube assembly is attached to a thermometer, with the sample aligned with the thermometer bulb. This is then immersed in a heating bath (e.g., a beaker with paraffin (B1166041) oil or an aluminum block).[14][15]

  • Heating and Observation : The heating bath is heated gently and steadily. As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube.[13][14]

  • Data Recording : At this point, the heat source is removed, and the bath is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[13] This temperature corresponds to the point where the vapor pressure inside the capillary equals the external atmospheric pressure. The barometric pressure should also be recorded.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result start Start powder Powder Solid Sample start->powder pack Pack 2-3mm of Sample into Capillary Tube powder->pack attach Attach Capillary Tube to Thermometer pack->attach place Place Assembly in Heating Apparatus attach->place heat Heat Slowly (1-2°C/min) place->heat observe Observe Sample heat->observe record_t1 Record T1: First Liquid Drop observe->record_t1 Melting Begins record_t2 Record T2: Completely Liquid observe->record_t2 Melting Ends record_t1->observe report Report Melting Point as Range T1-T2 record_t2->report end End report->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement cluster_result Result start Start fill_tube Place Liquid Sample in Fusion Tube start->fill_tube insert_cap Insert Inverted Sealed Capillary Tube fill_tube->insert_cap attach Attach Fusion Tube to Thermometer insert_cap->attach place Place Assembly in Heating Apparatus attach->place heat Heat Gently place->heat observe Observe for Rapid Stream of Bubbles heat->observe cool Remove Heat and Allow to Cool observe->cool Bubbles are rapid record_bp Record Temperature when Liquid Enters Capillary cool->record_bp report Report Boiling Point and Barometric Pressure record_bp->report end End report->end

Caption: Workflow for Boiling Point Determination.

References

Positional Isomerism in Chloroheptanes: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth exploration of the positional isomers of chloroheptane, compounds with the molecular formula C₇H₁₅Cl. It is designed for researchers, scientists, and professionals in drug development, offering detailed information on their physical properties, synthesis, and analysis.

Introduction to Positional Isomerism in Chloroheptanes

Positional isomers are constitutional isomers that have the same carbon skeleton and the same functional groups but differ from each other in the location of the functional groups on the carbon chain. In the case of chloroheptane, the isomers are determined by the position of the chlorine atom on the seven-carbon chain of heptane (B126788). There are four distinct positional isomers of chloroheptane: 1-chloroheptane, 2-chloroheptane, 3-chloroheptane, and 4-chloroheptane. These isomers exhibit different physical and chemical properties due to the varying placement of the electronegative chlorine atom.

Positional Isomers of Chloroheptane

Physical Properties of Chloroheptane Isomers

The physical properties of the chloroheptane isomers vary based on the position of the chlorine atom. These differences are critical for their separation and purification. The following table summarizes key quantitative data for each isomer.

Property1-Chloroheptane2-ChloroheptaneThis compound4-Chloroheptane
CAS Number 629-06-1[1]1001-89-4[2]999-52-0[3]998-95-8[4]
Molecular Weight ( g/mol ) 134.65[1]134.65[2]134.65[3]134.65[4]
Boiling Point (°C) 159-161[5]140-141[6]150[7]152.39 (estimate)[4]
Melting Point (°C) -69[5]-69.5 (estimate)[6]-69.5 (estimate)[7]-69.5 (estimate)[4]
Density (g/mL) 0.881 at 25 °C[5]0.8649 at 20 °C[6]0.864[7]0.8710[4]
Refractive Index (n20/D) 1.425[5]1.42954 at 20 °C[6]1.4228[7]1.4237[4]

Experimental Protocols

A common method for synthesizing chloroheptanes is through the free-radical chlorination of n-heptane.[8] This reaction typically yields a mixture of all possible monochlorinated isomers.

Materials:

  • n-heptane

  • Sulfuryl chloride (SO₂Cl₂) or a source of chlorine gas (e.g., household bleach and hydrochloric acid)[8]

  • Radical initiator, such as azobisisobutyronitrile (AIBN) or UV light[9][10]

  • 5% Sodium bicarbonate solution[8]

  • Anhydrous sodium sulfate

  • Round bottom flask (50 mL)[10]

  • Reflux condenser[10]

  • Heating mantle or thermowell[10]

  • Separatory funnel

  • Gas trap (e.g., containing NaOH solution)[10]

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 50 mL round bottom flask with a magnetic stir bar and a reflux condenser. Attach a gas trap to the top of the condenser to neutralize any evolved HCl and SO₂ gases.[10]

  • Reagents: Add 0.1 g of AIBN and 10 mL of n-heptane to the flask.[10] Through the condenser, carefully add 1.5 mL of sulfuryl chloride.[10]

  • Reaction: Heat the mixture to reflux using a heating mantle for approximately 45 minutes.[10] If using UV light as an initiator, irradiate the reaction mixture.

  • Workup: After cooling to room temperature, carefully transfer the reaction mixture to a separatory funnel.

  • Washing: Wash the organic layer with 1 mL of 5% sodium bicarbonate solution to neutralize any remaining acid.[8] Vent the separatory funnel frequently. Separate the aqueous layer.

  • Drying: Dry the organic layer containing the chloroheptane isomers over anhydrous sodium sulfate.

  • Isolation: Decant the dried liquid. The resulting product is a mixture of chloroheptane isomers and unreacted heptane.

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup & Purification cluster_analysis Analysis reagents Mix Heptane, Initiator (AIBN), & SO₂Cl₂ reflux Reflux for 45 min reagents->reflux cool Cool to RT reflux->cool wash Wash with 5% NaHCO₃ cool->wash dry Dry with Na₂SO₄ wash->dry gc_ms GC-MS Analysis dry->gc_ms nmr NMR Spectroscopy gc_ms->nmr product Chloroheptane Isomer Mixture nmr->product

Workflow for Chloroheptane Synthesis and Analysis

The free-radical chlorination of heptane proceeds through a chain reaction mechanism involving three stages: initiation, propagation, and termination.[11][12]

  • Initiation: The reaction is initiated by the homolytic cleavage of the chlorine molecule (or a chlorine source) by heat or UV light to form two chlorine radicals.[13][14]

  • Propagation: A chlorine radical abstracts a hydrogen atom from a heptane molecule, forming hydrogen chloride and a heptyl radical.[11] This heptyl radical then reacts with another chlorine molecule to produce a chloroheptane isomer and a new chlorine radical, which continues the chain reaction.[11]

  • Termination: The chain reaction is terminated when two radicals combine.[11] This can involve the combination of two chlorine radicals, two heptyl radicals, or a heptyl radical and a chlorine radical.

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ 2Cl 2 Cl• Cl2->2Cl UV light or heat C7H16 Heptane (C₇H₁₆) C7H15_rad Heptyl Radical (C₇H₁₅•) C7H16->C7H15_rad + Cl• HCl HCl Cl_rad Cl• C7H15_rad->Cl_rad C7H15Cl Chloroheptane (C₇H₁₅Cl) C7H15_rad->C7H15Cl + Cl₂ Cl2_prop Cl₂ Cl_rad_term Cl• Cl2_term Cl₂ Cl_rad_term->Cl2_term + Cl• C7H15Cl_term C₇H₁₅Cl Cl_rad_term->C7H15Cl_term + C₇H₁₅• C7H15_rad_term C₇H₁₅• C14H30 C₁₄H₃₀ C7H15_rad_term->C14H30 + C₇H₁₅•

Mechanism of Free-Radical Chlorination

Gas Chromatography (GC): Gas chromatography is a powerful technique for separating and analyzing the mixture of chloroheptane isomers produced during synthesis.[8][10] The separation is based on the differences in the boiling points and polarities of the isomers, which affect their retention times on the GC column.[15]

  • Principle: The volatile sample is injected into a heated port, vaporized, and carried by an inert gas (mobile phase) through a column containing a stationary phase. Components of the mixture travel through the column at different rates depending on their physical and chemical properties and their interaction with the stationary phase.

  • Typical Setup: A nonpolar or semi-polar capillary column is often used for the separation of alkyl halides. The Kovats retention index, a measure of retention time, can be used to help identify the different isomers.[1][2][16]

  • Detection: A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both separation and structural information, aiding in the definitive identification of each isomer.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the chloroheptane isomers.[1][2][17][18] The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for the unambiguous identification of each positional isomer.

  • 1-Chloroheptane: Will show a distinct triplet for the protons on the carbon bearing the chlorine.[17]

  • 2-Chloroheptane: Will exhibit a multiplet for the proton on the carbon with the chlorine, coupled to the adjacent methyl and methylene (B1212753) protons.[18]

  • This compound: The proton on the carbon bonded to chlorine will appear as a multiplet due to coupling with the four neighboring methylene protons.

  • 4-Chloroheptane: Due to symmetry, the ¹³C NMR spectrum will show fewer than seven signals. The proton on the carbon attached to the chlorine will be a multiplet.

Fractional Distillation: Due to the differences in their boiling points, fractional distillation can be employed to separate the chloroheptane isomers, although this can be challenging due to the close boiling points of some isomers.[10][19] This method is more effective for separating the product mixture from any unreacted heptane.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Grignard Reagents from 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 3-heptylmagnesium chloride, a Grignard reagent, from 3-chloroheptane. Grignard reagents are potent nucleophiles and strong bases, widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from secondary alkyl chlorides such as this compound presents unique challenges, including a higher propensity for side reactions like elimination.[3] These notes offer a comprehensive guide to navigate these challenges and successfully synthesize the desired organometallic compound.

Introduction

The Grignard reaction, discovered by Victor Grignard, is a fundamental method for creating carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with an electrophile, such as a carbonyl compound.[4][5] The Grignard reagent is typically formed by the reaction of an organic halide with magnesium metal in an ethereal solvent.[6][7] The carbon-magnesium bond is highly polarized, rendering the carbon atom nucleophilic.[8]

The synthesis of Grignard reagents from secondary alkyl halides is often more challenging than from primary or aryl halides due to competing elimination reactions (E2) that form alkenes.[3] This protocol provides a generalized method for the preparation of 3-heptylmagnesium chloride, with a focus on strategies to optimize the reaction and minimize the formation of byproducts.

Reaction Mechanism and Side Reactions

The formation of a Grignard reagent involves the insertion of magnesium metal into the carbon-halogen bond of the alkyl halide.[7] This process is believed to occur via a radical mechanism.[8]

Key Side Reactions:

  • Wurtz Coupling: The Grignard reagent can react with the starting alkyl halide, resulting in a homocoupled alkane byproduct. Slow addition of the alkyl halide can help minimize this side reaction by keeping its concentration low.[9]

  • Elimination (E2): Secondary alkyl halides are particularly susceptible to elimination reactions, where the Grignard reagent acts as a base, leading to the formation of an alkene (in this case, heptenes).[3] Lower reaction temperatures can favor the desired Grignard formation over elimination.[10][11]

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of a Grignard reagent from a secondary alkyl chloride. Note that these values are illustrative and will require optimization for the specific synthesis of 3-heptylmagnesium chloride.

ParameterValueNotes
Yield 40-70%Highly dependent on magnesium activation, reaction conditions, and purity of reagents and solvent.
Reaction Time 2-4 hoursMonitored by the consumption of magnesium.
Concentration 0.5 - 1.0 M in THFA common concentration range for Grignard reagents.
Purity >90%Assessed by titration or subsequent reactions.

Experimental Protocol

4.1 Materials and Equipment

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle

  • Schlenk line or equivalent apparatus for handling air-sensitive reagents

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal) or 1,2-dibromoethane (B42909) (for activation)

  • Anhydrous Lithium Chloride (LiCl) (optional, for "Turbo-Grignard")

4.2 Apparatus Setup and Preparation

  • All glassware must be thoroughly oven-dried (or flame-dried under an inert atmosphere) to remove any traces of water, which would quench the Grignard reagent.[6]

  • Assemble the three-necked flask with the reflux condenser, dropping funnel, and a gas inlet for the inert gas.

  • Place a magnetic stir bar in the flask.

  • Flush the entire system with a slow stream of inert gas (argon or nitrogen) to create an anhydrous and inert atmosphere.

4.3 Synthesis of 3-Heptylmagnesium Chloride

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane.[12] Gently warm the flask until the iodine vapor is visible or bubbling from the 1,2-dibromoethane is observed. This process helps to remove the passivating magnesium oxide layer from the surface of the turnings.[9]

  • Solvent Addition: Add a portion of anhydrous THF to the flask to cover the magnesium turnings.

  • Initiation: Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small amount (approx. 10%) of the this compound solution to the magnesium suspension. The reaction should initiate, as indicated by a gentle reflux of the solvent and the disappearance of the iodine color.[9] If the reaction does not start, gentle warming or sonication may be required.[12]

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[9] The slow addition is crucial to minimize Wurtz coupling.[9]

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure all the magnesium has reacted. The resulting solution of 3-heptylmagnesium chloride will be cloudy and greyish.

4.4 "Turbo-Grignard" Reagent (Optional)

For less reactive chlorides, the addition of anhydrous lithium chloride (LiCl) can significantly improve the rate of formation and the reactivity of the Grignard reagent.[3] If this method is chosen, add anhydrous LiCl (1.0 equivalent) to the magnesium turnings before the addition of the solvent and alkyl halide. The LiCl helps to break down polymeric Grignard aggregates into more reactive monomeric species.[3]

4.5 Titration of the Grignard Reagent

The concentration of the prepared Grignard reagent should be determined by titration before use in subsequent reactions. A common method involves titration against a standard solution of a secondary alcohol (e.g., sec-butanol) in the presence of an indicator like o-phenanthroline.[13]

Visualizations

Experimental Workflow for Grignard Reagent Synthesis

Grignard_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Handling A Dry Glassware B Assemble Apparatus A->B C Inert Atmosphere (Ar/N2) B->C D Add Mg Turnings & Activator (I2) C->D E Add Anhydrous THF D->E G Initiate Reaction E->G F Prepare this compound in THF F->G H Dropwise Addition of this compound G->H Slow Addition I Reflux/Stir to Completion H->I J Cool to Room Temperature I->J K 3-Heptylmagnesium Chloride Solution J->K L Titrate to Determine Concentration K->L

Caption: Workflow for the synthesis of 3-heptylmagnesium chloride.

Signaling Pathway: Grignard Reagent Formation and Side Reactions

Grignard_Side_Reactions RCl This compound RMgCl 3-Heptylmagnesium Chloride (Desired Product) RCl->RMgCl + Mg (THF) Mg Magnesium Wurtz Wurtz Coupling Product (Tetradecanes) RMgCl->Wurtz + this compound Elimination Elimination Product (Heptenes) RMgCl->Elimination Acts as Base

Caption: Formation of 3-heptylmagnesium chloride and competing side reactions.

References

Synthesis of 3-Chloroheptane: A Detailed Laboratory Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the laboratory synthesis of 3-chloroheptane from 3-heptanol (B47328). The protocols are based on established chemical transformations for the conversion of secondary alcohols to alkyl chlorides. Two primary methods are presented: chlorination using thionyl chloride and reaction with the Lucas reagent (a mixture of concentrated hydrochloric acid and zinc chloride).

Introduction

This compound is a halogenated alkane that can serve as a useful intermediate in organic synthesis. Its preparation from the corresponding alcohol, 3-heptanol, is a fundamental transformation in organic chemistry. The choice of chlorinating agent can influence the reaction mechanism, stereochemistry, and reaction conditions. Thionyl chloride is often favored for its clean conversion, with the byproducts being gaseous sulfur dioxide and hydrogen chloride, which are easily removed. The reaction with Lucas reagent is a classic method that proceeds via an S(_N)1 or S(_N)2 mechanism depending on the alcohol's structure; for a secondary alcohol like 3-heptanol, an S(_N)1 pathway is likely.

Data Presentation

The physical and spectroscopic properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
Molecular Formula C(7)H({15})Cl[1][2]
Molecular Weight 134.65 g/mol [1]
Appearance Colorless liquid[3]
Boiling Point 150-158 °C[2][3]
Melting Point -85 °C[3]
Density 0.864 - 0.878 g/cm
3^33
[2][3]
CAS Number 999-52-0[1]
¹³C NMR (CDCl₃) δ (ppm): 62.9, 39.0, 32.9, 25.1, 22.5, 14.0, 10.0[1]

Experimental Protocols

Two common and effective methods for the synthesis of this compound from 3-heptanol are detailed below.

Protocol 1: Synthesis of this compound using Thionyl Chloride

This method utilizes thionyl chloride (SOCl(_2)) as the chlorinating agent, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. This reaction typically proceeds via an S(_N)2 mechanism, leading to inversion of stereochemistry if the starting alcohol is chiral.

Materials:

  • 3-heptanol

  • Thionyl chloride (SOCl(_2))

  • Pyridine (optional, as a base)

  • Anhydrous diethyl ether

  • 5% Sodium bicarbonate (NaHCO(_3)) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO(_4))

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a calcium chloride drying tube.

  • Reagent Addition: Add 3-heptanol (e.g., 23.2 g, 0.2 mol) and anhydrous diethyl ether (100 mL) to the flask. If using pyridine, add it to the flask at this stage (e.g., 17.4 mL, 0.21 mol).

  • Cooling: Cool the stirred solution to 0 °C in an ice bath.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (e.g., 17.5 mL, 0.24 mol) dropwise from the dropping funnel to the cooled solution over a period of 30-60 minutes. Control the addition rate to maintain the reaction temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 1-2 hours. The reaction can be gently heated to reflux for 30-60 minutes to ensure completion.

  • Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add 50 mL of cold water to quench any unreacted thionyl chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution (to neutralize any remaining acid), 50 mL of water, and 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation. Collect the fraction boiling at approximately 150-158 °C.

Protocol 2: Synthesis of this compound using Lucas Reagent

This method employs the Lucas reagent, a solution of anhydrous zinc chloride in concentrated hydrochloric acid. For a secondary alcohol like 3-heptanol, the reaction proceeds via an S(_N)1 mechanism, which involves the formation of a carbocation intermediate.

Materials:

  • 3-heptanol

  • Concentrated hydrochloric acid (HCl)

  • Anhydrous zinc chloride (ZnCl(_2))

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO(_3)) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na(_2)SO(_4))

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Distillation apparatus

Procedure:

  • Preparation of Lucas Reagent: In a fume hood, carefully dissolve anhydrous zinc chloride (e.g., 68 g, 0.5 mol) in concentrated hydrochloric acid (e.g., 45 mL) with cooling.

  • Reaction Setup: Place 3-heptanol (e.g., 23.2 g, 0.2 mol) in a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Reaction: Add the prepared Lucas reagent to the flask. Stir the mixture vigorously at room temperature. A cloudy layer of this compound should form within 5-10 minutes.[4][5] To drive the reaction to completion, gently heat the mixture under reflux for 30-60 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel.

  • Extraction: Add 50 mL of diethyl ether to the separatory funnel to extract the product. Separate the organic layer.

  • Washing: Carefully wash the organic layer with cold water (2 x 50 mL), followed by saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, and finally with brine (50 mL).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

  • Purification: Purify the crude this compound by fractional distillation, collecting the fraction boiling in the range of 150-158 °C.

Visualizations

Reaction Signaling Pathways

The following diagrams illustrate the chemical transformations described in the protocols.

Synthesis_of_3_Chloroheptane cluster_protocol1 Protocol 1: Thionyl Chloride cluster_protocol2 Protocol 2: Lucas Reagent 3-Heptanol_1 3-Heptanol 3-Chloroheptane_1 This compound 3-Heptanol_1->3-Chloroheptane_1 Sₙ2 reaction SOCl2 SOCl₂ SOCl2->3-Chloroheptane_1 Pyridine Pyridine (optional) Pyridine->3-Chloroheptane_1 SO2_HCl SO₂ + HCl 3-Chloroheptane_1->SO2_HCl Byproducts 3-Heptanol_2 3-Heptanol Carbocation Secondary Carbocation Intermediate 3-Heptanol_2->Carbocation Protonation & Loss of H₂O Lucas_Reagent HCl, ZnCl₂ Lucas_Reagent->Carbocation 3-Chloroheptane_2 This compound Carbocation->3-Chloroheptane_2 Nucleophilic Attack by Cl⁻ H2O H₂O 3-Chloroheptane_2->H2O Byproduct

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup (Flask, Condenser, etc.) Start->Reaction_Setup Reagent_Addition Addition of 3-Heptanol and Chlorinating Agent Reaction_Setup->Reagent_Addition Reaction Reaction under Controlled Temperature Reagent_Addition->Reaction Workup Quenching and Aqueous Work-up Reaction->Workup Extraction Extraction with Organic Solvent Workup->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Purification Purification by Fractional Distillation Solvent_Removal->Purification Characterization Characterization (NMR, IR, etc.) Purification->Characterization End Pure this compound Characterization->End

Caption: General experimental workflow for this compound synthesis.

References

Application Notes and Protocols: The Role of 3-Chloroheptane in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 3-chloroheptane as a building block in the synthesis of pharmaceutical intermediates. While not a commonly cited reagent in publicly available literature, its properties as a secondary alkyl halide allow for its application in several key synthetic transformations to introduce a seven-carbon alkyl chain. The incorporation of a 3-heptyl group can modulate the lipophilicity of a molecule, a critical parameter in drug design influencing absorption, distribution, metabolism, and excretion (ADME) properties.

The primary utility of this compound lies in its role as an alkylating agent.[1] The heptyl group can be introduced into various molecular scaffolds through several fundamental reaction types, including nucleophilic substitution, Friedel-Crafts alkylation, and after conversion to a Grignard reagent.

Key Synthetic Applications

Nucleophilic Substitution

This compound can be used to alkylate a variety of nucleophiles, such as amines, phenols, thiols, and carbanions.[2][3] In pharmaceutical synthesis, this is a common method for adding alkyl chains to a core structure. For instance, the alkylation of an amine or phenol (B47542) on a drug scaffold can be a final step in the synthesis or can be used to create a more complex intermediate.[4] Due to the secondary nature of the chloride, S(_N)2 reactions will be slower than with a primary alkyl halide, and elimination (E2) can be a competing side reaction, especially with strong, sterically hindered bases.

Friedel-Crafts Alkylation

The Friedel-Crafts alkylation allows for the direct attachment of the 3-heptyl group to an aromatic or heteroaromatic ring.[5][6][7] This reaction is catalyzed by a Lewis acid, such as aluminum chloride (AlCl(_3)).[7] A significant consideration with Friedel-Crafts alkylation is the potential for carbocation rearrangement to a more stable secondary or tertiary carbocation, which can lead to a mixture of products.[8] However, for a secondary halide like this compound, the initial secondary carbocation is relatively stable, potentially minimizing rearrangements depending on the reaction conditions.

Grignard Reagent Formation

This compound can be converted into its corresponding Grignard reagent, 3-heptylmagnesium chloride, by reacting it with magnesium metal.[9][10] This organometallic reagent is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, esters, and nitriles.[11][12] This is a versatile method for introducing the 3-heptyl group to create more complex carbon skeletons.[9]

Illustrative Synthetic Pathways

The following diagram illustrates the potential synthetic pathways starting from this compound to generate diverse pharmaceutical intermediates.

G cluster_0 Nucleophilic Substitution cluster_1 Friedel-Crafts Alkylation cluster_2 Grignard Reagent Synthesis chloroheptane This compound Nu Nucleophile (R-NH₂, R-OH, R-SH) chloroheptane->Nu Arene Aromatic Compound chloroheptane->Arene Mg Magnesium (Mg) chloroheptane->Mg Sub_Product Heptyl-substituted Intermediate Nu->Sub_Product Alkylation FC_Product Heptyl-Arene Intermediate Arene->FC_Product Lewis Acid (e.g., AlCl₃) Grignard 3-Heptylmagnesium chloride Mg->Grignard Electrophile Electrophile (e.g., Aldehyde, Ketone) Grignard_Product Heptyl-Alcohol/Ketone Intermediate Electrophile->Grignard_Product

Synthetic pathways using this compound.

Experimental Protocols

The following protocols are representative examples of how this compound could be used in the synthesis of pharmaceutical intermediates. These are generalized procedures and should be optimized for specific substrates and scales.

Protocol 1: N-Alkylation of a Primary Amine

This protocol describes the alkylation of a hypothetical primary amine, "Drug-NH(_2)", using this compound to introduce a 3-heptyl group.

Reaction Scheme:

Drug-NH(_2) + this compound (\xrightarrow{K_2CO_3, DMF}) Drug-NH-(3-heptyl)

Methodology:

  • To a solution of the primary amine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K(_2)CO(_3), 2.0 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x volume of DMF).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialDrug-NH(_2) (hypothetical, MW=200)
ReagentThis compound
Scale10 mmol
Yield65-75%
Purity (by HPLC)>95%

Experimental Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Amine in DMF B Add K₂CO₃ A->B C Add this compound B->C D Heat to 80°C for 16-24h C->D E Monitor by TLC/LC-MS D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Wash, Dry, Concentrate G->H I Column Chromatography H->I

Workflow for N-Alkylation.
Protocol 2: Friedel-Crafts Alkylation of Anisole (B1667542)

This protocol details the alkylation of anisole, a common electron-rich aromatic compound, with this compound.

Reaction Scheme:

Anisole + this compound (\xrightarrow{AlCl_3, DCM}) Heptyl-anisole isomers

Methodology:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous dichloromethane (B109758) (DCM) and aluminum chloride (AlCl(_3), 1.1 eq).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of anisole (1.0 eq) and this compound (1.0 eq) in DCM to the stirred suspension over 30 minutes.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature.

  • Stir for an additional 4-6 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS) for the disappearance of starting materials.

  • Carefully quench the reaction by slowly pouring it over crushed ice with concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to separate ortho and para isomers.

Quantitative Data (Hypothetical):

ParameterValue
Starting MaterialAnisole
ReagentThis compound
CatalystAluminum Chloride (AlCl(_3))
Scale25 mmol
Yield (combined isomers)50-60%
Purity (by GC)>90% (mixture of isomers)

Experimental Workflow Diagram:

G cluster_prep Grignard Formation cluster_reaction Reaction with Ketone cluster_workup Workup & Purification A Activate Mg with Iodine B Add this compound in THF A->B C Reflux for 1-2h B->C D Cool to 0°C C->D E Add Cyclohexanone in THF D->E F Stir at RT for 2-4h E->F G Quench with NH₄Cl(aq) F->G H Extract with Ether G->H I Wash, Dry, Concentrate H->I J Column Chromatography I->J

References

Application Notes and Protocols: Friedel-Crafts Alkylation of Benzene with 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the Friedel-Crafts alkylation of benzene (B151609) with 3-chloroheptane. This reaction is a classic example of electrophilic aromatic substitution and is notable for the skeletal rearrangement of the intermediate carbocation, leading to a mixture of phenylheptane isomers. These notes offer a comprehensive overview of the reaction mechanism, experimental procedures, and expected outcomes, tailored for professionals in chemical research and drug development.

Introduction

The Friedel-Crafts alkylation is a fundamental C-C bond-forming reaction in organic synthesis, enabling the introduction of alkyl groups onto an aromatic ring. The reaction typically employs an alkyl halide, an aromatic substrate, and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). While conceptually straightforward, the reaction is often complicated by practical challenges, including polyalkylation and, most notably, carbocation rearrangements.

The alkylation of benzene with this compound serves as an excellent case study for these phenomena. The initially formed secondary carbocation is prone to rearrangement via hydride shifts to form more stable secondary carbocations, resulting in a mixture of isomeric products. Understanding and predicting the product distribution is crucial for synthetic planning and process optimization in research and industrial settings.

Reaction Principle and Mechanism

The Friedel-Crafts alkylation of benzene with this compound proceeds through a well-established electrophilic aromatic substitution mechanism.

  • Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, abstracts the chloride from this compound, forming a secondary carbocation (heptan-3-yl cation) and the tetrachloroaluminate anion ([AlCl₄]⁻).

  • Carbocation Rearrangement: The initially formed heptan-3-yl cation can undergo a 1,2-hydride shift to form the more stable heptan-2-yl cation. This rearrangement occurs because secondary carbocations can rearrange to other secondary carbocations of similar or slightly greater stability. Further rearrangement to a primary carbocation is energetically unfavorable.

  • Electrophilic Attack: The electron-rich π system of the benzene ring attacks the carbocation intermediates (both the initial and rearranged cations), forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Catalyst Regeneration: A weak base, typically the [AlCl₄]⁻ anion, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and regenerating the AlCl₃ catalyst. This step yields the final phenylheptane products.

Due to the carbocation rearrangement, the reaction does not yield a single product but a mixture of 2-phenylheptane and 3-phenylheptane.

Data Presentation

The following tables summarize the key reactants, reaction conditions, and an illustrative product distribution for the Friedel-Crafts alkylation of benzene with this compound. Note: The product distribution is illustrative and based on the principles of carbocation stability. Actual experimental results may vary.

Table 1: Reactants and Catalyst

CompoundRoleMolecular FormulaMolar Mass ( g/mol )
BenzeneAromatic SubstrateC₆H₆78.11
This compoundAlkylating AgentC₇H₁₅Cl134.65
Aluminum Chloride (anhydrous)Lewis Acid CatalystAlCl₃133.34

Table 2: Experimental Parameters

ParameterValue
Stoichiometric Ratio (Benzene:this compound:AlCl₃)10 : 1 : 1.1 (Excess benzene minimizes polyalkylation)
Reaction Temperature0-5 °C (ice bath)
Reaction Time2-3 hours
SolventBenzene (serves as both reactant and solvent)
Quenching AgentIce-cold water
Extraction SolventDiethyl ether

Table 3: Illustrative Product Distribution

ProductStructureIsomer TypeBoiling Point (°C)Illustrative Yield (%)
3-PhenylheptaneUnrearranged~24040
2-PhenylheptaneRearranged~23860

Experimental Protocols

Materials and Equipment:

  • Round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser with a drying tube (e.g., filled with CaCl₂)

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and distillation

  • Anhydrous aluminum chloride (AlCl₃)

  • Benzene (anhydrous)

  • This compound

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Ice

Procedure:

  • Reaction Setup:

    • Set up a 250 mL round-bottom flask with a magnetic stir bar.

    • Place the flask in an ice bath on a magnetic stirrer.

    • Fit the flask with a dropping funnel and a condenser. Attach a drying tube to the top of the condenser to protect the reaction from atmospheric moisture.

  • Charging Reactants:

    • To the round-bottom flask, add 100 mL of anhydrous benzene.

    • Carefully and in portions, add anhydrous aluminum chloride (1.1 equivalents) to the stirred benzene. The addition is exothermic. Allow the mixture to cool to 0-5 °C.

  • Addition of Alkylating Agent:

    • In the dropping funnel, place 1 equivalent of this compound.

    • Add the this compound dropwise to the stirred benzene-AlCl₃ mixture over a period of 30 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction:

    • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2-3 hours.

  • Work-up:

    • Quench the reaction by slowly and carefully adding 50 mL of crushed ice, followed by 50 mL of ice-cold water. This should be done in a fume hood as HCl gas will be evolved.

    • Transfer the mixture to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with 50 mL of 1 M HCl, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Product Isolation and Purification:

    • Filter off the drying agent.

    • Remove the excess benzene and diethyl ether using a rotary evaporator.

    • The crude product can be purified by fractional distillation under reduced pressure to separate the isomeric phenylheptanes.

  • Analysis:

    • The product mixture can be analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the relative abundance of the 2-phenylheptane and 3-phenylheptane isomers.

    • ¹H and ¹³C NMR spectroscopy can be used to confirm the structures of the isolated products.

Mandatory Visualizations

Reaction Mechanism

Friedel_Crafts_Alkylation cluster_0 Carbocation Formation and Rearrangement cluster_1 Electrophilic Aromatic Substitution This compound This compound Heptan-3-yl_cation Heptan-3-yl Cation (Secondary) This compound->Heptan-3-yl_cation + AlCl3 AlCl3 AlCl3 Heptan-2-yl_cation Heptan-2-yl Cation (Secondary, more stable) Heptan-3-yl_cation->Heptan-2-yl_cation 1,2-Hydride Shift Benzene Benzene Arenium_ion_3 Arenium Ion (from Heptan-3-yl) Benzene->Arenium_ion_3 Arenium_ion_2 Arenium Ion (from Heptan-2-yl) Benzene->Arenium_ion_2 Product_3 3-Phenylheptane Arenium_ion_3->Product_3 - H+ Product_2 2-Phenylheptane Arenium_ion_2->Product_2 - H+

Caption: Reaction mechanism of Friedel-Crafts alkylation with rearrangement.

Experimental Workflow

Experimental_Workflow start Start setup Reaction Setup (Flask, Stirrer, Funnel, Condenser, Ice Bath) start->setup reactants Charge Reactants (Benzene, AlCl3) setup->reactants addition Add this compound (Dropwise, 0-5 °C) reactants->addition reaction Stir Reaction Mixture (2-3 hours) addition->reaction quench Quench with Ice/Water reaction->quench extraction Liquid-Liquid Extraction (Separate organic layer) quench->extraction wash Wash Organic Layer (HCl, NaHCO3, Brine) extraction->wash dry Dry with Anhydrous Salt wash->dry evaporation Solvent Removal (Rotary Evaporator) dry->evaporation purification Purification (Fractional Distillation) evaporation->purification analysis Product Analysis (GC-MS, NMR) purification->analysis end End analysis->end

Application Notes and Protocols for the Elimination Reactions of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the E1 and E2 elimination reaction mechanisms for the secondary haloalkane, 3-chloroheptane. This document includes experimental protocols for performing these reactions and for the analysis of the resulting alkene products. Quantitative data, based on representative examples of secondary haloalkanes, is presented to illustrate the influence of reaction conditions on product distribution.

Introduction

The elimination of a hydrogen halide from an alkyl halide, known as dehydrohalogenation, is a fundamental reaction in organic synthesis for the formation of alkenes. For a secondary haloalkane such as this compound, this reaction can proceed through two primary mechanisms: the bimolecular (E2) and unimolecular (E1) pathways. The prevailing mechanism and the resulting product distribution are highly dependent on the reaction conditions, including the strength of the base, the nature of the solvent, and the temperature.[1][2] Understanding and controlling these factors are crucial for the selective synthesis of desired alkene isomers.

This compound has two different β-carbons from which a proton can be abstracted, leading to the potential formation of three different alkene products: hept-2-ene, and the (E) and (Z) isomers of hept-3-ene. The regioselectivity of the elimination (i.e., the preference for the formation of one constitutional isomer over another) is governed by Zaitsev's and Hofmann's rules.

  • Zaitsev's Rule: Predicts that the more substituted (and generally more stable) alkene will be the major product.[3][4]

  • Hofmann's Rule: Predicts that the less substituted alkene will be the major product, which is often observed when using a sterically hindered base.

E2 Elimination Mechanism

The E2 reaction is a concerted, one-step process where a strong base abstracts a proton from a β-carbon at the same time as the leaving group (chloride, in this case) departs from the α-carbon.[3][5] The rate of the E2 reaction is dependent on the concentration of both the substrate (this compound) and the base.

E2_Mechanism sub This compound ts Transition State sub->ts Strong Base base Base (B:-) base->ts prod_alkene Alkene ts->prod_alkene prod_base B-H ts->prod_base prod_halide Cl- ts->prod_halide

Caption: The concerted E2 elimination mechanism.

E1 Elimination Mechanism

The E1 reaction is a two-step process. In the first, rate-determining step, the C-Cl bond breaks to form a secondary carbocation intermediate.[6][7] In the second step, a weak base abstracts a proton from a β-carbon, leading to the formation of the alkene. The rate of the E1 reaction is dependent only on the concentration of the substrate.[6]

E1_Mechanism sub This compound carbocation Carbocation Intermediate sub->carbocation Slow, RDS prod_alkene Alkene carbocation->prod_alkene Fast prod_halide Cl- prod_base B-H base Weak Base (B:) base->prod_alkene

Caption: The two-step E1 elimination mechanism.

Factors Influencing Reaction Mechanism and Product Distribution

The outcome of the elimination reaction of this compound can be directed towards a specific mechanism and product distribution by carefully selecting the reaction conditions.

FactorFavors E2 MechanismFavors E1 Mechanism
Base Strong, non-polarizable bases (e.g., NaOH, NaOEt, KOtBu)[5]Weak bases (e.g., H2O, EtOH)[6]
Solvent Polar aprotic solventsPolar protic solvents[6]
Substrate Secondary and tertiary haloalkanes[2]Tertiary and secondary haloalkanes that can form stable carbocations[6]
Temperature Higher temperaturesHigher temperatures
Concentration High concentration of a strong baseLow concentration of a weak base

Quantitative Data: Product Distribution

The following table provides representative data on the product distribution for the elimination of a secondary haloalkane under various conditions. While this data is not specific to this compound, it illustrates the expected trends.

BaseSolventTemperature (°C)Hept-2-ene (%)(E)-Hept-3-ene (%)(Z)-Hept-3-ene (%)Predominant Mechanism
Sodium Ethoxide (NaOEt)Ethanol (B145695)55256510E2 (Zaitsev)
Potassium tert-Butoxide (KOtBu)tert-Butanol55702010E2 (Hofmann)
Ethanol (EtOH)Ethanol80207010E1 (Zaitsev)

Note: The product ratios are illustrative and can vary based on the specific substrate and precise reaction conditions.

Experimental Protocols

Safety Precautions: Always handle reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. This compound and the resulting alkenes are flammable. Ethanol is flammable. Sodium ethoxide and potassium tert-butoxide are corrosive and react violently with water.

Protocol 1: E2 Elimination of this compound with Sodium Ethoxide

Objective: To perform an E2 elimination of this compound to favor the Zaitsev product.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Separatory funnel

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Distillation apparatus

Procedure:

  • In a dry round-bottom flask, dissolve sodium ethoxide in anhydrous ethanol with stirring.

  • Add this compound to the solution.

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold water.

  • Extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent by rotary evaporation.

  • Purify the resulting alkene mixture by fractional distillation.

Protocol 2: Analysis of Alkene Products by GC-MS

Objective: To separate and identify the alkene isomers produced in the elimination reaction.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Sample Preparation:

  • Dilute a small aliquot of the purified alkene mixture in a volatile solvent (e.g., hexane) to a final concentration of approximately 100 µg/mL.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 40 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 150 °C

    • Hold for 5 minutes

  • Carrier Gas: Helium, constant flow rate of 1 mL/min

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Scan Range: m/z 40-200

Data Analysis:

  • Identify the peaks corresponding to the different heptene (B3026448) isomers based on their retention times and mass spectra.

  • The mass spectra of the isomers will show a molecular ion peak at m/z 98.

  • Quantify the relative abundance of each isomer by integrating the peak areas in the total ion chromatogram.

Protocol 3: Characterization of Alkene Isomers by ¹H NMR

Objective: To confirm the structure and stereochemistry of the alkene isomers.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the purified alkene mixture in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

Expected ¹H NMR Chemical Shifts (δ, ppm):

  • Hept-2-ene:

    • Olefinic protons: ~5.4-5.5 ppm

    • Allylic protons: ~2.0 ppm

  • (E)-Hept-3-ene:

    • Olefinic protons: ~5.4 ppm (J ≈ 15 Hz, trans coupling)

    • Allylic protons: ~2.0 ppm

  • (Z)-Hept-3-ene:

    • Olefinic protons: ~5.3 ppm (J ≈ 11 Hz, cis coupling)

    • Allylic protons: ~2.1 ppm

Data Analysis:

  • Assign the peaks in the ¹H NMR spectrum to the corresponding protons of each isomer.

  • The coupling constants (J-values) of the olefinic protons are diagnostic for determining the stereochemistry of the hept-3-ene isomers.

Logical Workflow for Elimination and Analysis

Workflow start Start: this compound e1_conditions E1 Conditions (Weak Base, Protic Solvent) start->e1_conditions e2_zaitsev E2 Conditions (Strong, Unhindered Base) start->e2_zaitsev e2_hofmann E2 Conditions (Strong, Hindered Base) start->e2_hofmann reaction Elimination Reaction e1_conditions->reaction e2_zaitsev->reaction e2_hofmann->reaction product_mixture Alkene Product Mixture reaction->product_mixture purification Purification (Distillation) product_mixture->purification purified_product Purified Alkenes purification->purified_product gcms GC-MS Analysis purified_product->gcms nmr NMR Analysis purified_product->nmr data_analysis Data Analysis and Product Ratio Determination gcms->data_analysis nmr->data_analysis end End data_analysis->end

Caption: General experimental workflow.

References

Application Note: Gas Chromatography Methods for the Analysis of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chloroheptane is a halogenated alkane that may be of interest in various fields, including chemical synthesis, pharmaceutical development as an intermediate or impurity, and environmental analysis. Accurate and reliable quantitative analysis of this compound is crucial for process monitoring, quality control, and safety assessment. Gas chromatography (GC) is a powerful and widely used technique for the separation and quantification of volatile and semi-volatile compounds like this compound.[1][2] This application note provides a detailed protocol for the analysis of this compound using gas chromatography, based on established methods for similar halogenated hydrocarbons.[1] The methodologies presented here serve as a robust starting point for method development and validation.

Experimental Protocols

A generalized experimental protocol for the analysis of this compound by GC is outlined below. This protocol should be optimized for specific instrumentation and analytical requirements.[1]

1. Sample Preparation

Proper sample preparation is critical to ensure accurate and reproducible results. The primary goal is to obtain a clean sample in a volatile solvent suitable for GC analysis.[3][4]

  • Standard Preparation:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a high-purity volatile solvent such as hexane, dichloromethane, or methanol.[1][3]

    • Perform serial dilutions of the stock solution to create a series of calibration standards covering the desired concentration range.[1]

  • Sample Extraction (for complex matrices):

    • Liquid-Liquid Extraction (LLE): For aqueous samples, LLE can be used to extract this compound into an immiscible organic solvent.

    • Solid-Phase Extraction (SPE): SPE can be employed to clean up complex samples and concentrate the analyte of interest.[5] Various sorbents can be used, and the selection should be optimized for the specific sample matrix.

    • Solid Phase Microextraction (SPME): This solvent-free technique can be used for extracting volatile and semi-volatile compounds from liquid or the headspace of solid samples.[3][5]

2. Gas Chromatography (GC) System and Conditions

The following table outlines recommended starting conditions for the GC analysis of this compound. These parameters may require optimization based on the specific instrument and desired separation.

ParameterRecommended Condition
Gas Chromatograph A system equipped with a split/splitless injector and a suitable detector (e.g., FID, ECD, or MS).
Column A non-polar or mid-polar capillary column is recommended for the analysis of halogenated hydrocarbons. A common choice would be a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5ms).[6] Column dimensions of 30 m x 0.25 mm ID x 0.25 µm film thickness are a good starting point.
Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.5 mL/min).
Injector Temperature 250 °C.
Injection Volume 1 µL.
Injection Mode Splitless or split, depending on the expected analyte concentration.[3]
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID): A universal detector for organic compounds, suitable for higher concentrations.[7] Temperature: 280 °C.
Electron Capture Detector (ECD): Highly sensitive to halogenated compounds, ideal for trace analysis. Temperature: 300 °C.
Mass Spectrometer (MS): Provides both quantitative data and structural information for definitive identification.[1] Transfer line temperature: 280 °C. Ion source temperature: 230 °C. Scan range: m/z 40-300.

3. Data Analysis

  • Qualitative Analysis: The identification of this compound is based on its retention time, which should be consistent with that of a known standard analyzed under the same conditions.[8] When using a mass spectrometer, the acquired mass spectrum of the analyte peak should be compared with a reference spectrum.[1]

  • Quantitative Analysis: A calibration curve is generated by plotting the peak area of this compound against the concentration of the prepared standards.[1] The concentration of this compound in unknown samples is then determined using the regression equation from the calibration curve.[1][9] The limit of detection (LOD) and limit of quantification (LOQ) should be experimentally determined.[10][11]

Data Presentation

The following table summarizes the expected quantitative data for the GC analysis of this compound. These values are illustrative and will need to be determined during method validation.

ParameterExpected Value
Retention Time Dependent on the specific GC conditions, but should be reproducible.
Linearity (r²) > 0.999[10][11]
Limit of Detection (LOD) Dependent on the detector used. ECD and MS will offer lower LODs than FID.[10][12]
Limit of Quantification (LOQ) Typically 3-5 times the LOD.[10][11]
Precision (%RSD) < 15%[10]
Accuracy (% Recovery) 80-120%

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC analysis of this compound.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Standard Standard Preparation Dilution Calibration Standards Standard->Dilution Serial Dilution Sample Sample Extraction (LLE, SPE, or SPME) Cleanup Cleaned Sample Sample->Cleanup Matrix Removal GC_System GC Injection Dilution->GC_System Cleanup->GC_System Separation Chromatographic Separation (Capillary Column) GC_System->Separation Detection Detection (FID, ECD, or MS) Separation->Detection Qualitative Qualitative Analysis (Retention Time/Mass Spectrum) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Result Final Report Qualitative->Result Quantitative->Result

Caption: Workflow for the GC analysis of this compound.

Logical Relationship of GC Parameters

The following diagram illustrates the relationship between key GC parameters and their impact on the analysis.

GC_Parameters cluster_column Column Parameters cluster_conditions Operating Conditions cluster_performance Analytical Performance StationaryPhase Stationary Phase Resolution Resolution StationaryPhase->Resolution Dimensions Length, ID, Film Thickness Dimensions->Resolution PeakShape Peak Shape Dimensions->PeakShape OvenTemp Oven Temperature OvenTemp->Resolution RetentionTime Retention Time OvenTemp->RetentionTime CarrierGas Carrier Gas Flow CarrierGas->RetentionTime CarrierGas->PeakShape InjectorTemp Injector Temperature InjectorTemp->PeakShape Sensitivity Sensitivity Resolution->Sensitivity PeakShape->Sensitivity

Caption: Interrelationship of key GC parameters.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive approach for the analysis of 3-Chloroheptane using High-Performance Liquid Chromatography (HPLC). Due to the compound's volatility and lack of a strong UV chromophore, this document outlines protocols for both achiral and chiral separations, employing Refractive Index (RI) and Mass Spectrometry (MS) detection methods. The provided methodologies are intended to serve as a robust starting point for researchers in method development for the quantification and chiral separation of this compound and related halogenated alkanes.

Introduction

This compound is a halogenated alkane that can exist as a chiral molecule. Its analysis is pertinent in various fields, including organic synthesis, environmental monitoring, and as a potential intermediate or impurity in pharmaceutical manufacturing. While gas chromatography (GC) is often the method of choice for volatile compounds, HPLC offers a viable alternative, particularly when coupled with suitable detectors. This note provides detailed protocols for achieving reliable and reproducible results for the analysis of this compound by HPLC.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound relevant to its HPLC analysis is presented in Table 1. Understanding these properties is crucial for method development, particularly for selecting appropriate solvents and chromatographic conditions.

PropertyValueReference
Molecular FormulaC7H15Cl[1]
Molecular Weight134.65 g/mol [1]
Boiling Point152-154 °C
SolubilityInsoluble in water; Soluble in organic solvents like hexane (B92381) and ether.
ChiralityYes, at the C3 position

Experimental Protocols

Achiral Analysis of this compound using HPLC with Refractive Index (RI) Detection

This protocol is designed for the quantification of this compound in a non-chiral environment. RI detection is a universal technique suitable for compounds with no significant UV absorbance.[2][3]

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Refractive Index Detector (RID)[3][4][5]

  • Reversed-Phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile, methanol (B129727), and water

  • This compound standard of known purity

Chromatographic Conditions:

ParameterCondition
Column C18 Reversed-Phase, 4.6 mm x 150 mm, 5 µm
Mobile Phase Isocratic: Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index Detector (RID)
Run Time 10 minutes

Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Create a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 10 µg/mL to 500 µg/mL.

  • Samples of unknown concentration should be diluted with the mobile phase to fall within the calibration range.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Chiral Separation of this compound Enantiomers using HPLC-MS

This protocol outlines a method for the separation of the (R)- and (S)-enantiomers of this compound. A chiral stationary phase is employed, and Mass Spectrometry (MS) is used for detection due to its high sensitivity and selectivity.

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • Mass Spectrometer (e.g., single quadrupole or triple quadrupole) with an appropriate interface (e.g., APCI or ESI)

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as cellulose (B213188) or amylose (B160209) derivatives)

  • HPLC grade n-hexane and isopropanol

  • This compound racemic standard

Chromatographic Conditions:

ParameterCondition
Column Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 mm x 250 mm, 5 µm
Mobile Phase Isocratic: n-Hexane:Isopropanol (99:1, v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detector Mass Spectrometer (MS)
Ionization Mode Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode
Monitored Ions Selected Ion Monitoring (SIM) of the molecular ion or characteristic fragment ions
Run Time 20 minutes

Sample Preparation:

  • Prepare a stock solution of racemic this compound in n-hexane at a concentration of 100 µg/mL.

  • Dilute the stock solution with the mobile phase as needed for optimal signal intensity.

  • Filter all solutions through a 0.45 µm syringe filter compatible with organic solvents before injection.

Data Presentation

The following tables summarize the expected quantitative data from the described HPLC methods. These values are indicative and may vary depending on the specific instrumentation and experimental conditions.

Table 2: Expected Performance Data for Achiral HPLC-RI Method

ParameterExpected Value
Retention Time (tR) 4.5 ± 0.5 min
Linearity (r²) > 0.995
Limit of Detection (LOD) ~5 µg/mL
Limit of Quantitation (LOQ) ~15 µg/mL
Precision (%RSD) < 2%

Table 3: Expected Performance Data for Chiral HPLC-MS Method

ParameterEnantiomer 1Enantiomer 2
Retention Time (tR) ~12 min~14 min
Resolution (Rs) > 1.5> 1.5
Limit of Detection (LOD) < 100 ng/mL< 100 ng/mL
Limit of Quantitation (LOQ) < 300 ng/mL< 300 ng/mL

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Sample dissolve Dissolve in Appropriate Solvent start->dissolve filter Filter (0.45 µm) dissolve->filter injection Inject into HPLC filter->injection separation Chromatographic Separation (C18 or Chiral Column) injection->separation detection Detection (RI or MS) separation->detection chromatogram Obtain Chromatogram detection->chromatogram quantification Quantification and/or Enantiomeric Purity chromatogram->quantification report Generate Report quantification->report Method_Selection cluster_goal Analytical Goal cluster_method Recommended Method quant Quantification achiral Achiral HPLC-RI quant->achiral No UV Chromophore chiral Chiral Separation chiral_ms Chiral HPLC-MS chiral->chiral_ms High Sensitivity Required

References

Application Notes and Protocols for the Derivatization of 3-Chloroheptane for Analytical Purposes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

3-Chloroheptane is a halogenated alkane that can be found as an impurity in various chemical processes or as a degradation product. Due to its volatility and lack of a strong chromophore, its direct analysis by common analytical techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection can be challenging, especially at trace levels. Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties.[1] This application note provides detailed protocols for the derivatization of this compound to enhance its detectability for both Gas Chromatography (GC) and HPLC analysis. The derivatization strategies focus on introducing moieties that improve volatility for GC or enhance UV absorbance or fluorescence for HPLC.[2][3]

I. Derivatization for Gas Chromatography (GC) Analysis

For GC analysis, derivatization is often employed to increase the volatility and thermal stability of analytes. While this compound is already volatile, derivatization can be used to introduce a functional group that provides a more specific and sensitive response with detectors like the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.

Protocol 1: Nucleophilic Substitution with a Fluorinated Thiolate

This protocol describes the conversion of this compound to a more electron-capturing derivative by reaction with a fluorinated thiol, making it highly suitable for GC-ECD analysis. The reaction involves a nucleophilic substitution where the chloride is replaced by the thiolate.

Experimental Protocol:

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 0.1 M solution of sodium 2,2,2-trifluoroethanethiolate in N,N-dimethylformamide (DMF). This can be prepared by reacting 2,2,2-trifluoroethanethiol (B73368) with an equimolar amount of sodium hydride in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). Caution: Sodium hydride is highly reactive and flammable.

    • Sample Solution: Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or isooctane. Create a series of calibration standards by diluting the stock solution.

    • Internal Standard (IS): Prepare a solution of 1-bromohexane (B126081) (or another suitable halogenated alkane not present in the sample) in hexane at a known concentration.

  • Derivatization Procedure:

    • To a 2 mL autosampler vial, add 100 µL of the sample or calibration standard.

    • Add 10 µL of the internal standard solution.

    • Add 50 µL of the 0.1 M sodium 2,2,2-trifluoroethanethiolate solution.

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes in a heating block or oven.

    • After cooling to room temperature, add 1 mL of n-hexane and 0.5 mL of deionized water.

    • Vortex for 1 minute to extract the derivative into the hexane layer.

    • Allow the layers to separate, and carefully transfer the upper hexane layer to a new autosampler vial for GC-ECD analysis.

Data Presentation:

Table 1: Illustrative Quantitative Data for GC-ECD Analysis of Derivatized this compound

ParameterValue
Limit of Detection (LOD) 0.1 pg/µL
Limit of Quantification (LOQ) 0.3 pg/µL
Linearity (r²) > 0.999
Linear Range 0.5 - 200 pg/µL
Recovery 95 - 105%
Precision (%RSD) < 5%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualization:

GC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_extraction Extraction cluster_analysis Analysis Sample Sample/Standard (100 µL) Vortex1 Vortex (30s) Sample->Vortex1 IS Internal Standard (10 µL) IS->Vortex1 Reagent Derivatizing Reagent (50 µL) Reagent->Vortex1 Heat Heat (70°C, 60 min) Vortex1->Heat Cool Cool to RT Heat->Cool Add_Hexane Add Hexane (1 mL) Cool->Add_Hexane Add_Water Add Water (0.5 mL) Add_Hexane->Add_Water Vortex2 Vortex (1 min) Add_Water->Vortex2 Separate Phase Separation Vortex2->Separate Transfer Transfer Organic Layer Separate->Transfer GC_ECD GC-ECD Analysis Transfer->GC_ECD

Caption: Workflow for GC-ECD analysis of this compound.

II. Derivatization for High-Performance Liquid Chromatography (HPLC) Analysis

For HPLC analysis, derivatization aims to introduce a chromophore or fluorophore into the analyte to allow for sensitive UV or fluorescence detection.[2][3]

Protocol 2: Derivatization with 4-Dimethylaminopyridine (B28879) (DMAP) for LC-MS/MS Analysis

This protocol is adapted from a generic method for alkyl halides and involves the formation of a charged derivative, which is highly suitable for mass spectrometric detection.[4]

Experimental Protocol:

  • Reagent Preparation:

    • Derivatizing Reagent: Prepare a 10 mg/mL solution of 4-dimethylaminopyridine (DMAP) in acetonitrile (B52724).

    • Sample Solution: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution.

    • Internal Standard (IS): Prepare a solution of a deuterated analogue or a similar alkyl halide (e.g., 3-chlorooctane) in acetonitrile at a known concentration.

  • Derivatization Procedure:

    • To a 1.5 mL microcentrifuge tube, add 200 µL of the sample or calibration standard.

    • Add 20 µL of the internal standard solution.

    • Add 200 µL of the DMAP solution.

    • Seal the tube and heat at 60°C for 2 hours in a heating block.

    • After cooling to room temperature, dilute the sample with an appropriate volume of the initial mobile phase (e.g., 600 µL of water with 0.1% formic acid) before injection.

Data Presentation:

Table 2: Illustrative Quantitative Data for LC-MS/MS Analysis of Derivatized this compound

ParameterValue
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Linearity (r²) > 0.998
Linear Range 20 - 5000 ng/mL
Recovery 90 - 110%
Precision (%RSD) < 10%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualization:

Reaction_DMAP Reactant This compound C7H15Cl Product N-(heptan-3-yl)-4-dimethylaminopyridinium chloride Reactant->Product Acetonitrile, 60°C Reagent 4-Dimethylaminopyridine (DMAP) Reagent->Product

Caption: Derivatization reaction with DMAP.

Protocol 3: Derivatization with Polymer-Immobilized 8-Amino-2-naphthoxide for HPLC-UV/Fluorescence Analysis

This protocol utilizes a solid-phase reagent for the derivatization of alkyl halides, which simplifies the workup procedure as the excess reagent can be removed by filtration.[5] The resulting derivative is highly fluorescent and UV-active.

Experimental Protocol:

  • Reagent Preparation:

    • Derivatizing Reagent: Polymer-immobilized 8-amino-2-naphthoxide (can be synthesized or procured commercially).

    • Sample Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile or tetrahydrofuran (B95107) (THF). Create calibration standards by dilution.

    • Internal Standard (IS): Prepare a solution of a similar alkyl halide (e.g., 3-bromooctane) in the same solvent.

  • Derivatization Procedure:

    • In a 2 mL vial, place approximately 20 mg of the polymer-immobilized 8-amino-2-naphthoxide resin.

    • Add 500 µL of the sample or calibration standard.

    • Add 50 µL of the internal standard solution.

    • Cap the vial and shake it at 80°C for 4 hours using a thermomixer.

    • After cooling, filter the reaction mixture through a 0.22 µm syringe filter to remove the polymer resin.

    • The filtrate is ready for direct injection into the HPLC system.

Data Presentation:

Table 3: Illustrative Quantitative Data for HPLC-Fluorescence Analysis of Derivatized this compound

ParameterValue
Limit of Detection (LOD) 10 ng/mL
Limit of Quantification (LOQ) 30 ng/mL
Linearity (r²) > 0.999
Linear Range 50 - 10000 ng/mL
Recovery 92 - 108%
Precision (%RSD) < 8%

Note: The data presented in this table is illustrative and may vary depending on the specific instrumentation and experimental conditions.

Visualization:

HPLC_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_workup Workup cluster_analysis Analysis Resin Polymer-Immobilized Reagent (20 mg) Shake Shake (80°C, 4 h) Resin->Shake Sample Sample/Standard (500 µL) Sample->Shake IS Internal Standard (50 µL) IS->Shake Cool Cool to RT Shake->Cool Filter Filter (0.22 µm) Cool->Filter HPLC HPLC-UV/Fluorescence Analysis Filter->HPLC

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The protocols described provide robust methods for the derivatization of this compound for sensitive and reliable quantification by GC and HPLC. The choice of the derivatization agent and analytical technique will depend on the required sensitivity, the sample matrix, and the available instrumentation. For highly sensitive analysis of volatile compounds, GC-ECD after derivatization with a fluorinated thiol is a suitable option. For analysis in complex matrices or when structural confirmation is needed, LC-MS/MS with DMAP derivatization is recommended. For routine analysis with UV or fluorescence detectors, derivatization with polymer-immobilized 8-amino-2-naphthoxide offers a convenient and effective approach. Researchers should optimize the reaction conditions for their specific application to achieve the best analytical performance.

References

Application Notes and Protocols: The Role of 3-Chloroheptane in Mechanistic Studies of SN1/SN2 Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 3-chloroheptane as a model substrate in the mechanistic investigation of nucleophilic substitution reactions (SN1 and SN2). Due to its nature as a secondary alkyl halide, this compound serves as an excellent case study for examining the factors that influence the competition between these two pathways.

Introduction to this compound as a Model Substrate

This compound is a secondary alkyl halide that is well-suited for studying the nuances of nucleophilic substitution reactions. Its structure allows for both SN1 and SN2 pathways to be observed under different reaction conditions. The chiral center at the third carbon also enables the investigation of the stereochemical outcomes of these reactions, a critical aspect in understanding reaction mechanisms and in the synthesis of stereospecific pharmaceuticals.

Key Properties of this compound:

PropertyValue
Molecular Formula C₇H₁₅Cl
Molecular Weight 134.65 g/mol
Structure CH₃CH₂CH(Cl)CH₂CH₂CH₂CH₃
Chirality Chiral at C3

The SN2 Pathway: The Finkelstein Reaction

The reaction of this compound with a strong, unhindered nucleophile in a polar aprotic solvent is a classic example of an SN2 reaction. The Finkelstein reaction, which involves the exchange of a halide, is a prime illustration of this.

Application Note: SN2 Reaction of this compound with Sodium Iodide

This protocol outlines a typical Finkelstein reaction to demonstrate the SN2 mechanism using this compound. The reaction's progress can be monitored by the precipitation of sodium chloride, which is insoluble in acetone (B3395972).

Illustrative Kinetic Data:

The following table presents hypothetical kinetic data for the reaction of this compound with sodium iodide in acetone at 25°C. This data illustrates the bimolecular nature of the SN2 reaction.

Experiment[this compound] (M)[NaI] (M)Initial Rate (M/s)
10.10.11.0 x 10⁻⁵
20.20.12.0 x 10⁻⁵
30.10.22.0 x 10⁻⁵
Experimental Protocol: SN2 Reaction and Kinetic Monitoring

Objective: To demonstrate the SN2 reaction of this compound and determine its rate law.

Materials:

  • This compound

  • Sodium iodide (NaI)

  • Acetone (anhydrous)

  • Test tubes

  • Constant temperature water bath

  • Stopwatch

  • Spectrophotometer (optional, for more precise kinetics)

Procedure:

  • Prepare stock solutions of this compound and sodium iodide in anhydrous acetone.

  • In a series of clean, dry test tubes, add the desired volumes of the this compound and acetone.

  • Place the test tubes in a constant temperature water bath (e.g., 25°C) and allow them to equilibrate.

  • To initiate the reaction, add the sodium iodide solution to each test tube and start the stopwatch simultaneously.

  • Observe the formation of a white precipitate (NaCl). Record the time it takes for the precipitate to become visible.

  • For a more quantitative analysis, the disappearance of a reactant or the appearance of a product can be monitored over time using techniques like gas chromatography or by monitoring the change in conductivity of the solution.

Stereochemical Outcome: If optically active (S)-3-chloroheptane is used, the SN2 reaction with iodide will proceed with inversion of configuration to yield (R)-3-iodoheptane. The change in optical rotation can be monitored using a polarimeter.

The SN1 Pathway: Solvolysis of this compound

When this compound is dissolved in a polar protic solvent, such as ethanol (B145695) or aqueous formic acid, it can undergo an SN1 reaction. The solvent acts as the nucleophile in a process called solvolysis.

Application Note: SN1 Solvolysis of this compound

This protocol describes the solvolysis of this compound in a mixed solvent system to favor the SN1 mechanism. The reaction rate is dependent only on the concentration of the alkyl halide.

Illustrative Kinetic and Product Data:

The following table shows hypothetical data for the solvolysis of this compound in 80% ethanol/20% water at 50°C.

Experiment[this compound] (M)Initial Rate (M/s)Product Ratio (Ether:Alcohol)
10.15.0 x 10⁻⁶70:30
20.21.0 x 10⁻⁵70:30
30.31.5 x 10⁻⁵70:30
Experimental Protocol: SN1 Solvolysis and Kinetic Monitoring

Objective: To demonstrate the SN1 solvolysis of this compound and determine its rate law.

Materials:

Procedure:

  • Prepare a solvent mixture of 80% ethanol and 20% water.

  • In an Erlenmeyer flask, dissolve a known amount of this compound in the solvent mixture.

  • Add a few drops of phenolphthalein indicator.

  • Place the flask in a constant temperature water bath (e.g., 50°C).

  • As the solvolysis proceeds, hydrochloric acid (HCl) is produced, which will cause the indicator to change color.

  • Titrate the generated HCl with a standardized NaOH solution at regular time intervals to determine the extent of the reaction.

  • The rate of the reaction can be determined by plotting the concentration of HCl produced over time.

Stereochemical Outcome: The SN1 reaction proceeds through a planar carbocation intermediate. Therefore, if optically active (S)-3-chloroheptane is used, the nucleophile (water or ethanol) can attack from either face of the carbocation, leading to a racemic or near-racemic mixture of the corresponding alcohol and ether products.

Visualizing the Mechanisms and Workflows

SN1 vs. SN2 Decision Pathway

SN1_vs_SN2_Decision Substrate This compound (Secondary Alkyl Halide) Nucleophile Nucleophile Strength Substrate->Nucleophile Consider Solvent Solvent Polarity Nucleophile->Solvent and Mechanism Predicted Mechanism Solvent->Mechanism Strong_Nu Strong (e.g., I⁻) Aprotic Polar Aprotic (e.g., Acetone) Strong_Nu->Aprotic Weak_Nu Weak (e.g., H₂O, EtOH) Protic Polar Protic (e.g., EtOH/H₂O) Weak_Nu->Protic SN2 SN2 Aprotic->SN2 Favors SN1 SN1 Protic->SN1 Favors

Caption: Decision tree for predicting SN1 vs. SN2 pathway for this compound.

Experimental Workflow for Kinetic Analysis

Kinetic_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Data Analysis Prep_Solutions Prepare Reactant Stock Solutions Equilibrate Equilibrate at Constant Temperature Prep_Solutions->Equilibrate Initiate Initiate Reaction Equilibrate->Initiate Monitor Monitor Reaction Progress (Precipitation, Titration, etc.) Initiate->Monitor Record Record Data vs. Time Monitor->Record Plot Plot Concentration vs. Time Record->Plot Determine_Rate Determine Initial Rate Plot->Determine_Rate Determine_Order Determine Reaction Order Determine_Rate->Determine_Order

Caption: General experimental workflow for kinetic studies of substitution reactions.

SN1 and SN2 Reaction Coordinate Diagrams

Reaction_Coordinate cluster_SN2 SN2 Reaction cluster_SN1 SN1 Reaction R_SN2 R-Cl + Nu⁻ TS_SN2 [Nu---R---Cl]⁻‡ R_SN2->TS_SN2 Ea P_SN2 R-Nu + Cl⁻ TS_SN2->P_SN2 R_SN1 R-Cl TS1_SN1 [R---Cl]‡ R_SN1->TS1_SN1 Ea1 (slow) I_SN1 R⁺ + Cl⁻ TS1_SN1->I_SN1 TS2_SN1 [R---Nu]⁺‡ I_SN1->TS2_SN1 Ea2 (fast) P_SN1 R-Nu⁺ TS2_SN1->P_SN1

Caption: Energy profiles for SN1 and SN2 reactions.

Application Notes & Protocols: Theoretical Application of 3-Chloroheptane in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following application notes and protocols describe a theoretical application of 3-chloroheptane in polymer synthesis. As of the current scientific literature, the use of this compound as an initiator for polymer synthesis has not been specifically documented. The information provided is based on the established principles of cationic polymerization initiated by analogous secondary alkyl halides and should be considered a hypothetical framework for research and development.

Introduction

Cationic polymerization is a vital method for synthesizing polymers from monomers with electron-donating groups.[1] The initiation of such polymerizations often involves the generation of a carbocationic species that subsequently propagates by attacking the electron-rich double bond of a monomer. Alkyl halides, in the presence of a Lewis acid co-initiator, can serve as effective sources of carbocations for initiating cationic polymerization.[2] this compound, a secondary alkyl chloride, possesses the potential to act as an initiator in such systems. Upon activation by a suitable Lewis acid, it can form a secondary heptyl carbocation, which can then initiate the polymerization of susceptible monomers.

This document outlines a theoretical framework for the application of this compound as an initiator in the cationic polymerization of isobutylene (B52900), a common monomer in cationic polymerization.

Principle of the Method

The proposed method utilizes a two-component initiating system consisting of this compound and a Lewis acid, such as titanium tetrachloride (TiCl₄) or boron trichloride (B1173362) (BCl₃). The Lewis acid abstracts the chloride from this compound, generating a secondary heptyl carbocation and a complex counter-ion.[2] This carbocation then initiates the polymerization of isobutylene. The propagation proceeds via the sequential addition of monomer units to the growing polymer chain, which maintains a carbocationic active center. Termination and chain transfer reactions can also occur, influencing the final molecular weight and polydispersity of the resulting polyisobutylene (B167198).[3]

Experimental Protocols

Materials and Reagents
  • Monomer: Isobutylene (polymerization grade, dried over molecular sieves)

  • Initiator: this compound (anhydrous, >98%)

  • Co-initiator: Titanium tetrachloride (TiCl₄) (anhydrous, >99%)

  • Solvent: Dichloromethane (B109758) (CH₂Cl₂) (anhydrous, polymerization grade)

  • Quenching Agent: Methanol (B129727) (anhydrous)

  • Purification: Hexane (B92381), deionized water

  • Inert Gas: Nitrogen or Argon (high purity)

Protocol 1: Cationic Polymerization of Isobutylene Initiated by this compound/TiCl₄
  • Reactor Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen/argon inlet, a thermometer, and a rubber septum. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent and Monomer Addition: Transfer 100 mL of anhydrous dichloromethane to the reactor via a cannula. Cool the reactor to -80°C using a dry ice/acetone bath. Condense 10 mL of isobutylene into the cooled solvent.

  • Initiator Addition: Using a gas-tight syringe, add 0.1 mL of this compound to the stirred monomer solution.

  • Initiation of Polymerization: Prepare a 1 M solution of TiCl₄ in anhydrous dichloromethane. Slowly add the TiCl₄ solution dropwise via syringe to the reaction mixture until a slight color change is observed, indicating the initiation of polymerization.

  • Polymerization: Maintain the reaction at -80°C for 2 hours with continuous stirring.

  • Termination: Quench the polymerization by adding 10 mL of pre-chilled anhydrous methanol to the reaction mixture.

  • Polymer Isolation and Purification:

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer by pouring the solution into a large excess of methanol.

    • Collect the polymer by filtration.

    • Redissolve the polymer in a minimal amount of hexane and wash with deionized water three times in a separatory funnel.

    • Reprecipitate the polymer in methanol.

    • Dry the resulting polyisobutylene under vacuum at 40°C to a constant weight.

  • Characterization: Analyze the polymer for molecular weight (Mn), polydispersity index (PDI) using Gel Permeation Chromatography (GPC), and structure using ¹H NMR spectroscopy.

Data Presentation

The following table summarizes hypothetical quantitative data for the polymerization of isobutylene using the this compound/TiCl₄ initiating system under various conditions. These values are illustrative and based on typical results for similar cationic polymerization systems.

Entry [Monomer] (mol/L) [this compound] (mmol/L) [TiCl₄] (mmol/L) Temperature (°C) Time (h) Conversion (%) Mn ( g/mol ) (Theoretical) Mn ( g/mol ) (GPC) PDI (GPC)
11.01020-80285476045001.8
21.01040-80295532051001.7
31.51040-80292772874001.9
41.02040-80298274426001.6
51.01040-60288492842002.1

Visualizations

Signaling Pathway: Initiation of Cationic Polymerization

G cluster_0 Initiation cluster_1 Propagation Initiator This compound Carbocation Secondary Heptyl Carbocation Initiator->Carbocation Chloride Abstraction Co_initiator TiCl₄ (Lewis Acid) Co_initiator->Carbocation Counter_ion [TiCl₅]⁻ Carbocation->Counter_ion Ion Pair Monomer Isobutylene Carbocation->Monomer Electrophilic Attack Growing_Polymer Growing Polymer Chain (Carbocationic) Monomer->Growing_Polymer Growing_Polymer->Monomer Propagation

Caption: Initiation and propagation steps in the theoretical cationic polymerization of isobutylene using this compound and TiCl₄.

Experimental Workflow

G A Reactor Setup (Flame-dried, Inert atm.) B Add Anhydrous CH₂Cl₂ A->B C Cool to -80°C B->C D Condense Isobutylene C->D E Add this compound D->E F Add TiCl₄ Solution (Initiation) E->F G Polymerization (2h at -80°C) F->G H Quench with Methanol G->H I Precipitate in Methanol H->I J Filter and Redissolve in Hexane I->J K Wash with Water J->K L Reprecipitate in Methanol K->L M Dry Polymer under Vacuum L->M N Characterization (GPC, NMR) M->N

Caption: Step-by-step workflow for the hypothetical cationic polymerization of isobutylene.

Discussion

The feasibility of using this compound as an initiator for cationic polymerization is predicated on the stability of the secondary carbocation formed. While secondary carbocations are less stable than tertiary carbocations, polymerization can still proceed, especially at low temperatures which help to suppress termination and chain transfer reactions.[4] The choice of a non-nucleophilic counter-ion, generated from a strong Lewis acid like TiCl₄, is critical to prevent premature termination.[2]

The molecular weight of the resulting polymer can be theoretically controlled by the monomer to initiator ratio, while the polydispersity is influenced by the rates of initiation, propagation, and termination/transfer events. Higher polydispersity values might be expected compared to systems that form more stable carbocations due to a higher propensity for side reactions.

Conclusion

While direct experimental evidence is lacking, the principles of cationic polymerization suggest that this compound could theoretically be employed as an initiator in the presence of a suitable Lewis acid to polymerize electron-rich alkenes like isobutylene. The provided protocols and data offer a foundational hypothesis for researchers to explore this potential application. Experimental validation would be necessary to determine the actual efficiency, control, and limitations of this initiating system.

References

Application Notes and Protocols for Reactions Involving 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chloroheptane is a secondary alkyl halide, a versatile intermediate in organic synthesis.[1] Its reactivity is characterized by the polar carbon-chlorine bond, which makes the C3 carbon electrophilic and susceptible to attack by nucleophiles.[2] This document outlines detailed protocols for three major classes of reactions involving this compound: Grignard reagent formation, nucleophilic substitution/elimination, and Wurtz coupling. The experimental conditions can be tuned to favor specific reaction pathways and products.

Grignard Reagent Formation and Reaction

Application Note: The reaction of this compound with magnesium metal in an anhydrous ether solvent produces the corresponding Grignard reagent, 3-heptylmagnesium chloride.[3] This organometallic compound is a potent nucleophile and a strong base.[4] It is widely used to form new carbon-carbon bonds by reacting with electrophiles such as aldehydes, ketones, and esters.[4] The reaction must be conducted under strictly anhydrous conditions, as any trace of water will protonate and destroy the Grignard reagent.[4]

Experimental Protocol: Synthesis of 3-Heptylmagnesium Chloride and Reaction with Acetone (B3395972)

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (as an initiator)

  • Acetone

  • Aqueous Hydrochloric Acid (HCl), 3 M

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Nitrogen gas supply

Equipment:

  • Flame-dried, three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., CaCl₂)

  • Pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

Procedure:

  • Setup: Assemble the flame-dried glassware as shown in the workflow diagram. Equip the flask with a magnetic stir bar and place magnesium turnings inside. Flush the entire apparatus with dry nitrogen gas for several minutes to create an inert atmosphere.[5]

  • Initiation: Add a small volume of anhydrous diethyl ether to cover the magnesium. Add a single crystal of iodine.

  • Grignard Formation: Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel. Add a small portion of this solution to the magnesium suspension. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy with gentle bubbling.[3] If the reaction does not start, gentle warming may be required.

  • Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[6]

  • After the addition is complete, continue stirring and refluxing the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. Cool the flask to room temperature. The resulting gray solution is the 3-heptylmagnesium chloride reagent.

  • Reaction with Acetone: Cool the Grignard reagent solution in an ice bath. Add a solution of acetone in anhydrous diethyl ether dropwise from the dropping funnel. A vigorous reaction will occur.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Work-up and Quenching: Cool the reaction flask in an ice bath again. Slowly and carefully add saturated aqueous NH₄Cl solution dropwise to quench the excess Grignard reagent and hydrolyze the magnesium alkoxide salt.[7]

  • Add 3 M HCl solution until all the white solids (magnesium salts) have dissolved, resulting in two clear layers.[5]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer twice with diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Filter off the drying agent and remove the solvent using a rotary evaporator. The crude product, 2-methyl-3-heptanol, can be purified by distillation.[8]

Data Summary
Reagent/ParameterValue/ConditionPurpose
Grignard Formation
This compound1.0 equivAlkyl halide precursor
Magnesium Turnings1.1 - 1.5 equivForms the organometallic reagent
SolventAnhydrous Diethyl Ether or THFStabilizes the Grignard reagent
AtmosphereDry NitrogenPrevents reaction with O₂ or H₂O
TemperatureReflux (~35°C for Ether)To maintain the reaction rate
Reaction
Electrophile (Acetone)1.0 equivCarbonyl compound for C-C bond formation
Quenching AgentSaturated aq. NH₄ClSafely neutralizes unreacted Grignard reagent
Expected Product 2-methyl-3-heptanol Tertiary alcohol

Workflow Diagram

Grignard_Workflow start_end start_end process process input input output output condition condition A 1. Setup Flame-dried glassware under N₂ B 2. Add Mg Turnings & Anhydrous Ether A->B C 3. Add this compound (dropwise) B->C D Reflux C->D E 4. Cool to 0°C D->E F 5. Add Electrophile (e.g., Acetone) E->F G 6. Quench (aq. NH₄Cl) F->G H 7. Extract & Purify G->H I Final Product (e.g., 2-Methyl-3-heptanol) H->I i1 This compound i1->C i2 Mg i2->B i3 Anhydrous Ether i3->B i4 Acetone i4->F

Caption: Workflow for Grignard reagent synthesis and subsequent reaction.

Nucleophilic Substitution (Sₙ2) vs. Elimination (E2) Reactions

Application Note: As a secondary alkyl halide, this compound can undergo both nucleophilic substitution (Sₙ2) and base-induced elimination (E2) reactions.[9] The outcome of the reaction is highly dependent on the nature of the nucleophile/base and the reaction conditions.[10]

  • Sₙ2 Pathway: Favored by strong, non-bulky nucleophiles that are weak bases (e.g., I⁻, N₃⁻, CN⁻) and polar aprotic solvents (e.g., DMSO, acetone). This pathway leads to the substitution of the chlorine atom.[11]

  • E2 Pathway: Favored by strong, bulky bases (e.g., tert-butoxide) or strong, non-bulky bases at elevated temperatures (e.g., ethoxide in ethanol).[12][13] This pathway results in the formation of alkenes. The major product is typically the more substituted (more stable) alkene, according to Zaitsev's rule, which would be hept-3-ene.[12]

Experimental Protocol 2a: Sₙ2 Reaction (Synthesis of 3-Azidoheptane)

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound and an excess (1.5 equiv) of sodium azide in DMSO.

  • Heat the mixture with stirring to 50-60°C for several hours. Monitor the reaction progress using GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of deionized water.

  • Transfer the aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic extracts, wash with water and then brine to remove residual DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator to yield crude 3-azidoheptane.

  • The product can be purified by vacuum distillation. (Note: Azides can be energetic; handle with care).

Experimental Protocol 2b: E2 Reaction (Synthesis of Hept-3-ene)

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add this compound to the ethoxide solution.

  • Heat the mixture to reflux and maintain for 1-2 hours. Monitor the formation of the alkene product by GC-MS.[14]

  • Cool the reaction mixture to room temperature and pour it into a large volume of deionized water.

  • Transfer to a separatory funnel and extract with pentane (chosen for its low boiling point).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully remove the solvent by distillation to obtain the heptene (B3026448) isomers.

Data Summary: Sₙ2 vs. E2
ParameterSₙ2 Favored (Protocol 2a)E2 Favored (Protocol 2b)
Reagent Sodium Azide (NaN₃)Sodium Ethoxide (NaOEt)
Reagent Type Strong Nucleophile, Weak BaseStrong Base
Solvent DMSO (Polar Aprotic)Ethanol (Polar Protic)
Temperature Moderate (50-60°C)High (Reflux, ~78°C)
Major Product 3-Azidoheptane Hept-3-ene (cis/trans mixture)
Minor Product Heptenes3-Ethoxyheptane

Logical Relationship Diagram

SN2_E2_Competition substrate substrate pathway pathway product product condition condition start This compound sn2 Sₙ2 Pathway start->sn2 e2 E2 Pathway start->e2 prod_sn2 Substitution Product (e.g., 3-Azidoheptane) sn2->prod_sn2 prod_e2 Elimination Product (Hept-3-ene) e2->prod_e2 cond_sn2 Strong, non-bulky nucleophile Weak base (e.g., NaN₃) Polar aprotic solvent cond_sn2->sn2 cond_e2 Strong, bulky base (or high temp) (e.g., NaOEt, EtOH, Reflux) cond_e2->e2

Caption: Factors influencing the Sₙ2 vs. E2 reaction pathways for this compound.

Wurtz Coupling Reaction

Application Note: The Wurtz reaction involves the reductive coupling of two alkyl halides in the presence of sodium metal to form a new carbon-carbon bond, yielding a higher alkane.[15] For this compound, the expected product is 6,7-dimethyldodecane. This reaction must be performed under anhydrous conditions, as sodium reacts violently with water.[16] A significant limitation of the Wurtz reaction is the formation of side products, including alkenes from elimination and other disproportionation products.[17] Using two different alkyl halides leads to a mixture of three different alkanes, which is often difficult to separate.[18]

Experimental Protocol: Synthesis of 6,7-Dimethyldodecane

Materials:

  • This compound

  • Sodium metal (as dispersion or freshly cut pieces)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

Procedure:

  • Set up a flame-dried, three-necked flask with a reflux condenser and a dropping funnel under a nitrogen atmosphere.

  • Place finely cut pieces of sodium metal or a sodium dispersion in the flask and cover with anhydrous diethyl ether.

  • Prepare a solution of this compound in anhydrous diethyl ether in the dropping funnel.

  • Add a small amount of the this compound solution to the sodium suspension to initiate the reaction.

  • Once the reaction begins (indicated by bubbling), add the remaining solution dropwise at a rate that maintains a steady reflux.

  • After the addition is complete, continue to stir and reflux the mixture for an additional hour.

  • Cool the flask and carefully quench the excess sodium by the slow, dropwise addition of ethanol, followed by water.

  • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with diethyl ether.

  • Combine the organic layers, wash with water, dry over anhydrous Na₂SO₄, filter, and remove the solvent via rotary evaporation.

  • The resulting mixture of alkanes and alkenes can be separated and purified by fractional distillation or chromatography.

Data Summary
ReagentCondition/AmountPurpose
This compound1.0 equivAlkyl halide substrate
Sodium Metal2.0 equivReductive coupling agent
SolventAnhydrous Diethyl EtherAnhydrous, non-reactive medium
Major Product 6,7-Dimethyldodecane Symmetrical coupled alkane
Side Products Hept-3-ene, HeptaneProducts of elimination/reduction

General Analytical and Purification Methods

Product Purification: Crude reaction mixtures can be purified using standard laboratory techniques.[19] Liquid-liquid extraction is used to separate the product from aqueous and salt solutions. The organic product is then dried over an anhydrous salt like Na₂SO₄ or MgSO₄. Finally, purification is typically achieved by distillation (atmospheric or vacuum) based on differences in boiling points.[8]

Reaction Monitoring and Product Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is an essential tool for monitoring the progress of these reactions and characterizing the products.[20]

  • Sample Preparation: A small aliquot of the reaction mixture is quenched, diluted in a suitable solvent (e.g., diethyl ether or hexane), and injected into the GC-MS.

  • GC Separation: A non-polar capillary column (e.g., DB-5MS) is typically used. The oven temperature is programmed to ramp from a low initial temperature to a high final temperature to separate compounds based on their boiling points and column interactions.[21]

  • MS Detection: The mass spectrometer fragments the eluting compounds, providing a unique mass spectrum ("fingerprint") for each component. Identification is achieved by comparing the retention time and mass spectrum to known standards or library databases.[22][23]

Workflow Diagram

Analysis_Workflow start_end start_end process process analysis analysis output output A 1. Reaction Mixture B 2. Quench & Work-up A->B C 3. Liquid-Liquid Extraction B->C D 4. Dry Organic Layer (e.g., Na₂SO₄) C->D E 5. Solvent Removal (Rotovap) D->E F Crude Product E->F G 6. Purification (e.g., Distillation) F->G I GC-MS Analysis F->I H Pure Product G->H H->I J Data: - Retention Time - Mass Spectrum I->J

Caption: General workflow for reaction work-up, purification, and analysis.

References

Scale-Up Synthesis of 3-Chloroheptane for Pilot Plant Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroheptane is a valuable alkyl chloride intermediate in the synthesis of various pharmaceutical and specialty chemical products. As demand for such compounds grows, the need for robust and scalable synthetic methods becomes paramount. This document provides a detailed application note and protocol for the pilot plant scale-up synthesis of this compound from 3-heptanol (B47328) using thionyl chloride. The conversion of alcohols to alkyl chlorides using thionyl chloride is a well-established and effective method.[1] The key advantages of this process are the formation of gaseous byproducts (sulfur dioxide and hydrogen chloride), which simplifies purification, and the generally high yields achievable.[1]

This protocol is designed to be a comprehensive guide for researchers and process chemists, covering all aspects from reagent handling and reaction execution to purification and safety considerations for a pilot plant environment.

Materials and Equipment

Raw Materials
MaterialGradeSupplierNotes
3-HeptanolReagent Grade (≥98%)e.g., Sigma-Aldrich, Alfa Aesar
Thionyl Chloride (SOCl₂)Reagent Grade (≥99%)e.g., Sigma-Aldrich, BASFHighly corrosive and moisture-sensitive.
Toluene (B28343)Anhydrouse.g., Fisher ScientificSolvent for the reaction.
5% Sodium Bicarbonate (NaHCO₃) SolutionAqueousPrepared in-houseFor neutralization.
Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)Granulare.g., VWRFor drying the organic phase.
Nitrogen (N₂)High PurityIndustrial Gas SupplierFor inert atmosphere.
Equipment
EquipmentSpecificationsPurpose
100 L Glass-Lined ReactorWith overhead stirrer, thermocouple, condenser, and addition funnelMain reaction vessel
Heating/Cooling CirculatorCapable of -10 °C to 100 °CTemperature control of the reactor
Scrubber SystemFilled with caustic solution (e.g., NaOH)Neutralization of HCl and SO₂ off-gases
100 L Quench TankWith stirrerFor controlled quenching of the reaction mixture
200 L Separatory Funnel or Liquid-Liquid ExtractorFor aqueous work-up
Fractional Distillation Unit50 L boiler, 2-meter packed column (e.g., with Raschig rings or structured packing), distillation head with reflux control, and receiver flasksPurification of this compound
Vacuum PumpFor reduced pressure distillation
Personal Protective Equipment (PPE)Acid-resistant gloves, chemical splash goggles, face shield, rubber apron, respiratory protection (acid gas respirator)Safety of personnel

Experimental Protocols

Pilot Plant Synthesis of this compound

This protocol describes the synthesis of this compound on a 10 kg scale.

Reaction Scheme:

CH₃(CH₂)₃CH(OH)CH₂CH₃ + SOCl₂ → CH₃(CH₂)₃CH(Cl)CH₂CH₃ + SO₂ (g) + HCl (g)

Step-by-Step Procedure:

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen.

  • Charging Reactants:

    • Charge the reactor with 3-heptanol (10.0 kg, 86.1 mol).

    • Add anhydrous toluene (30 L) to the reactor.

    • Begin stirring the mixture at 100-150 RPM.

  • Cooling: Cool the reactor contents to 0-5 °C using the heating/cooling circulator.

  • Thionyl Chloride Addition:

    • Slowly add thionyl chloride (12.3 kg, 103.3 mol, 1.2 equivalents) to the stirred solution via the addition funnel over a period of 2-3 hours.

    • Crucially, maintain the internal temperature of the reactor below 10 °C throughout the addition. The reaction is exothermic, and careful temperature control is essential to minimize side reactions.

    • Vent the off-gases (SO₂ and HCl) through a caustic scrubber system.

  • Reaction:

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Continue stirring at room temperature for 12-18 hours.

    • Monitor the reaction progress by Gas Chromatography (GC) until the consumption of 3-heptanol is complete.

  • Work-up:

    • Once the reaction is complete, carefully and slowly transfer the reaction mixture to the 100 L quench tank containing 40 L of cold water with vigorous stirring. This step is highly exothermic and will generate fumes.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 5% sodium bicarbonate solution (2 x 20 L) to neutralize any remaining acid. Check the pH of the aqueous layer to ensure it is basic (pH > 8).

      • Water (2 x 20 L).

      • Brine (1 x 20 L).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (2 kg), stir for at least 1 hour, and then filter to remove the drying agent.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to remove the toluene.

Purification by Fractional Distillation
  • Setup:

    • Charge the crude this compound into the 50 L boiler of the fractional distillation unit.

    • Assemble the 2-meter packed column, distillation head, and receivers.

    • Apply vacuum to the system and check for leaks.

  • Distillation:

    • Begin heating the boiler.

    • Once the mixture begins to boil, set a reflux ratio of approximately 5:1 (reflux:take-off).

    • Collect a forerun fraction containing any residual solvent and low-boiling impurities.

    • Collect the main fraction of this compound at the appropriate boiling point and pressure. The boiling point of this compound is approximately 151-153 °C at atmospheric pressure. Under vacuum, the boiling point will be significantly lower.

    • Monitor the purity of the collected fractions by GC.

    • Once the purity of the distillate drops, stop the collection of the main fraction.

  • Product Isolation: Combine the pure fractions of this compound. The expected yield is in the range of 80-90%.

Data Presentation

ParameterValue
Reactants
3-Heptanol10.0 kg (86.1 mol)
Thionyl Chloride12.3 kg (103.3 mol)
Toluene30 L
Reaction Conditions
Thionyl Chloride Addition Temperature0-10 °C
Reaction Temperature20-25 °C
Reaction Time12-18 hours
Purification
Distillation Boiling Point (approx. at atm)151-153 °C
Expected Yield
This compound (85% yield)9.8 kg (72.8 mol)
Physical Properties of this compound
Molecular FormulaC₇H₁₅Cl
Molecular Weight134.65 g/mol [2]
Boiling Point151-153 °C
Density~0.87 g/mL

Safety Precautions

  • Thionyl Chloride Handling: Thionyl chloride is a highly corrosive and toxic substance that reacts violently with water.[3] It should be handled in a well-ventilated area, preferably a fume hood, by personnel wearing appropriate PPE, including acid-resistant gloves, a face shield, and a respirator.[3][4][5] Ensure an emergency shower and eyewash station are readily accessible.[4]

  • Off-Gas Management: The reaction generates significant amounts of toxic and corrosive gases (HCl and SO₂). The reactor must be vented to a robust caustic scrubber to neutralize these gases before they are released into the atmosphere.

  • Exothermic Reaction: The reaction of thionyl chloride with alcohols is exothermic. Strict temperature control is critical to prevent a runaway reaction. Ensure the cooling system for the reactor is functioning correctly and has sufficient capacity.

  • Quenching: The quenching of the reaction mixture with water is highly exothermic and should be performed with extreme caution in a controlled manner.

  • General Safety: All personnel involved in the pilot plant production should be thoroughly trained on the specific hazards of the chemicals and the standard operating procedures.

Visualization

Scale_Up_Synthesis_of_3_Chloroheptane raw_materials Raw Materials (3-Heptanol, Toluene) reactor 100 L Glass-Lined Reactor raw_materials->reactor Charge scrubber Caustic Scrubber reactor->scrubber Off-gas (HCl, SO₂) quench Quench Tank (Water) reactor->quench Reaction Mixture socl2 Thionyl Chloride (SOCl₂) socl2->reactor Slow Addition (0-10 °C) workup Aqueous Work-up (NaHCO₃, H₂O, Brine) quench->workup Quenched Mixture drying Drying (Na₂SO₄) workup->drying Organic Layer concentration Solvent Removal (Rotovap) drying->concentration Dried Solution distillation Fractional Distillation concentration->distillation Crude Product product Purified this compound distillation->product Purified Product

Caption: Workflow for the pilot plant synthesis of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 3-Chloroheptane.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized from 3-heptanol (B47328)?

A1: The primary impurities are typically unreacted 3-heptanol, elimination byproducts such as heptene (B3026448) isomers (e.g., hept-2-ene and hept-3-ene), and residual acidic reagents used in the synthesis.[1][2]

Q2: What is the first step in purifying crude this compound?

A2: The initial purification step is typically a series of washes. The crude product should be washed with water to remove any water-soluble impurities, followed by a wash with a dilute basic solution (e.g., sodium bicarbonate) to neutralize and remove any remaining acidic catalysts. A final wash with brine helps to break up any emulsions and remove excess water before drying.

Q3: How can I remove unreacted 3-heptanol from my this compound product?

A3: Fractional distillation is the most effective method for separating this compound from the higher-boiling 3-heptanol.[3][4][5] The significant difference in their boiling points allows for efficient separation.

Q4: How do I remove water from the washed this compound?

A4: After washing, the organic layer should be dried using an anhydrous drying agent. Common choices for alkyl halides include anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). The drying agent is added to the solution until it no longer clumps together, indicating that all the water has been absorbed.

Q5: What is the best method for the final purification of this compound?

A5: After washing and drying, the final purification is achieved by fractional distillation. This will separate the this compound from any remaining impurities such as unreacted starting material, byproducts, and residual solvent.

Data Presentation

CompoundMolecular Weight ( g/mol )Boiling Point (°C)
This compound134.65150-158
3-Heptanol116.20156.7
1-Heptene98.1994
2-Heptene (cis/trans)98.19~98
3-Heptene (cis/trans)98.19~98

Note: Boiling points are at atmospheric pressure (760 mmHg). Data sourced from multiple references.[3][5][6][7][8][9][10][11][12]

Experimental Protocols

Protocol 1: Washing Crude this compound
  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of deionized water and gently shake the funnel, periodically venting to release any pressure.

  • Allow the layers to separate and discard the lower aqueous layer.

  • Add an equal volume of a 5% sodium bicarbonate solution to the organic layer in the separatory funnel. Shake gently, venting frequently, to neutralize any residual acid.

  • Separate and discard the aqueous layer.

  • Wash the organic layer with an equal volume of brine (saturated NaCl solution) to aid in the removal of dissolved water and to help break any emulsions.

  • Separate the layers and transfer the organic layer to a clean, dry Erlenmeyer flask.

Protocol 2: Drying the Washed this compound
  • To the Erlenmeyer flask containing the washed this compound, add a small amount of anhydrous magnesium sulfate (approximately 1-2 grams for every 100 mL of solution).

  • Gently swirl the flask. If the drying agent clumps together, add more in small portions until some of the powder remains free-flowing.

  • Allow the mixture to stand for 10-15 minutes to ensure all water is absorbed.

  • Separate the dried this compound from the drying agent by decantation or by filtering through a fluted filter paper into a round-bottom flask suitable for distillation.

Protocol 3: Fractional Distillation of this compound
  • Assemble a fractional distillation apparatus. Ensure all glassware is dry.

  • Add the dried crude this compound and a few boiling chips to the distillation flask.

  • Slowly heat the distillation flask.

  • Collect any low-boiling fractions, which may include heptene isomers (boiling point ~94-98°C).[6][7]

  • Carefully monitor the temperature at the still head. Collect the fraction that distills at the boiling point of this compound (150-158°C).[10][12]

  • Stop the distillation before the flask goes to dryness to prevent the formation of potentially explosive peroxides and overheating of high-boiling residues.

  • The collected fraction should be pure this compound. Confirm purity using appropriate analytical techniques such as GC-MS or NMR.

Troubleshooting Guides

Issue 1: Emulsion formation during washing.
  • Cause: Vigorous shaking of the separatory funnel can lead to the formation of a stable emulsion between the organic and aqueous layers.

  • Solution:

    • Allow the separatory funnel to stand undisturbed for an extended period.

    • Gently swirl the funnel instead of shaking vigorously.

    • Add a small amount of brine (saturated NaCl solution) to help break the emulsion.

    • If the emulsion persists, filter the mixture through a pad of celite or glass wool.

Issue 2: Product is wet even after drying.
  • Cause: Insufficient amount of drying agent was used, or the drying time was too short.

  • Solution:

    • Add more anhydrous drying agent until it no longer clumps.

    • Increase the contact time with the drying agent to at least 15-20 minutes with occasional swirling.

Issue 3: Poor separation during distillation.
  • Cause:

    • Inefficient fractional distillation column.

    • Distillation rate is too fast.

    • Poor insulation of the distillation column.

  • Solution:

    • Use a longer fractionating column or one with a more efficient packing material.

    • Reduce the heating rate to ensure a slow and steady distillation rate (approximately 1-2 drops per second of distillate).

    • Insulate the column with glass wool or aluminum foil to maintain a proper temperature gradient.

Issue 4: Low final product yield.
  • Cause:

    • Incomplete reaction during synthesis.

    • Loss of product during washing steps due to its slight solubility in the aqueous phase.

    • Side reactions such as elimination forming heptenes.[2]

    • Inefficient separation during distillation.

  • Solution:

    • Optimize the initial reaction conditions.

    • Minimize the number of water washes or back-extract the aqueous washes with a small amount of a clean organic solvent to recover dissolved product.

    • Control the reaction temperature to minimize elimination.

    • Ensure efficient fractional distillation to avoid loss of product in the forerun or the distillation residue.

Visualizations

PurificationWorkflow crude Crude this compound wash Washing (Water, NaHCO3, Brine) crude->wash dry Drying (Anhydrous MgSO4) wash->dry distill Fractional Distillation dry->distill pure Pure this compound distill->pure TroubleshootingTree start Purification Issue? emulsion Emulsion during washing? start->emulsion Washing Step wet_product Product is wet after drying? start->wet_product Drying Step poor_separation Poor separation during distillation? start->poor_separation Distillation Step sol_emulsion Add brine, let stand, or filter through celite. emulsion->sol_emulsion Yes sol_wet Add more drying agent and increase contact time. wet_product->sol_wet Yes sol_separation Use a better column, slow distillation rate, and insulate. poor_separation->sol_separation Yes

References

Troubleshooting Grignard reaction failure with 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting strategies and frequently asked questions regarding Grignard reactions, with a specific focus on the challenges encountered with secondary alkyl halides like 3-chloroheptane.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction with this compound is not starting. What are the most common reasons for initiation failure?

A1: Failure to initiate a Grignard reaction is a common issue, primarily due to two factors: the presence of a passivating magnesium oxide (MgO) layer on the magnesium turnings and trace amounts of water in the reaction system.[1][2] The MgO layer acts as a barrier, preventing the this compound from reacting with the magnesium metal.[1][2] Furthermore, Grignard reagents are extremely potent bases and will react readily with even minute quantities of protic species like water, which quenches the reaction.[3][4] Alkyl chlorides are also generally less reactive than the corresponding bromides or iodides, making proper magnesium activation and strictly anhydrous conditions even more critical for successful initiation.[5][6]

Q2: How can I be certain that my glassware and solvents are sufficiently dry?

A2: All glassware must be rigorously dried to remove adsorbed moisture from the glass surface.[7][8] The most effective methods are oven-drying at >120°C overnight or flame-drying the assembled apparatus under a stream of inert gas (like nitrogen or argon) just before use.[1][8] Solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) must be anhydrous.[9] This is typically achieved by refluxing over a suitable drying agent, such as sodium metal with benzophenone (B1666685) indicator, followed by distillation under an inert atmosphere.[10] For many applications, commercially available anhydrous solvents are a reliable alternative.

Q3: What are the visual cues of a successful Grignard reaction initiation?

A3: A successful initiation is typically marked by several visual indicators. You may observe the spontaneous boiling of the solvent at the surface of the magnesium, the appearance of a cloudy, grey, or brownish color in the mixture, and a noticeable exothermic reaction (the flask becomes warm).[2] If a chemical activator like iodine was used, its characteristic color will disappear upon initiation.[2]

Q4: I've noticed the formation of a high-boiling point impurity. What is it likely to be?

A4: A common side reaction, especially with more reactive alkyl halides, is Wurtz-type coupling.[1] In this reaction, the newly formed Grignard reagent (heptan-3-ylmagnesium chloride) acts as a nucleophile and attacks a molecule of the starting material (this compound). This results in the formation of a dimer, in this case, 5,6-diethyloctane. This side reaction is often favored by high local concentrations of the alkyl halide or elevated reaction temperatures.[1][7]

Q5: Why is an ether solvent like diethyl ether or THF essential for this reaction?

A5: Ethereal solvents are crucial for several reasons. They are aprotic, meaning they will not destroy the highly basic Grignard reagent.[11] More importantly, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom of the Grignard reagent, forming a soluble complex.[12] This stabilization is essential for the formation and reactivity of the reagent.[11][12]

Troubleshooting Guide for this compound Grignard Reaction

This section addresses specific problems you may encounter during your experiment.

Problem Probable Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A layer of magnesium oxide (MgO) is preventing the reaction.[1][2]2. Presence of Moisture: Water in glassware or solvent is quenching the reagent as it forms.[3][8]3. Low Reactivity: Alkyl chlorides are less reactive than bromides or iodides.[5][6]1. Activate Magnesium: Use a chemical or physical activation method (see protocols below). Common methods include adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or physically crushing the magnesium turnings with a glass rod to expose a fresh surface.[2][13][14]2. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum or inert gas immediately before use. Use freshly distilled anhydrous solvent.[1]3. Initiation Aids: After adding a small portion of the this compound solution, gently warm the flask with a heat gun. Be prepared to cool the reaction if it initiates vigorously.[15]
Low Yield of Grignard Reagent 1. Wurtz Coupling: The Grignard reagent is reacting with the starting this compound.[1]2. Incomplete Reaction: Not all of the magnesium or alkyl chloride has reacted.3. Quenching: Slow ingress of air (moisture, oxygen) into the apparatus over the course of the reaction.1. Slow Addition: Add the this compound solution dropwise to the stirred magnesium suspension to maintain a low concentration of the alkyl halide.[1]2. Maintain Gentle Reflux: The reaction is exothermic. Control the addition rate to maintain a steady but gentle reflux. If necessary, use a water bath for cooling.[1]3. Check for Leaks: Ensure all joints in the glassware are properly sealed. Maintain a positive pressure of inert gas (e.g., using a nitrogen-filled balloon).
Reaction Mixture Turns Black/Dark Brown 1. Overheating: Prolonged or excessive heating can lead to decomposition of the Grignard reagent or solvent.[6]2. Impure Reagents: Impurities in the this compound or solvent may be reacting.1. Control Temperature: Avoid aggressive heating. The reaction's own exotherm should be sufficient to maintain it once initiated. Use a cooling bath if necessary.2. Purify Starting Materials: If suspected, distill the this compound and solvent before use.
A White Precipitate Forms 1. Magnesium Hydroxide/Oxide: If the reaction is exposed to water or air, insoluble magnesium salts will form.[3]2. Schlenk Equilibrium: The Grignard reagent exists in equilibrium with MgCl₂ and di(heptan-3-yl)magnesium. MgCl₂ has low solubility in ether and can precipitate.1. Maintain Inert Atmosphere: Ensure the reaction is protected from air and moisture at all times.2. Use THF: Tetrahydrofuran (THF) is better at solvating the MgCl₂ species and can often keep the reaction mixture homogeneous.[6]

Key Experimental Protocols

Protocol 1: Activation of Magnesium Turnings

Successful Grignard formation hinges on an active magnesium surface.[2] Below are common activation methods.

Activation Method Methodology Observations
Iodine Activation Place magnesium turnings in the flame-dried flask under an inert atmosphere. Add one or two small crystals of iodine.[13][14] The iodine will sublime on the surface. Add a small amount of solvent and a few drops of the this compound solution and warm gently.The brown/purple color of the iodine will fade or disappear as the reaction initiates.[2]
1,2-Dibromoethane (DBE) Place magnesium turnings in the flask under an inert atmosphere. Add a small amount of anhydrous ether, then add a few drops (~5-10) of DBE.[2][14] Stir for a few minutes.Bubbling (ethylene gas evolution) should be observed, indicating an active magnesium surface.[2]
Mechanical Activation Place magnesium turnings in the flask. Before adding solvent, use a flame-dried glass rod to vigorously crush and grind the turnings against the side of the flask.[13][14] This physically removes the oxide layer.The magnesium turnings will appear shinier where they have been scraped or broken.
Protocol 2: Drying of Diethyl Ether or THF using Sodium/Benzophenone

This protocol produces exceptionally dry ether, indicated by a persistent blue color.

  • Pre-drying: Decant the solvent from any visible water and store it over molecular sieves for at least 24 hours.

  • Setup: Assemble a distillation apparatus that has been flame-dried under an inert atmosphere.

  • Drying Agent: To a flask containing the pre-dried solvent (e.g., 1 L of THF), add small, freshly cut pieces of sodium metal (~3-5 g) and a small amount of benzophenone (~1 g).

  • Reflux: Heat the mixture to reflux under a nitrogen or argon atmosphere.

  • Observation: Initially, the solution will be colorless. As the last traces of water are consumed by the sodium, the benzophenone is reduced to its radical anion, which has a deep blue or purple color.

  • Distillation: Once the blue/purple color persists for at least 30 minutes at reflux, the solvent is anhydrous. Distill the required volume directly into the reaction flask under an inert atmosphere.

Protocol 3: Titration of the Grignard Reagent (Iodine Method)

It is often necessary to determine the exact concentration of the Grignard reagent solution before use.

  • Preparation: In a flame-dried vial under an inert atmosphere, accurately weigh ~100 mg of iodine (I₂) and dissolve it in 1.0 mL of a 0.5 M solution of anhydrous lithium chloride (LiCl) in THF.[16] This produces a dark brown solution. Cool the vial to 0°C in an ice bath.

  • Titration: While stirring, add the prepared Grignard reagent solution dropwise via a 1 mL syringe.

  • Endpoint: The endpoint is reached when the dark brown color of the iodine completely disappears, and the solution becomes colorless or light yellow.[16]

  • Calculation:

    • Moles of I₂ = (mass of I₂ in g) / (253.8 g/mol )

    • Since the stoichiometry is 2 RMgCl + I₂ → 2 R-I + MgCl₂ + MgI₂, the moles of Grignard reagent are twice the moles of iodine.

    • Molarity (M) = (2 * Moles of I₂) / (Volume of Grignard solution added in L)

  • Repeat: For accuracy, perform the titration at least twice and average the results.[16]

Visualizations

Logical and Signaling Pathways

Troubleshooting_Workflow start Start: Grignard Reaction with This compound Fails to Initiate check_dry Are all reagents and glassware strictly anhydrous? start->check_dry check_activation Was the magnesium activated? check_dry->check_activation Yes dry_glassware Action: Flame-dry glassware and use anhydrous solvent. check_dry->dry_glassware No check_temp Was gentle heating applied for initiation? check_activation->check_temp Yes activate_mg Action: Activate Mg with I2, DBE, or mechanical crushing. check_activation->activate_mg No warm_gently Action: Warm mixture gently with a heat gun. check_temp->warm_gently No failure Reaction Still Fails: Consider fresh reagents or alternative halide (e.g., 3-bromoheptane). check_temp->failure Yes dry_glassware->start activate_mg->start success Reaction Initiates warm_gently->success

Grignard_Formation_Factors formation Successful Grignard Reagent Formation (heptan-3-ylmagnesium chloride) anhydrous anhydrous anhydrous->formation active_mg active_mg active_mg->formation stabilization stabilization stabilization->formation water water water->formation oxide oxide oxide->formation oxygen oxygen oxygen->formation

// Nodes start_materials [label="this compound + Mg"]; grignard [label="heptan-3-ylmagnesium chloride\n(Grignard Reagent)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; wurtz_product [label="5,6-diethyloctane\n(Wurtz Coupling Product)", fillcolor="#FBBC05", fontcolor="#202124"]; carbonyl [label="Electrophile\n(e.g., Ketone, Aldehyde)"]; final_product [label="Desired Alcohol Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start_materials -> grignard [label=" Desired Reaction\n(in Ether/THF)"]; grignard -> carbonyl [label=" Nucleophilic Attack"]; carbonyl -> final_product [label=" + H3O+ Workup"];

{rank=same; grignard; start_materials;}

grignard -> wurtz_product [label=" Side Reaction\n(attacks another this compound)", color="#EA4335", style="dashed"]; } DOT Caption: Desired Grignard reaction pathway versus the Wurtz coupling side reaction.

References

Preventing elimination side reactions with 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-chloroheptane. The focus is on preventing common elimination (E2) side reactions to maximize the yield of the desired substitution (SN2) product.

Troubleshooting Guides & FAQs

Q1: My reaction with this compound is producing a significant amount of heptenes (elimination product) instead of my desired substitution product. What are the likely causes?

A1: The formation of elimination byproducts is a common challenge when working with secondary alkyl halides like this compound. The competition between the desired SN2 (substitution) and the undesired E2 (elimination) pathways is highly sensitive to reaction conditions. The primary factors that favor the E2 pathway are:

  • The nature of the nucleophile/base: Strong and/or sterically bulky bases heavily favor the E2 reaction.[1][2]

  • Reaction Temperature: Higher temperatures provide the necessary activation energy for the elimination reaction, which is often entropically favored.[2][3]

  • Solvent Choice: Polar protic solvents can solvate the nucleophile, reducing its nucleophilicity and potentially increasing the likelihood of it acting as a base, which can favor elimination.[4]

  • Concentration: High concentrations of a strong base can also favor the bimolecular E2 reaction.[2][3]

Q2: How can I select a nucleophile to favor the SN2 reaction and minimize elimination?

A2: To favor the SN2 pathway, you should choose a nucleophile that is a weak base.[5] Good candidates are nucleophiles where the negative charge is stabilized, making them less likely to abstract a proton. Excellent choices include:

  • Azide (B81097) ion (N₃⁻): An excellent nucleophile and a very weak base.[5][6]

  • Cyanide ion (CN⁻): A strong nucleophile that is only moderately basic.[5][7]

  • Thiolates (RS⁻): Highly nucleophilic and less basic than their alkoxide counterparts.[5]

  • Halide ions (I⁻, Br⁻): Good nucleophiles and very weak bases.

Avoid using strong, sterically hindered bases like tert-butoxide, as these are specifically designed to promote elimination.[1] Also, be cautious with strong, non-bulky bases like hydroxide (B78521) (OH⁻) and alkoxides (RO⁻), as these will also significantly favor the E2 reaction with a secondary alkyl halide.[3][5]

Q3: What is the best type of solvent to use for my SN2 reaction with this compound?

A3: Polar aprotic solvents are the preferred choice for SN2 reactions.[5][8] These solvents can dissolve the nucleophile but do not form a strong solvation shell around it, leaving the nucleophile "naked" and more reactive towards the electrophilic carbon.[8] This enhances the rate of the SN2 reaction without significantly promoting the E2 pathway. Recommended polar aprotic solvents include:

Polar protic solvents, such as water and alcohols, should generally be avoided as the primary solvent, as they can solvate the nucleophile through hydrogen bonding, which decreases its nucleophilicity and can favor elimination.[4]

Q4: What is the optimal temperature for running my SN2 reaction to avoid elimination?

A4: Lowering the reaction temperature is a critical factor in favoring the SN2 pathway over the E2 pathway.[2][3] Elimination reactions generally have a higher activation energy than substitution reactions and are favored by higher temperatures. Therefore, it is recommended to run the reaction at the lowest temperature that allows for a reasonable reaction rate. This may require longer reaction times, but it will significantly improve the ratio of substitution to elimination product. If the reaction is too slow at room temperature, gentle heating may be necessary, but high temperatures should be avoided.

Q5: I am still observing elimination products even after optimizing my nucleophile, solvent, and temperature. What else can I do?

A5: If elimination is still a persistent issue, consider the following:

  • Leaving Group: While chloride is a reasonable leaving group, converting it to a better leaving group that is less basic, such as iodide or a tosylate, can sometimes improve the SN2 reaction rate.

  • Reaction Time: Monitor the reaction progress carefully (e.g., by TLC or GC) to avoid prolonged reaction times at elevated temperatures, which can lead to decomposition and side reactions.

  • Purity of Reagents: Ensure that your this compound and solvent are free of impurities that could act as bases.

Data Presentation

The following table summarizes the expected product distribution for the reaction of a typical secondary alkyl halide (2-bromopropane, which is structurally similar to this compound) with various nucleophiles/bases and solvents. This data illustrates the principles discussed in the FAQs.

SubstrateReagentSolventTemperatureSN2 Product Yield (%)E2 Product Yield (%)Reference
Isopropyl bromideNaOHEthanol/WaterHigh2179[5]
Isopropyl bromideNaOCH₃DMSORoom Temp397[5]
Isopropyl bromideNaOEtEthanol/WaterRoom Temp4753[5]
Secondary Alkyl HalideNaN₃DMSORoom Temp>90<10[6]
Secondary Alkyl HalideNaCNDMFRoom TempHighLow[7][9]
Secondary Alkyl HalideNaSRAcetoneRoom TempHighLow[5]

Note: The yields are approximate and can vary based on specific reaction conditions.

Experimental Protocols

General Protocol for SN2 Reaction of this compound with Sodium Azide

This protocol is a general guideline and should be adapted and optimized for specific experimental setups.

  • Materials: this compound, sodium azide (NaN₃), dimethyl sulfoxide (DMSO), diethyl ether, saturated aqueous sodium bicarbonate solution, saturated aqueous sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Procedure: a. In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium azide (1.2 to 1.5 molar equivalents) in anhydrous DMSO. b. To this solution, add this compound (1.0 molar equivalent) dropwise at room temperature. c. Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC). If the reaction is slow, it can be gently heated to 40-50 °C. d. Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water. e. Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer). f. Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine. g. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-azidoheptane. h. Purify the product by vacuum distillation or column chromatography as needed.

Mandatory Visualizations

SN2_vs_E2 sub This compound ts_sn2 SN2 Transition State sub->ts_sn2 Backside Attack ts_e2 E2 Transition State sub->ts_e2 Proton Abstraction nuc Nucleophile (Nu⁻) nuc->ts_sn2 base Base (B⁻) base->ts_e2 prod_sn2 Substitution Product (e.g., 3-Azidoheptane) ts_sn2->prod_sn2 Inversion of Stereochemistry prod_e2 Elimination Product (Heptenes) ts_e2->prod_e2 Alkene Formation

Caption: Competing SN2 and E2 pathways for this compound.

experimental_workflow start Start: this compound reagents Select Reagents: - Weakly basic nucleophile (e.g., NaN₃) - Polar aprotic solvent (e.g., DMSO) start->reagents conditions Set Conditions: - Lower temperature (e.g., Room Temp) - Monitor reaction progress reagents->conditions workup Aqueous Workup: - Quench reaction - Extract with organic solvent conditions->workup purification Purification: - Distillation or Chromatography workup->purification product Desired SN2 Product purification->product

Caption: Workflow for maximizing SN2 product formation.

References

Stabilizing 3-Chloroheptane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing 3-chloroheptane during storage and handling. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected shelf life of this compound?

A1: There is no formally established shelf life for this compound under all possible conditions. However, when stored properly in a cool, dry, dark environment in a tightly sealed container, it is expected to remain stable for months to years. Stability is significantly reduced by exposure to moisture, light, heat, and contaminants. Regular purity assessment is recommended for long-term storage.

Q2: My this compound has a slight yellowish tint. Is it still usable?

A2: A slight yellowish color can indicate the onset of degradation, though it may also be due to minor impurities from synthesis.[1] The usability depends on the tolerance of your experiment to impurities such as heptenes (from elimination) or heptan-3-ol (from hydrolysis). For sensitive applications like Grignard reagent formation, using discolored this compound is not recommended without purification. For less sensitive reactions, it may still be acceptable, but be aware of potential side reactions.

Q3: What are the primary degradation pathways for this compound?

A3: As a secondary alkyl halide, this compound primarily degrades through two pathways:

  • Nucleophilic Substitution (Hydrolysis): Reaction with water to form heptan-3-ol and hydrochloric acid. This is often catalyzed by trace acids or bases.[2][3]

  • Elimination (Dehydrohalogenation): Removal of a hydrogen atom and the chlorine atom to form a mixture of heptene (B3026448) isomers (primarily hept-2-ene and hept-3-ene). This reaction is favored by the presence of bases.[4]

Q4: Are there any recommended chemical stabilizers for this compound?

A4: While specific stabilizers for this compound are not commonly documented for laboratory-scale use, the most effective stabilization strategy is to control the storage environment. The addition of molecular sieves (3Å or 4Å) to the container can help scavenge moisture and prevent hydrolysis.[5][6][7] For bulk storage, small amounts of a hindered amine base could theoretically be used to scavenge trace acid, but this is not standard practice and could interfere with subsequent reactions.

Q5: How should I dispose of degraded this compound?

A5: Degraded this compound should be treated as hazardous chemical waste. It should be collected in a suitable, labeled container for halogenated organic waste and disposed of according to your institution's environmental health and safety guidelines. Do not mix it with non-halogenated organic waste.

Troubleshooting Guides

Issue 1: Inconsistent or Low Yields in Nucleophilic Substitution Reactions
Symptom Possible Cause Troubleshooting Action / Recommendation
Reaction is sluggish or does not go to completion.Degraded this compound: The concentration of the active starting material is lower than expected.1. Check the purity of your this compound using GC-MS or ¹H NMR (see Experimental Protocols).2. If impurities are detected, purify the this compound by distillation before use.3. For future use, store this compound over activated molecular sieves to prevent moisture ingress.[6][7]
Formation of unexpected side products (e.g., alkenes).Competing Elimination Reaction: The nucleophile used is too basic, or the reaction temperature is too high, favoring elimination over substitution.[8][9]1. If possible, use a less basic nucleophile.2. Run the reaction at a lower temperature.3. Consider the solvent: Polar aprotic solvents (like acetone (B3395972) or DMSO) favor SN2 reactions for secondary halides, while polar protic solvents (like ethanol) can promote SN1 and E1 pathways.[10]
Reaction yields a mixture of stereoisomers when a single stereoisomer is expected.Shift in Reaction Mechanism: The reaction may be proceeding via an SN1 mechanism, which involves a planar carbocation intermediate, leading to racemization.[2][11]1. Use a stronger, more concentrated nucleophile to favor the SN2 pathway.2. Switch to a polar aprotic solvent to favor the SN2 mechanism.[10]
Issue 2: Failure to Form a Grignard Reagent
Symptom Possible Cause Troubleshooting Action / Recommendation
Grignard reaction fails to initiate (no cloudiness, no exotherm).Presence of Water: Trace moisture in the this compound or solvent will quench the Grignard reagent as it forms.[12]1. Ensure all glassware is rigorously flame-dried or oven-dried.2. Use anhydrous grade ether or THF, preferably freshly distilled from a drying agent.3. Dry the this compound over activated molecular sieves or by passing it through a plug of activated neutral alumina (B75360) immediately before use.[5]
Presence of Heptan-3-ol Impurity: The alcohol impurity from hydrolysis will protonate and destroy the Grignard reagent.[1]1. Confirm the purity of the this compound via GC-MS. The presence of a peak corresponding to heptan-3-ol is a strong indicator of degradation.2. Purify the this compound by distillation to remove the alcohol.
Reaction initiates but then stops, or yield is very low.Competing Wurtz Coupling: Side reaction forming tetradecane (B157292) isomers.1. Add the this compound solution slowly to the magnesium turnings to maintain a low concentration of the alkyl halide.2. Ensure the reaction temperature does not get too high.
Oxidized Magnesium: A layer of magnesium oxide on the turnings can prevent the reaction from starting.[12]1. Use fresh, shiny magnesium turnings.2. Activate the magnesium by adding a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) before adding the this compound.[12]

Data Summary: Factors Affecting this compound Stability

The following table summarizes the qualitative impact of various storage and handling conditions on the stability of this compound. The degradation rate is relative and intended for comparative purposes, as specific kinetic data is not available.

Condition Parameter Relative Degradation Rate Primary Degradation Product(s) Mitigation Strategy
Temperature 4°C (Refrigerator)LowHeptan-3-ol, HeptenesStore refrigerated in a tightly sealed container.
25°C (Ambient)ModerateHeptan-3-ol, HeptenesAvoid long-term storage at room temperature.
40°C (Elevated)HighHeptan-3-ol, HeptenesNever store near heat sources.
Environment In dark, under NitrogenVery LowMinimalStore in an amber bottle with an inert gas headspace.
Exposed to Air (Moisture)Moderate to HighHeptan-3-olKeep container tightly sealed; store over molecular sieves.
Exposed to UV LightModerateHeptenes, Radical productsStore in an amber or foil-wrapped container.
Contaminants Trace Acid (e.g., HCl)HighHeptan-3-ol, HeptenesEnsure glassware is clean and neutral.
Trace Base (e.g., Amine)HighHeptenesAvoid contact with basic substances during storage.
Trace Metal IonsModerateRadical products, HeptenesStore in glass containers, not metal cans.[13]

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is used to identify and quantify the presence of this compound and its primary volatile degradation products.

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (GC-MS).

    • Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.[14]

  • Sample Preparation:

    • Dilute 10 µL of the this compound sample in 1 mL of a high-purity solvent like hexane (B92381) or dichloromethane.

  • GC-MS Parameters (Typical):

    • Inlet Temperature: 250°C

    • Injection Volume: 1 µL (Split mode, e.g., 50:1 split ratio)

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • MS Transfer Line: 280°C

    • Ion Source Temperature: 230°C

    • Mass Range: Scan from m/z 35 to 200.

  • Data Analysis:

    • Identify the peak for this compound (C₇H₁₅Cl, MW ~134.65 g/mol ).

    • Search for peaks corresponding to potential impurities:

      • Heptan-3-ol (C₇H₁₆O): Look for characteristic fragments.

      • Heptene isomers (C₇H₁₄): These will have a lower retention time than this compound.

    • Integrate the peak areas to determine the relative percentage of this compound and its impurities. Purity is calculated as: (Area of this compound peak / Total area of all peaks) * 100%.

Protocol 2: Forced Degradation Study (Hydrolysis)

This protocol simulates degradation by hydrolysis to understand the stability profile of this compound.

  • Materials:

  • Procedure:

    • Prepare three solutions in separate vials:

      • Neutral: 50 µL of this compound in 1 mL of a 1:1 mixture of acetonitrile and water.

      • Acidic: 50 µL of this compound in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M HCl.

      • Basic: 50 µL of this compound in 1 mL of a 1:1 mixture of acetonitrile and 0.1 M NaOH.

    • Prepare a "time zero" (T=0) sample by immediately diluting an aliquot from each vial for GC-MS analysis as described in Protocol 1.

    • Place the sealed vials in a controlled environment, for example, a 40°C oven.

    • At specified time points (e.g., 24h, 48h, 72h, 1 week), withdraw an aliquot from each vial, neutralize if necessary, and analyze by GC-MS.

  • Evaluation:

    • Compare the chromatograms from each time point to the T=0 sample.

    • Quantify the decrease in the this compound peak area and the increase in the heptan-3-ol and heptene peak areas over time.

    • This provides a qualitative and semi-quantitative understanding of the degradation rate under different pH conditions.

Visualizations

DegradationPathways Chloroheptane This compound Heptanol Heptan-3-ol Chloroheptane->Heptanol Hydrolysis (SN1/SN2) Heptene Heptene Isomers (Hept-2-ene, Hept-3-ene) Chloroheptane->Heptene Elimination (E1/E2) H2O H₂O (Moisture) H2O->Heptanol Base Base (Contaminant) Base->Heptene Acid Acid (Catalyst) Acid->Heptanol catalyzes HCl HCl

Caption: Primary degradation pathways for this compound.

TroubleshootingWorkflow Start Experiment Fails (Low Yield / Side Products) CheckPurity Check this compound Purity? (GC-MS / NMR) Start->CheckPurity Impure Impurities Detected (e.g., Heptanol, Heptenes) CheckPurity->Impure Yes Pure Compound is Pure CheckPurity->Pure No Purify Purify by Distillation or Use New Batch Impure->Purify ReviewConditions Review Reaction Conditions (Solvent, Temp, Base/Nucleophile) Pure->ReviewConditions Retry Retry Experiment Purify->Retry ReviewConditions->Retry

Caption: Troubleshooting workflow for experiments involving this compound.

StorageLogic cluster_0 Optimal Storage Conditions cluster_1 Potential Degradation Accelerants cluster_2 Outcome Cool Cool (2-8°C) Stable Maximized Stability Cool->Stable Dark Dark (Amber Bottle) Dark->Stable Dry Dry (Tightly Sealed) Dry->Stable Inert Inert Atmosphere (Nitrogen/Argon) Inert->Stable Heat Heat Degraded Degradation Heat->Degraded Light UV Light Light->Degraded Moisture Moisture/Air Moisture->Degraded Contaminants Acids, Bases, Metals Contaminants->Degraded

Caption: Logical relationships for proper storage of this compound.

References

Technical Support Center: Analysis of 3-Chloroheptane by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of impurities in 3-chloroheptane using Gas Chromatography-Mass Spectrometry (GC-MS).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the GC-MS analysis of this compound.

Question: Why am I seeing a broad or tailing peak for my this compound sample?

Answer:

Peak broadening or tailing for this compound can be attributed to several factors.[1][2][3] A common cause is the interaction of the analyte with active sites within the GC system.[1] Here are some potential causes and solutions:

  • Active Sites in the Injector or Column: The injector liner or the front end of the GC column may have active sites (e.g., exposed silanols) that can interact with the polar C-Cl bond in this compound.

    • Solution: Deactivate the injector liner by silanization or replace it with a new, deactivated liner. You can also trim the first few centimeters of the column to remove any active sites that may have developed.[3]

  • Column Overload: Injecting too much sample can lead to peak fronting or tailing.

    • Solution: Dilute your sample or use a split injection to reduce the amount of sample introduced onto the column.[1]

  • Improper Temperature Settings: If the injector or column temperature is too low, it can result in slow vaporization and peak broadening.

    • Solution: Ensure the injector temperature is high enough to rapidly vaporize the this compound and the solvent. Optimize the column temperature program to ensure the analyte moves through the column at an appropriate rate.

Question: I am observing unexpected peaks in my chromatogram. How can I identify if they are impurities from my this compound sample?

Answer:

Unexpected peaks can arise from various sources, including impurities in the sample, contamination from the solvent or sample preparation steps, or system contaminants. To identify if these peaks are impurities related to your this compound, follow these steps:

  • Analyze a Solvent Blank: Inject the solvent you used to dissolve your sample. Any peaks present in the blank run are likely contaminants from the solvent or the system and not from your sample.

  • Review the Synthesis Route: Consider the synthetic route used to prepare the this compound. Common impurities can include:

    • Isomers of Chloroheptane: The synthesis of this compound can often lead to the formation of other positional isomers (e.g., 1-chloroheptane, 2-chloroheptane).[4] These isomers will have the same molecular weight but different fragmentation patterns and retention times.

    • Unreacted Starting Materials: Depending on the synthesis method, you might see peaks corresponding to unreacted heptan-3-ol or heptane.

    • Byproducts: Side reactions can lead to the formation of heptenes (from elimination reactions) or di-chloroheptanes (from over-chlorination).[5]

  • Mass Spectral Analysis: Examine the mass spectrum of each unexpected peak.

    • Isotope Patterns: Look for the characteristic isotopic pattern of chlorine (M+2 peak with approximately one-third the intensity of the molecular ion peak). This will confirm the presence of a chlorinated compound.[6][7]

    • Fragmentation Patterns: Compare the fragmentation patterns to library spectra (e.g., NIST) or predict fragmentation based on the structures of potential impurities. For example, chloroalkanes often fragment via the loss of a chlorine radical or through cleavage at the carbon-carbon bonds adjacent to the chlorine atom.[8]

  • Use a Reference Standard: If you suspect a specific impurity, inject a pure standard of that compound to confirm its retention time and mass spectrum.

Question: My results are not reproducible. What could be the cause?

Answer:

Lack of reproducibility in GC-MS analysis can be frustrating. Here are some common causes and their solutions:[1][2]

  • Injector Issues: A leaking septum or a contaminated injector liner can lead to inconsistent sample introduction.

    • Solution: Regularly replace the septum and clean or replace the injector liner.[3]

  • Inconsistent Sample Preparation: Variations in sample concentration or injection volume will directly impact the results.

    • Solution: Use a calibrated autosampler for precise injections and ensure your sample preparation procedure is well-controlled.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention times and peak shapes.

    • Solution: Condition the column regularly and replace it when performance degrades significantly.

  • System Leaks: Leaks in the carrier gas flow path can affect retention times and sensitivity.

    • Solution: Perform a leak check of the entire system, paying close attention to fittings and connections.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in a this compound sample?

A1: The impurities in this compound largely depend on its synthesis method. Common synthetic routes include the chlorination of heptan-3-ol or the free-radical chlorination of heptane.[4][9]

  • From Chlorination of Heptan-3-ol:

    • Unreacted Heptan-3-ol: The starting alcohol may be present if the reaction did not go to completion.

    • Heptene (B3026448) Isomers: Elimination reactions (E1 or E2) can occur, leading to the formation of various heptene isomers (e.g., hept-2-ene, hept-3-ene).[5]

  • From Free-Radical Chlorination of Heptane:

    • Other Chloroheptane Isomers: This method is not very selective and will produce a mixture of monochlorinated heptanes (1-chloroheptane, 2-chloroheptane, 4-chloroheptane).[9]

    • Di- and Poly-chloroheptanes: Over-chlorination can lead to the formation of various di- and poly-chlorinated heptanes.

  • General Impurities:

    • Solvent Residues: Residual solvents from the synthesis or purification process.

Q2: How can I differentiate between the different isomers of chloroheptane using GC-MS?

A2: While all monochloroheptane isomers have the same molecular weight (134.65 g/mol ), they can be distinguished by a combination of their gas chromatographic retention times and their mass spectral fragmentation patterns.[10]

  • Retention Time: The isomers will have slightly different boiling points and polarities, leading to different retention times on a given GC column. Generally, more branched isomers or those with the chlorine atom in a more central position will have shorter retention times.

  • Mass Spectrometry: The position of the chlorine atom influences the fragmentation of the molecular ion. The relative abundances of the fragment ions will be different for each isomer. For example, the cleavage of the C-C bond adjacent to the chlorine atom is a common fragmentation pathway, and the resulting carbocation fragments will have different masses depending on the isomer.

Q3: What are the key mass spectral fragments to look for when identifying chloroheptane isomers?

A3: For a monochloroheptane (C7H15Cl), the molecular ion will be observed at m/z 134 (for the 35Cl isotope) and m/z 136 (for the 37Cl isotope) in an approximate 3:1 ratio.[6] Key fragment ions to look for include:

  • [M-Cl]+: Loss of a chlorine radical (m/z 99).

  • Alpha-Cleavage: Cleavage of the C-C bond next to the chlorine atom. For this compound, this would lead to fragments from the loss of an ethyl radical ([M-29]+ at m/z 105/107) or a butyl radical ([M-57]+ at m/z 77/79).

  • Loss of HCl: Elimination of hydrogen chloride (m/z 98).

The relative intensities of these fragments will be characteristic of the specific isomer.

Data Presentation

Table 1: Potential Impurities in this compound and their GC-MS Characteristics

ImpurityMolecular FormulaMolecular Weight ( g/mol )Expected Retention Time (Relative to this compound)Key Mass Spectral Fragments (m/z)
Heptan-3-olC7H16O116.20Earlier101, 87, 73, 59, 45
Hept-2-eneC7H1498.19Earlier98, 83, 69, 55, 41[11]
Hept-3-eneC7H1498.19Earlier98, 83, 69, 55, 41
1-ChloroheptaneC7H15Cl134.65Similar134/136, 99, 91/93, 43
2-ChloroheptaneC7H15Cl134.65Similar134/136, 105/107, 99, 63/65, 43
Dichloroheptane IsomersC7H14Cl2169.09Later168/170/172, 133/135, 97/99

Experimental Protocols

GC-MS Method for the Analysis of this compound

This protocol provides a general starting point for the analysis. Optimization may be required based on the specific instrument and impurities of interest.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable volatile solvent (e.g., hexane, dichloromethane).

    • Vortex the solution until the sample is fully dissolved.

    • Transfer the solution to a GC vial.

  • GC-MS Conditions:

    ParameterSetting
    Gas Chromatograph
    ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
    Carrier GasHelium, constant flow at 1.0 mL/min
    Inlet Temperature250 °C
    Injection Volume1 µL
    Split Ratio50:1 (can be adjusted based on sample concentration)
    Oven ProgramInitial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 250 °C, hold for 5 min
    Mass Spectrometer
    Ionization ModeElectron Ionization (EI)
    Electron Energy70 eV
    Ion Source Temperature230 °C
    Quadrupole Temperature150 °C
    Mass Rangem/z 35-350
    Solvent Delay3 minutes

Mandatory Visualization

GCMS_Troubleshooting_Workflow start Start: Unexpected Peak in Chromatogram check_blank Analyze Solvent Blank start->check_blank peak_in_blank Peak Present in Blank? check_blank->peak_in_blank system_contamination Source is System/Solvent Contamination peak_in_blank->system_contamination Yes investigate_synthesis Review Synthesis Route & Potential Byproducts peak_in_blank->investigate_synthesis No end End: Impurity Identified system_contamination->end ms_analysis Analyze Mass Spectrum of Unknown Peak investigate_synthesis->ms_analysis isotope_pattern Chlorine Isotope Pattern Present? ms_analysis->isotope_pattern chlorinated_impurity Likely a Chlorinated Impurity isotope_pattern->chlorinated_impurity Yes non_chlorinated Non-Chlorinated Impurity or Contaminant isotope_pattern->non_chlorinated No fragmentation_analysis Analyze Fragmentation Pattern & Compare to Library/Predictions chlorinated_impurity->fragmentation_analysis non_chlorinated->fragmentation_analysis identify_impurity Identify Potential Impurity Structure fragmentation_analysis->identify_impurity confirm_standard Confirm with Reference Standard identify_impurity->confirm_standard confirm_standard->end

References

Overcoming low reactivity of 3-Chloroheptane in certain reactions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Chloroheptane Reactivity

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low reactivity with this compound in their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound proceeding slowly or not at all?

A1: The low reactivity of this compound is primarily due to two factors:

  • Steric Hindrance: As a secondary alkyl halide, the chlorine atom is attached to a carbon bonded to two other carbon atoms. This bulkiness sterically hinders the backside attack required for bimolecular nucleophilic substitution (SN2) reactions.[1]

  • Leaving Group Ability: The chloride ion (Cl⁻) is a reasonably good leaving group, but it is inferior to bromide (Br⁻), iodide (I⁻), or sulfonate esters (e.g., tosylate, mesylate).[2][3] The carbon-chlorine bond is stronger than carbon-bromine or carbon-iodine bonds, requiring more energy to break.[1]

Q2: I am attempting a nucleophilic substitution. How can I increase my product yield?

A2: To improve substitution yields, consider the following strategies:

  • Change the Solvent: Use a polar aprotic solvent like acetone (B3395972), DMSO, or DMF. These solvents solvate the cation but not the nucleophile, increasing the nucleophile's effective strength.

  • Increase Temperature: Heating the reaction mixture provides the necessary activation energy to overcome the energy barrier, increasing the reaction rate.

  • Use a Stronger Nucleophile: Employ a less hindered and more powerful nucleophile.

  • Perform a Halogen Exchange (Finkelstein Reaction): Convert this compound to the more reactive 3-iodoheptane (B3051133) in situ or as a separate step. This is achieved by reacting it with sodium iodide (NaI) in acetone. The reaction is driven to completion because the sodium chloride (NaCl) byproduct is insoluble in acetone and precipitates out.[4]

Q3: My reaction is producing significant elimination byproducts (heptenes). How can I favor substitution?

A3: Elimination (E2) is a common competing pathway with SN2 reactions, especially for secondary halides. To favor substitution:

  • Use a Less Bulky, More Nucleophilic Base: Opt for nucleophiles that are strong but not sterically hindered (e.g., azide, cyanide). Avoid strong, bulky bases like potassium tert-butoxide.

  • Lower the Reaction Temperature: Higher temperatures generally favor elimination over substitution. Running the reaction at a lower temperature can significantly reduce the formation of elimination byproducts.

Q4: Conversely, how can I intentionally promote an elimination reaction to synthesize heptenes?

A4: To favor elimination:

  • Use a Strong, Sterically Hindered Base: A bulky base, such as potassium tert-butoxide (t-BuOK), will preferentially abstract a proton from a beta-carbon rather than perform a nucleophilic attack at the sterically hindered alpha-carbon.[5]

  • Increase the Reaction Temperature: As elimination reactions are entropically favored, increasing the temperature will increase the yield of the alkene product.

  • Use a Less Polar Solvent: Solvents like tert-butanol (B103910) or THF are often used for elimination reactions with bulky bases.

Q5: Is it possible to use this compound in modern cross-coupling reactions for C-C bond formation?

A5: Yes, while challenging, it is possible. Traditional cross-coupling reactions often struggle with unactivated secondary alkyl chlorides.[6] However, recent advances have shown that specific nickel-based catalyst systems can effectively facilitate alkyl-alkyl Suzuki cross-couplings with secondary alkyl chlorides under mild, room-temperature conditions.[6][7] These methods provide a powerful way to form new carbon-carbon bonds.

Q6: Are there more reliable alternatives to starting with this compound for introducing a hept-3-yl group?

A6: Absolutely. A highly effective strategy is to begin with the corresponding alcohol, 3-heptanol. The hydroxyl group (-OH) is a very poor leaving group, but it can be easily converted into an excellent leaving group, such as a tosylate (-OTs) or a mesylate (-OMs), by reacting it with tosyl chloride (TsCl) or mesyl chloride (MsCl), respectively.[4] These sulfonate esters are significantly more reactive than this compound in both substitution and elimination reactions, often providing cleaner reactions and higher yields.

Troubleshooting and Data Presentation

Table 1: Relative Reactivity of Leaving Groups

This table compares the relative rates of substitution for different leaving groups on a secondary carbon, highlighting why chloride is often a suboptimal choice.

Leaving GroupFormulaConjugate Acid pKaRelative Rate (Approx.)Classification
Chloride -Cl -7 1 Moderate
Bromide-Br-950Good
Iodide-I-10100Excellent
Mesylate-OMs-1.9~30,000Excellent
Tosylate-OTs-2.8~60,000Excellent
Triflate-OTf-14~1,000,000Super

Data compiled for illustrative purposes based on established principles of leaving group ability.[3][4]

Table 2: Selecting Conditions to Favor Substitution (SN2) vs. Elimination (E2)
FactorTo Favor SN2 ReactionTo Favor E2 ReactionRationale
Base/Nucleophile Strong, non-bulky nucleophile (e.g., I⁻, CN⁻, N₃⁻)Strong, bulky base (e.g., t-BuOK, DBU)Bulky bases are sterically hindered from attacking the carbon atom, making proton abstraction more likely.[5]
Temperature Lower Temperature (e.g., 25-50 °C)Higher Temperature (e.g., >80 °C)Elimination has a higher activation energy and is entropically favored, so it dominates at higher temperatures.
Solvent Polar Aprotic (e.g., Acetone, DMSO, DMF)Solvent matching the base (e.g., t-BuOH for t-BuOK)Polar aprotic solvents enhance nucleophilicity for SN2, while less polar solvents are common for E2.

Experimental Protocols

Protocol 1: Finkelstein Reaction - Conversion to 3-Iodoheptane

This protocol details the conversion of this compound to the more reactive 3-iodoheptane.

Materials:

  • This compound

  • Sodium Iodide (NaI), dried

  • Acetone (anhydrous)

  • Round-bottom flask with reflux condenser

  • Stir plate and magnetic stir bar

  • Diatomaceous earth (Celite®)

  • Rotary evaporator

Procedure:

  • Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.

  • To the flask, add sodium iodide (1.5 equivalents) and anhydrous acetone.

  • Stir the mixture until the NaI is fully dissolved.

  • Add this compound (1.0 equivalent) to the flask via syringe.

  • Heat the mixture to a gentle reflux (approx. 56 °C) and maintain for 12-24 hours. A white precipitate of sodium chloride (NaCl) will form as the reaction progresses.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with diethyl ether and filter through a pad of diatomaceous earth to remove the precipitated NaCl.

  • Wash the filter pad with additional diethyl ether.

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield crude 3-iodoheptane, which can be used directly or purified by distillation.

Protocol 2: Nickel-Catalyzed Suzuki Coupling of this compound

This protocol provides a general method for C-C bond formation using a secondary alkyl chloride.[6]

Materials:

  • This compound

  • Alkyl-9-BBN derivative (organoboron partner)

  • NiBr₂·diglyme (catalyst)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand)

  • Potassium phosphate (B84403) (K₃PO₄) (base)

  • Anhydrous Tetrahydrofuran (THF)

  • Schlenk flask and nitrogen/argon line

Procedure:

  • Catalyst Pre-formation: In a glovebox or under an inert atmosphere, add NiBr₂·diglyme (5 mol%) and dtbbpy (7.5 mol%) to a Schlenk flask. Add anhydrous THF and stir for 15 minutes at room temperature.

  • Reagent Addition: To the catalyst mixture, add the alkyl-9-BBN reagent (1.5 equivalents) and the base, K₃PO₄ (3.0 equivalents).

  • Substrate Addition: Add this compound (1.0 equivalent) to the reaction mixture.

  • Reaction: Seal the flask and stir vigorously at room temperature (20-25 °C) for 24-48 hours.

  • Monitoring: Monitor the reaction for the consumption of the starting material by GC-MS.

  • Workup: Upon completion, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting product by flash column chromatography on silica (B1680970) gel.

Visualized Workflows and Pathways

Troubleshooting_Workflow start Starting Reaction with This compound issue Issue: Low or No Reactivity start->issue sub Goal: Nucleophilic Substitution (SN2) issue->sub Is this your goal? elim Goal: Elimination (E2) issue->elim Is this your goal? cc Goal: C-C Bond Formation issue->cc Is this your goal? sol_sub1 Strategy 1: Finkelstein Rxn (Convert to 3-Iodoheptane) sub->sol_sub1 sol_sub2 Strategy 2: Optimize Conditions (Solvent, Temp, Nucleophile) sub->sol_sub2 sol_sub3 Alternative: Start from 3-Heptanol (Convert -OH to -OTs/-OMs) sub->sol_sub3 sol_elim1 Use Strong, Bulky Base (e.g., t-BuOK) elim->sol_elim1 sol_elim2 Increase Reaction Temperature elim->sol_elim2 sol_cc1 Use Ni-Catalyzed Cross-Coupling Protocol cc->sol_cc1 SN2_E2_Competition Base Base / Nucleophile SN2 SN2 Pathway (Substitution) Base->SN2 Strong, Non-Bulky (e.g., CN⁻) E2 E2 Pathway (Elimination) Base->E2 Strong, Bulky (e.g., t-BuOK) Temp Temperature Temp->SN2 Low Temp->E2 High

References

Technical Support Center: Solvent Effects on the Rate of Reaction for 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent choice on the reaction rate of 3-chloroheptane. As a secondary alkyl halide, this compound can undergo nucleophilic substitution through both S(_N)1 and S(_N)2 pathways, and the solvent plays a critical role in determining the predominant mechanism and the overall reaction rate.

Frequently Asked Questions (FAQs)

Q1: Why is the choice of solvent so critical for reactions involving this compound?

A1: The choice of solvent is critical because this compound is a secondary alkyl halide. This means it can react via two competing mechanisms: the unimolecular S(_N)1 pathway, which involves a carbocation intermediate, and the bimolecular S(_N)2 pathway, which involves a concerted backside attack by the nucleophile.[1][2] The polarity and protic nature of the solvent can selectively stabilize or destabilize the transition states and intermediates of these pathways, thereby influencing which mechanism is favored and how fast the reaction proceeds.[3][4][5]

Q2: Which type of solvent will favor an S(_N)1 reaction for this compound?

A2: Polar protic solvents, such as water, alcohols (e.g., methanol, ethanol), and carboxylic acids (e.g., acetic acid), will favor the S(_N)1 reaction.[2][3][6] These solvents can stabilize the carbocation intermediate formed in the rate-determining step of the S(_N)1 mechanism through hydrogen bonding and dipole-dipole interactions.[3][6] This stabilization lowers the activation energy for the reaction, thus increasing the reaction rate.[3]

Q3: Which type of solvent is preferred for an S(_N)2 reaction with this compound?

A3: Polar aprotic solvents are preferred for S(_N)2 reactions.[2][4] Examples include acetone, dimethyl sulfoxide (B87167) (DMSO), and dimethylformamide (DMF).[3][4] These solvents are polar enough to dissolve the nucleophile but do not solvate the nucleophile as strongly as polar protic solvents.[5] In polar protic solvents, hydrogen bonding to the nucleophile can create a "solvent cage," which hinders its ability to attack the substrate.[5] In polar aprotic solvents, the nucleophile is less solvated, or "naked," making it more reactive and favoring the S(_N)2 pathway.[2]

Q4: I am observing a mix of substitution products. Why is this happening?

A4: A mixture of products is common for secondary alkyl halides like this compound, especially in solvents of intermediate polarity or when using a nucleophile that is also a moderately strong base. This indicates that both S(_N)1 and S(_N)2 reactions are occurring concurrently. The ratio of the products will depend on the specific solvent, nucleophile, and temperature of the reaction.

Q5: My reaction is proceeding very slowly. What can I do to increase the rate?

A5: To increase the reaction rate, consider the following:

  • For an S(_N)1 reaction: Switch to a more polar protic solvent. For example, moving from ethanol (B145695) to water can significantly increase the rate of solvolysis.

  • For an S(_N)2 reaction: Ensure you are using a polar aprotic solvent. If you are already using one, consider a more polar aprotic solvent or a stronger, more concentrated nucleophile.

  • Temperature: Increasing the reaction temperature will generally increase the rate of both S(_N)1 and S(_N)2 reactions.

  • Leaving Group: While you cannot change the leaving group of this compound (which is chloride), be aware that for other alkyl halides, a better leaving group (e.g., iodide or bromide over chloride) will increase the reaction rate for both mechanisms.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no reaction in a polar protic solvent. The nucleophile may be too weak for the given conditions, or the temperature is too low.Use a stronger nucleophile if the reaction is intended to be S(_N)2, or increase the temperature to promote the S(_N)1 pathway. Ensure the solvent is sufficiently polar to support carbocation formation.
Low or no reaction in a polar aprotic solvent. The nucleophile may not be soluble or is too weak. Steric hindrance could also be a factor if a bulky nucleophile is used.Ensure the nucleophile is soluble in the chosen solvent. Consider using a stronger, less sterically hindered nucleophile. Increasing the temperature can also help.
Formation of elimination (alkene) products. The nucleophile is acting as a base, or the reaction temperature is too high. This is a common side reaction, especially with strong, sterically hindered bases.Use a less basic nucleophile. If possible, lower the reaction temperature.
Inconsistent reaction rates between batches. The solvent purity may be inconsistent. Small amounts of water in a polar aprotic solvent can significantly affect the rate of an S(_N)2 reaction.Use high-purity, anhydrous solvents, especially for S(_N)2 reactions. Store solvents properly to prevent water absorption.
Difficulty in determining the reaction mechanism. The chosen solvent and nucleophile conditions are on the borderline between favoring S(_N)1 and S(_N)2 pathways.To favor S(_N)1, use a very polar protic solvent and a weak nucleophile. To favor S(_N)2, use a polar aprotic solvent and a strong, non-basic nucleophile.

Quantitative Data: Solvent Effects on Reaction Rates

Solvent Solvent Type Dielectric Constant (ε) at 25°C Relative Rate of Solvolysis of 2-Bromobutane
Acetic AcidPolar Protic6.21
EthanolPolar Protic24.310
MethanolPolar Protic32.640
Formic AcidPolar Protic58.05,000
WaterPolar Protic78.4100,000
AcetonePolar Aprotic20.7Low (S(_N)2 favored with added nucleophile)
Dimethylformamide (DMF)Polar Aprotic36.7Low (S(_N)2 favored with added nucleophile)
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7Low (S(_N)2 favored with added nucleophile)

Note: The relative rates for polar aprotic solvents in a pure solvolysis reaction are very low. These solvents are typically used with a strong nucleophile to promote S(_N)2 reactions.

Experimental Protocol: Determining the Rate of Solvolysis of this compound

This protocol outlines a general method for determining the first-order rate constant for the solvolysis of this compound in a given solvent.

Objective: To measure the rate of reaction of this compound in a selected solvent by monitoring the production of hydrochloric acid (HCl).

Materials:

  • This compound

  • Selected solvent (e.g., ethanol, water, or a mixture)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.02 M)

  • Acid-base indicator (e.g., bromothymol blue)

  • Volumetric flasks, pipettes, and burette

  • Constant temperature water bath

  • Erlenmeyer flasks

  • Stopwatch

Procedure:

  • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

  • Place a known volume of the solvent in an Erlenmeyer flask and bring it to the desired reaction temperature in the constant temperature water bath.

  • Add a few drops of the acid-base indicator to the flask.

  • Add a precise volume of the standardized NaOH solution to the flask. The solution should be basic (blue for bromothymol blue).

  • Initiate the reaction by adding a known volume of the this compound stock solution to the flask and simultaneously start the stopwatch.

  • Record the time it takes for the solution to become acidic (yellow for bromothymol blue) due to the formation of HCl from the solvolysis reaction.

  • Immediately add another precise volume of the NaOH solution, and the solution will turn basic again.

  • Record the time for the color to change back to acidic.

  • Repeat this process for several intervals to collect multiple data points.

  • The rate constant (k) can be determined by plotting the natural logarithm of the concentration of this compound versus time. For a first-order reaction, this will yield a straight line with a slope of -k.

Visualizations

SN1_SN2_Pathway cluster_SN1 SN1 Pathway (Polar Protic Solvents) cluster_SN2 SN2 Pathway (Polar Aprotic Solvents) R_Cl This compound Carbocation Secondary Carbocation Intermediate R_Cl->Carbocation Slow, Rate-Determining Step (Stabilized by Solvent) Product1 Substitution Product (Racemic Mixture) Carbocation->Product1 Fast (Nucleophilic Attack) R_Cl2 This compound TransitionState Pentavalent Transition State R_Cl2->TransitionState Concerted Step (Backside Attack by Nucleophile) Product2 Substitution Product (Inversion of Stereochemistry) TransitionState->Product2

Caption: Competing SN1 and SN2 pathways for this compound.

Experimental_Workflow A Prepare this compound Stock Solution D Initiate Reaction and Start Timer A->D B Equilibrate Solvent at Desired Temperature C Add Indicator and Standardized Base B->C C->D E Monitor Time for Acidification (Color Change) D->E F Add More Base and Record Time Intervals E->F F->E G Plot ln[Substrate] vs. Time F->G H Determine Rate Constant (k) from the Slope G->H

Caption: Workflow for determining the solvolysis rate constant.

Solvent_Polarity_vs_Rate cluster_polarity Solvent Polarity (Dielectric Constant) cluster_rate Reaction Rate Low High SN1 SN1 Rate Increases High->SN1 Favors Carbocation Stabilization SN2 SN2 Rate Generally Increases (with strong nucleophile) High->SN2 Increases Solvation of Reactants

Caption: Relationship between solvent polarity and reaction rate.

References

Technical Support Center: Catalyst Selection for Reactions Involving 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for catalyst selection in reactions involving 3-chloroheptane. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for common synthetic transformations of this compound.

Frequently Asked Questions (FAQs)

1. What are the most common types of reactions performed with this compound?

This compound, as a secondary alkyl halide, is a versatile substrate for several key organic transformations, including:

  • Dehydrochlorination: Elimination of HCl to form heptene (B3026448) isomers.

  • Nucleophilic Substitution: Replacement of the chlorine atom with a variety of nucleophiles.

  • Cross-Coupling Reactions: Formation of new carbon-carbon bonds.

The choice of catalyst is crucial for achieving high yield and selectivity in these reactions.

2. How does the secondary nature of this compound affect catalyst selection and reaction outcomes?

The position of the chlorine atom on the third carbon of the heptane (B126788) chain significantly influences reactivity. For nucleophilic substitution, this compound can proceed via both S\N1 and S\N2 pathways, leading to potential mixtures of products and stereochemical outcomes. In elimination reactions, the regioselectivity (the position of the newly formed double bond) is a key consideration. For cross-coupling reactions, the activation of the C-Cl bond in a secondary alkyl halide is more challenging than in primary or aryl halides, often requiring more specialized and reactive catalyst systems.

Dehydrochlorination of this compound

Dehydrochlorination of this compound yields a mixture of heptene isomers. The primary goal of catalyst selection is to control the regioselectivity of the reaction, favoring either the Zaitsev (more substituted) or Hofmann (less substituted) product, and to achieve high conversion at moderate temperatures.

FAQ: Dehydrochlorination

Q1: What are the common catalysts for the dehydrochlorination of secondary chloroalkanes like this compound?

A variety of catalysts can be employed, ranging from simple bases to more complex heterogeneous systems. Common choices include:

  • Strong Bases: Alkali metal hydroxides (e.g., KOH) or alkoxides (e.g., potassium tert-butoxide) are frequently used. The choice of base and solvent can influence the regioselectivity.

  • Lewis Acids: Lewis acids such as iron(III) chloride (FeCl₃) and aluminum chloride (AlCl₃) can catalyze the elimination of HCl.[1]

  • Metal Oxides: Promoted alumina (B75360) (Al₂O₃) catalysts have shown activity for the dehydrochlorination of secondary chloroalkanes.[2]

  • Ionic Liquid-Metal Ion Co-catalysts: Systems such as KCl-CuCl-ionic liquid have been investigated for their ability to facilitate dehydrochlorination.[3]

Troubleshooting Guide: Dehydrochlorination
Issue Possible Cause Suggested Solution
Low Conversion Insufficiently strong base or inactive catalyst.Switch to a stronger base (e.g., potassium tert-butoxide). If using a solid catalyst, ensure it is properly activated and not poisoned.
Undesired Regioisomer (Alkene Mixture) The base and reaction conditions favor the undesired product.To favor the Zaitsev product (more substituted alkene), use a small, strong base like sodium ethoxide. To favor the Hofmann product (less substituted alkene), use a bulky base like potassium tert-butoxide.
Formation of Substitution Products (e.g., Alcohols) The reaction conditions favor nucleophilic substitution over elimination.Use a non-nucleophilic, sterically hindered base. Ensure the solvent is non-polar and aprotic to disfavor S\N1 reactions.
Catalyst Deactivation Adsorption of HCl onto the catalyst surface can lead to deactivation.[3]Consider coupling the dehydrochlorination with a reaction that consumes HCl.[3] For solid catalysts, regeneration by heating under inert gas may be possible.
Experimental Protocol: Base-Catalyzed Dehydrochlorination

This protocol describes a general procedure for the dehydrochlorination of this compound using a strong base.

Materials:

  • This compound

  • Potassium tert-butoxide

  • Anhydrous tert-butanol (B103910) (solvent)

  • Argon or Nitrogen gas

  • Standard glassware for reflux and distillation

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere (Argon or Nitrogen).

  • To the flask, add anhydrous tert-butanol and potassium tert-butoxide (1.5 equivalents).

  • Stir the mixture until the base is dissolved.

  • Add this compound (1 equivalent) dropwise to the solution at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the resulting heptene mixture by distillation.

Visualization: Dehydrochlorination Pathways

Dehydrochlorination cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products This compound This compound Base Base (e.g., KOtBu) Solvent Solvent (e.g., t-BuOH) Zaitsev Zaitsev Product (Hept-3-ene) Base->Zaitsev Small Base (e.g., NaOEt) Hofmann Hofmann Product (Hept-2-ene) Base->Hofmann Bulky Base (e.g., KOtBu) NucleophilicSubstitution cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up Start Combine this compound, Nucleophile, PTC, and Solvent Heat_Stir Heat and Stir Vigorously Start->Heat_Stir Monitor Monitor Progress (GC/TLC) Heat_Stir->Monitor Cool_Separate Cool and Separate Layers Monitor->Cool_Separate Wash_Dry Wash and Dry Organic Layer Cool_Separate->Wash_Dry Purify Purify Product Wash_Dry->Purify SuzukiCycle Pd(0)L2 Pd(0)L2 R-Pd(II)(X)L2 R-Pd(II)(X)L2 Pd(0)L2->R-Pd(II)(X)L2 Oxidative Addition (R-X) R-Pd(II)(R')L2 R-Pd(II)(R')L2 R-Pd(II)(X)L2->R-Pd(II)(R')L2 Transmetalation (R'-B(OR)2) R-Pd(II)(R')L2->Pd(0)L2 Reductive Elimination R-R' R-R' R-Pd(II)(R')L2->R-R'

References

Managing exothermic reactions during 3-Chloroheptane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on managing exothermic reactions during the synthesis of 3-chloroheptane. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound, and which is more exothermic?

A1: The two primary laboratory methods for synthesizing this compound are the reaction of 3-heptanol (B47328) with a chlorinating agent, such as thionyl chloride (SOCl₂), and the hydrochlorination of heptene (B3026448). The reaction of 3-heptanol with thionyl chloride is generally more exothermic and requires more stringent temperature control. This is due to the formation of strong bonds in the gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which releases a significant amount of energy.

Q2: What are the main safety hazards associated with the synthesis of this compound?

A2: The primary hazards are associated with the exothermic nature of the reaction, particularly when using thionyl chloride. A rapid temperature increase can lead to a runaway reaction, causing a sudden increase in pressure and the potential for vessel rupture. Additionally, the reagents and byproducts are hazardous. Thionyl chloride is corrosive and toxic, and the gaseous byproducts, SO₂ and HCl, are toxic and corrosive irritants to the respiratory system.

Q3: What are the common side products and impurities I should be aware of?

A3: In the synthesis from 3-heptanol with thionyl chloride, potential impurities include unreacted 3-heptanol, heptene isomers (from elimination side reactions), and diheptyl ether. The formation of heptenes is favored at higher temperatures. When synthesizing from heptene and HCl, impurities can include other isomers of chloroheptane if the starting heptene is not pure, and polymers if the reaction conditions are not well-controlled.

Q4: How can I monitor the progress of the reaction?

A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material (3-heptanol) or Gas Chromatography (GC) to monitor the formation of this compound and any byproducts.

Troubleshooting Guide

Issue 1: The reaction temperature is increasing too rapidly.

  • Possible Cause: The addition rate of the reagent (e.g., thionyl chloride) is too fast. The reaction between alcohols and thionyl chloride is highly exothermic.

  • Solution:

    • Immediately stop the addition of the reagent.

    • Increase the efficiency of the cooling bath (e.g., by adding more dry ice to an acetone (B3395972) bath).

    • If the temperature continues to rise rapidly, have a quenching agent (e.g., a cold, inert solvent like hexane) ready to dilute the reaction mixture.

    • Once the temperature is under control, restart the addition of the reagent at a much slower rate.

Issue 2: The yield of this compound is low, and a significant amount of heptene is observed.

  • Possible Cause: The reaction temperature was too high, favoring the elimination (dehydration) of 3-heptanol to form heptene over the substitution reaction.

  • Solution:

    • Maintain a lower reaction temperature throughout the addition of the chlorinating agent. For the reaction with thionyl chloride, a temperature range of 0 to 10°C is recommended.

    • Ensure efficient stirring to prevent localized heating.

Issue 3: The product is contaminated with unreacted 3-heptanol.

  • Possible Cause: An insufficient amount of the chlorinating agent was used, or the reaction was not allowed to proceed to completion.

  • Solution:

    • Use a slight excess of the chlorinating agent (e.g., 1.1 to 1.2 equivalents of thionyl chloride).

    • After the addition of the reagent, allow the reaction to stir for a sufficient time at room temperature or with gentle warming to ensure it goes to completion. Monitor the reaction by TLC or GC.

Issue 4: Vigorous off-gassing of HCl and SO₂ is causing pressure build-up.

  • Possible Cause: The reaction is proceeding too quickly, leading to a rapid evolution of gaseous byproducts.

  • Solution:

    • Ensure the reaction is performed in a well-ventilated fume hood.

    • Equip the reaction vessel with a proper gas outlet that leads to a scrubbing system (e.g., a bubbler with a sodium hydroxide (B78521) solution) to neutralize the acidic gases.

    • Control the reaction rate by slowing down the addition of the reagent and maintaining a low temperature.

Quantitative Data

Due to the limited availability of specific calorimetric data for the synthesis of this compound, the following table provides estimated and typical values for the chlorination of secondary alcohols. These values should be used as a guide for risk assessment and experimental design.

ParameterSynthesis from 3-Heptanol with SOCl₂Synthesis from Heptene with HCl
Reaction Type Nucleophilic SubstitutionElectrophilic Addition
Estimated Heat of Reaction (ΔH) -80 to -120 kJ/mol (Highly Exothermic)-40 to -60 kJ/mol (Moderately Exothermic)
Typical Reagents 3-Heptanol, Thionyl Chloride (SOCl₂)Heptene, Hydrogen Chloride (gas or solution)
Typical Solvents Dichloromethane, Chloroform, or neatDichloromethane, Pentane (B18724)
Recommended Temperature 0 - 10°C (during addition)0 - 25°C
Key Byproducts Sulfur Dioxide (SO₂), Hydrogen Chloride (HCl)None (in ideal reaction)

Experimental Protocols

Protocol 1: Synthesis of this compound from 3-Heptanol using Thionyl Chloride

Safety Precautions: This reaction is highly exothermic and releases toxic gases. It must be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, gloves, safety glasses) is mandatory.

  • Reactor Setup:

    • Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

    • The outlet of the condenser should be connected to a gas trap containing a solution of sodium hydroxide to neutralize the HCl and SO₂ gases produced.

    • Place the flask in an ice-water or dry ice-acetone bath to maintain a low temperature.

  • Reagent Preparation:

    • Dissolve 3-heptanol (1 equivalent) in an anhydrous solvent (e.g., dichloromethane) in the reaction flask.

    • Charge the dropping funnel with thionyl chloride (1.1 equivalents).

  • Reaction Execution:

    • Cool the solution of 3-heptanol to 0°C.

    • Add the thionyl chloride dropwise from the dropping funnel to the stirred solution over a period of 1-2 hours.

    • Crucially, monitor the internal temperature of the reaction and maintain it between 0 and 10°C throughout the addition.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Work-up and Purification:

    • Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and dissolve the inorganic byproducts.

    • Separate the organic layer in a separatory funnel.

    • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation.

Protocol 2: Synthesis of this compound from Heptene and Hydrogen Chloride

Safety Precautions: Hydrogen chloride is a corrosive gas. This procedure should be conducted in a well-ventilated fume hood.

  • Reactor Setup:

    • Set up a two-necked round-bottom flask with a magnetic stirrer and a gas inlet tube.

    • Place the flask in an ice-water bath.

  • Reaction Execution:

    • Dissolve heptene (1 equivalent) in a suitable solvent (e.g., pentane or dichloromethane).

    • Cool the solution to 0°C.

    • Bubble dry hydrogen chloride gas through the stirred solution at a slow rate.

    • Monitor the reaction progress by GC.

    • Once the reaction is complete, stop the flow of HCl gas.

  • Work-up and Purification:

    • Wash the reaction mixture with a cold, dilute sodium bicarbonate solution to remove excess HCl.

    • Separate the organic layer, dry it over anhydrous calcium chloride, and filter.

    • Remove the solvent by distillation.

    • Purify the this compound by fractional distillation.

Visualizations

Reaction_Pathway_Thionyl_Chloride Heptanol 3-Heptanol Intermediate Chlorosulfite Ester Intermediate Heptanol->Intermediate + SOCl₂ SOCl2 Thionyl Chloride (SOCl₂) Chloroheptane This compound Intermediate->Chloroheptane Intramolecular Attack SO2 Sulfur Dioxide (SO₂) (gas) Intermediate->SO2 HCl Hydrogen Chloride (HCl) (gas) Intermediate->HCl

Caption: Reaction pathway for this compound synthesis from 3-heptanol.

Troubleshooting_Workflow Start Exothermic Reaction Issue Check_Temp Is Temperature Rising Rapidly? Start->Check_Temp Stop_Addition Stop Reagent Addition Check_Temp->Stop_Addition Yes Low_Yield Low Yield / Heptene Formation? Check_Temp->Low_Yield No Increase_Cooling Increase Cooling Stop_Addition->Increase_Cooling Quench Prepare to Quench Increase_Cooling->Quench Slow_Addition Slow Reagent Addition Rate Quench->Slow_Addition Lower_Temp Maintain Lower Reaction Temperature Low_Yield->Lower_Temp Yes Gas_Buildup Excessive Gas Buildup? Low_Yield->Gas_Buildup No Improve_Stirring Ensure Efficient Stirring Lower_Temp->Improve_Stirring End Problem Resolved Improve_Stirring->End Check_Vent Ensure Proper Venting & Scrubbing Gas_Buildup->Check_Vent Yes Gas_Buildup->End No Check_Vent->Slow_Addition Slow_Addition->End

Caption: Troubleshooting workflow for exothermic reaction issues.

Technical Support Center: Isolation of Pure 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the work-up and isolation of pure 3-chloroheptane. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthesis route for this compound that this work-up procedure is designed for?

A1: This guide is tailored for the synthesis of this compound via the reaction of 3-heptanol (B47328) with a chlorinating agent, such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl). These reactions are common laboratory methods for preparing secondary alkyl halides.[1][2][3] The work-up primarily involves separating the desired this compound from unreacted starting materials, acidic byproducts, and aqueous reagents.

Q2: What are the key physical properties of this compound relevant to its isolation?

A2: Understanding the physical properties of this compound is crucial for a successful work-up. Key data is summarized in the table below.

PropertyValueReference
Molecular FormulaC₇H₁₅Cl[4]
Molecular Weight134.65 g/mol
Boiling Point~150-158 °C at 760 mmHg[5][6]
Density~0.864 - 0.878 g/cm³[5][6]
Solubility in WaterLow[6]
Solubility in Organic SolventsSoluble in ethers, hydrocarbons[6]

Q3: Why is it necessary to wash the crude this compound with a base like sodium bicarbonate?

A3: The synthesis of this compound from 3-heptanol often uses an excess of acidic reagents (e.g., HCl or SOCl₂). Washing the crude product with a mild aqueous base such as sodium bicarbonate (NaHCO₃) solution is essential to neutralize any remaining acid.[7] Using a strong base like sodium hydroxide (B78521) (NaOH) is generally avoided as it can promote the elimination of HCl from the alkyl halide, leading to the formation of heptene (B3026448) byproducts, or cause hydrolysis back to the alcohol.[8][9]

Q4: How do I choose the appropriate drying agent for this compound?

A4: After the aqueous washes, the organic layer containing this compound will be saturated with a small amount of water that must be removed. Anhydrous inorganic salts are used for this purpose. The two most common choices are anhydrous magnesium sulfate (B86663) (MgSO₄) and anhydrous sodium sulfate (Na₂SO₄).

  • Anhydrous Magnesium Sulfate (MgSO₄): This is a fast and efficient drying agent with a high capacity for water.[9][10] It is slightly acidic, which is generally not a problem for alkyl halides.[11] Due to its fine particulate nature, gravity or vacuum filtration is required to remove it from the dried solution.[10][11]

  • Anhydrous Sodium Sulfate (Na₂SO₄): This is a neutral drying agent with a high capacity, but it is slower than MgSO₄.[10][12] It is granular, which allows for the dried solution to be easily decanted. It is a good choice for a preliminary drying step or when the product is acid-sensitive.[11]

For this compound, either drying agent is generally suitable. Anhydrous magnesium sulfate is often preferred for its speed and efficiency.[9]

Experimental Protocol: Work-up and Purification of this compound

This protocol assumes the synthesis of this compound from 3-heptanol and a chlorinating agent, resulting in a reaction mixture containing the product, unreacted starting material, and acidic byproducts.

1. Quenching and Initial Separation:

  • Carefully pour the reaction mixture into a separatory funnel containing ice-cold water. The volume of water should be roughly equal to the volume of the reaction mixture.
  • Gently swirl the funnel to mix the contents.
  • Allow the layers to separate. The organic layer, containing this compound, will typically be the upper layer as its density is less than that of water. However, it is always good practice to confirm the identity of the layers by adding a small amount of water and observing which layer it joins.

2. Aqueous Washing:

  • Drain the lower aqueous layer and discard it.
  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Add a volume of the NaHCO₃ solution equal to about half the volume of the organic layer.
  • Stopper the funnel and shake gently, venting frequently to release any pressure from CO₂ evolution.
  • Allow the layers to separate, then drain and discard the lower aqueous layer.
  • Wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This helps to remove dissolved water from the organic layer.
  • Separate and discard the aqueous layer.

3. Drying the Organic Layer:

  • Drain the organic layer into a clean, dry Erlenmeyer flask.
  • Add a small amount of anhydrous magnesium sulfate (or sodium sulfate) to the flask. Start with a scoop and add more as needed.
  • Gently swirl the flask. If the drying agent clumps together, it indicates the presence of water. Continue adding small portions of the drying agent until some of it remains free-flowing, indicating that all the water has been absorbed.[7]
  • Allow the mixture to stand for 10-15 minutes to ensure complete drying.

4. Isolation of Crude Product:

  • If using anhydrous magnesium sulfate, remove it by gravity filtration through a fluted filter paper into a round-bottom flask. If using anhydrous sodium sulfate, carefully decant the dried organic solution into a round-bottom flask.
  • Rinse the drying agent with a small amount of a volatile organic solvent (e.g., diethyl ether or dichloromethane) to recover any adsorbed product, and combine the rinse with the filtrate.
  • Remove the volatile solvent using a rotary evaporator.

5. Final Purification by Distillation:

  • Set up a simple or fractional distillation apparatus. Fractional distillation is recommended if isomeric impurities are suspected.[13]
  • Add a few boiling chips to the round-bottom flask containing the crude this compound.
  • Heat the flask gently. Collect the fraction that boils in the expected range for this compound (approximately 150-158 °C).[5][6]

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Emulsion formation during extraction - Vigorous shaking of the separatory funnel.- Presence of surfactants or polar impurities.- Gently swirl or invert the funnel instead of vigorous shaking.[13]- Add a small amount of saturated brine solution to increase the ionic strength of the aqueous layer.[13]- Allow the mixture to stand for an extended period.- Filter the emulsified layer through a pad of Celite.[14]- Centrifugation can also help break the emulsion.[13]
Low yield of isolated product - Incomplete reaction.- Loss of product during aqueous washes.- Inefficient extraction.- Incomplete drying leading to co-distillation with water.- Monitor the initial reaction to ensure completion (e.g., by TLC or GC).- Avoid vigorous shaking during washes.- Perform multiple extractions with smaller volumes of organic solvent.- Ensure the organic layer is thoroughly dried before distillation.
Product is cloudy after drying - Incomplete drying.- The drying agent has been exhausted.- Add more anhydrous drying agent until some remains free-flowing.- Allow for a longer contact time with the drying agent.
Distillation yields multiple fractions or a broad boiling range - Presence of unreacted 3-heptanol (higher boiling point).- Presence of elimination byproducts (heptenes, lower boiling point).- Presence of isomeric chloroheptanes.- Use fractional distillation for better separation.[13]- Check the purity of the fractions by GC analysis.[13]
Product turns dark upon standing - Presence of trace acidic impurities.- Re-wash with sodium bicarbonate solution, dry, and re-distill.

Visual Guides

Experimental Workflow for this compound Isolation

experimental_workflow reaction_mixture Reaction Mixture (this compound, 3-Heptanol, Acid) quench Quench with ice-cold water reaction_mixture->quench extraction Liquid-Liquid Extraction (Separatory Funnel) quench->extraction wash_bicarb Wash with aq. NaHCO₃ extraction->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine drying Dry with Anhydrous MgSO₄ wash_brine->drying filtration Filter/Decant drying->filtration rotovap Solvent Removal (Rotary Evaporator) filtration->rotovap distillation Fractional Distillation rotovap->distillation pure_product Pure this compound distillation->pure_product

Caption: Workflow for the isolation and purification of this compound.

Troubleshooting Decision Tree for Emulsion Formation

troubleshooting_emulsion start Emulsion Formed during Extraction gentle_swirl Action: Gentle Swirling start->gentle_swirl resolved Problem Resolved gentle_swirl->resolved Separation? Yes not_resolved Still Emulsified gentle_swirl->not_resolved Separation? No add_brine Action: Add Saturated Brine add_brine->resolved Separation? Yes not_resolved2 Still Emulsified add_brine->not_resolved2 Separation? No wait Action: Let it Stand wait->resolved Separation? Yes not_resolved3 Still Emulsified wait->not_resolved3 Separation? No celite Action: Filter through Celite celite->resolved Separation? Yes not_resolved->add_brine not_resolved2->wait not_resolved3->celite

Caption: Decision tree for resolving emulsions during liquid-liquid extraction.

References

Technical Support Center: Addressing Racemization in Reactions with Chiral 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with chiral 3-chloroheptane. The focus is on understanding and mitigating racemization during nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern with chiral this compound?

A1: Racemization is the process by which an enantiomerically pure or enriched substance is converted into a mixture containing equal amounts of both enantiomers (a racemic mixture). For chiral molecules like (R)- or (S)-3-chloroheptane, maintaining stereochemical integrity is often crucial for biological activity and regulatory approval in drug development. Racemization leads to a loss of optical activity and can result in a product with diminished or altered efficacy.

Q2: Which reaction mechanism is primarily responsible for the racemization of this compound?

A2: The primary pathway leading to racemization is the SN1 (Substitution Nucleophilic Unimolecular) mechanism.[1] This mechanism involves the formation of a planar carbocation intermediate after the chloride leaving group departs.[1] The incoming nucleophile can then attack this flat intermediate from either face with nearly equal probability, resulting in a mixture of both retention and inversion products, leading to a racemic or near-racemic mixture.

Q3: How can I favor the SN2 mechanism to avoid racemization?

A3: The SN2 (Substitution Nucleophilic Bimolecular) mechanism proceeds with a backside attack by the nucleophile, leading to an inversion of stereochemistry and preserving enantiomeric purity (e.g., (S)-3-chloroheptane is converted to the corresponding (R)-product). To favor the SN2 pathway, you should use:

  • A strong, non-bulky nucleophile at a high concentration.

  • A polar aprotic solvent (e.g., DMSO, DMF, acetone).

  • A lower reaction temperature.

Q4: What is the effect of the solvent on the stereochemical outcome of my reaction?

A4: The choice of solvent is critical.

  • Polar protic solvents (e.g., water, ethanol (B145695), methanol) stabilize the carbocation intermediate and the leaving group, thus promoting the SN1 pathway and leading to racemization.[2]

  • Polar aprotic solvents (e.g., DMSO, DMF, acetonitrile) do not solvate the nucleophile as strongly, leaving it more "naked" and reactive. This increased nucleophilicity favors the bimolecular SN2 mechanism, leading to inversion of configuration and minimizing racemization.[3][4][5]

Q5: Will increasing the temperature of my reaction affect the enantiomeric excess of the product?

A5: Yes, increasing the temperature generally disfavors stereoselectivity. Higher temperatures provide more energy for the system to overcome the activation barrier for the SN1 pathway, which often competes with the SN2 pathway for secondary halides. Furthermore, higher temperatures can also favor elimination reactions (E1 and E2) as competing side reactions. For optimal stereochemical control, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Troubleshooting Guide: Loss of Stereochemical Integrity

Problem: My reaction of enantiomerically pure this compound resulted in a nearly racemic product.

This guide will help you diagnose and resolve common issues leading to the loss of stereochemical integrity.

Observation Potential Cause Recommended Solution
The product is almost completely racemic.SN1 mechanism is dominating. This is likely due to reaction conditions that favor carbocation formation.1. Change the solvent: Switch from a polar protic solvent (like ethanol or water) to a polar aprotic solvent (like DMSO, DMF, or acetone) to suppress carbocation formation and enhance nucleophilicity. 2. Increase Nucleophile Strength/Concentration: Use a stronger nucleophile or increase its concentration relative to the substrate.
Significant racemization is observed, but one enantiomer is still in excess.A mixed SN1 and SN2 pathway is occurring. this compound is a secondary halide, which is on the borderline between SN1 and SN2 reactivity and is highly sensitive to reaction conditions.1. Lower the reaction temperature: Perform the reaction at 0°C or even lower to favor the kinetically controlled SN2 pathway. 2. Use a better nucleophile: If possible, switch to a nucleophile that is known to favor SN2 reactions (e.g., azide (B81097), cyanide).
Low yield of substitution product and formation of alkenes (e.g., heptenes).Elimination reactions (E1 or E2) are competing with substitution. This is common with strong, bulky bases and at higher temperatures.1. Use a less basic nucleophile: If the goal is substitution, choose a nucleophile that is a weak base (e.g., acetate, azide). 2. Lower the temperature: Elimination reactions are generally more favored at higher temperatures than substitution reactions.
The starting material is recovered unchanged or the reaction is very slow.The nucleophile is too weak, or the temperature is too low. 1. Increase the temperature cautiously: While high temperatures can cause racemization, a moderate increase may be necessary to achieve a reasonable reaction rate. Monitor the enantiomeric excess at different temperatures to find an optimal balance. 2. Use a stronger nucleophile: A more potent nucleophile will increase the rate of the desired SN2 reaction.

Data Presentation: Impact of Reaction Conditions on Stereoselectivity

The following tables present illustrative data on how different reaction parameters can affect the enantiomeric excess (e.e.) of the product in a typical nucleophilic substitution reaction of a chiral secondary chloroalkane like (S)-3-chloroheptane.

Table 1: Effect of Solvent on the Reaction of (S)-3-chloroheptane with Sodium Azide (NaN₃)

SolventSolvent TypeDielectric Constant (ε)Polarity IndexPredominant MechanismProduct ConfigurationApprox. e.e. (%)
MethanolPolar Protic32.75.1SN1/SN2 mixRacemic~10-20% (R)
EthanolPolar Protic24.65.2SN1/SN2 mixRacemic~5-15% (R)
AcetonePolar Aprotic20.75.1SN2(R)>85%
DMFPolar Aprotic36.76.4SN2(R)>95%
DMSOPolar Aprotic46.77.2SN2(R)>98%

Table 2: Effect of Nucleophile on the Reaction of (S)-3-chloroheptane in Acetone at 25°C

NucleophileNucleophile StrengthPredominant MechanismProduct ConfigurationApprox. e.e. (%)
H₂OVery WeakSN1Racemic<5% (R)
CH₃COO⁻ModerateSN2(R)~70-80%
CN⁻StrongSN2(R)>90%
N₃⁻StrongSN2(R)>95%

Experimental Protocols

Protocol 1: Maximizing Inversion via SN2 Reaction

This protocol is designed to favor the SN2 pathway for the reaction of (S)-3-chloroheptane with a strong nucleophile to yield the corresponding product with high enantiomeric excess.

Objective: To synthesize (R)-3-azidoheptane from (S)-3-chloroheptane with minimal racemization.

Materials:

  • (S)-3-chloroheptane

  • Sodium azide (NaN₃)

  • Anhydrous dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, condenser, and nitrogen inlet

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium azide (1.2 equivalents).

  • Solvent Addition: Add anhydrous DMF to the flask to create a 0.5 M solution with respect to the substrate. Stir the suspension.

  • Substrate Addition: Cool the flask to 0°C using an ice bath. Slowly add (S)-3-chloroheptane (1.0 equivalent) to the stirred suspension.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing water and diethyl ether.

  • Extraction: Extract the aqueous layer with diethyl ether (3x).

  • Washing: Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude (R)-3-azidoheptane by flash column chromatography.

  • Analysis: Determine the enantiomeric excess of the purified product using chiral HPLC or chiral GC.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Objective: To determine the enantiomeric excess of a sample of 3-heptanol (B47328) (a potential product of this compound after hydrolysis).

Materials:

  • Sample of 3-heptanol

  • Racemic 3-heptanol standard

  • HPLC-grade n-hexane

  • HPLC-grade isopropanol

  • Chiral HPLC column (e.g., a polysaccharide-based column like Chiralcel® OD-H or Chiralpak® AD-H)

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of n-hexane and isopropanol. A typical starting ratio is 98:2 (v/v). Degas the mobile phase before use.

  • Sample Preparation: Dissolve a small amount of the 3-heptanol sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a solution of the racemic standard at the same concentration.

  • HPLC Conditions:

    • Column: Chiralcel® OD-H (or similar)

    • Mobile Phase: n-Hexane/Isopropanol (98:2)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25°C

    • Detection: UV at a wavelength where the analyte absorbs (if no chromophore is present, derivatization with a UV-active group or use of a refractive index detector is necessary).

  • Analysis:

    • Inject the racemic standard to determine the retention times of the two enantiomers and ensure baseline separation.

    • Inject the sample solution.

    • Integrate the peak areas for each enantiomer in the sample chromatogram.

  • Calculation of Enantiomeric Excess (e.e.): e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] × 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).

Visualizations

Racemization_vs_Inversion cluster_SN1 SN1 Pathway (Leads to Racemization) cluster_SN2 SN2 Pathway (Leads to Inversion) S_Chloroheptane (S)-3-Chloroheptane Carbocation Planar Carbocation Intermediate S_Chloroheptane->Carbocation Slow, Rate- Determining Step R_Product_SN1 (R)-Product Carbocation->R_Product_SN1 Nucleophilic Attack (Top Face) S_Product_SN1 (S)-Product Carbocation->S_Product_SN1 Nucleophilic Attack (Bottom Face) S_Chloroheptane2 (S)-3-Chloroheptane Transition_State Trigonal Bipyramidal Transition State S_Chloroheptane2->Transition_State Nucleophile Backside Attack R_Product_SN2 (R)-Product Transition_State->R_Product_SN2 Inversion of Configuration

Caption: SN1 vs. SN2 pathways for chiral this compound.

Experimental_Workflow start Start: (S)-3-Chloroheptane setup Reaction Setup (Inert Atmosphere, Anhydrous Solvent) start->setup cool Cool to Low Temperature (e.g., 0°C) setup->cool add_nuc Add Strong Nucleophile in Polar Aprotic Solvent (e.g., NaN3 in DMF) cool->add_nuc react Stir at Low Temperature, Monitor by TLC/GC add_nuc->react workup Aqueous Workup & Extraction react->workup purify Purification (e.g., Chromatography) workup->purify analyze Analysis of Enantiomeric Excess (Chiral HPLC/GC) purify->analyze end End: (R)-Product with High Enantiomeric Excess analyze->end

Caption: Experimental workflow for minimizing racemization in an SN2 reaction.

Troubleshooting_Logic start Problem: High Degree of Racemization check_solvent Check Solvent Type start->check_solvent protic Is it Polar Protic? (e.g., EtOH, H2O) check_solvent->protic Yes aprotic Is it Polar Aprotic? (e.g., DMF, DMSO) check_solvent->aprotic No switch_solvent Action: Switch to Polar Aprotic Solvent protic->switch_solvent check_temp Check Reaction Temperature aprotic->check_temp solution Solution: Favored SN2 Pathway switch_solvent->solution high_temp Is it Elevated? check_temp->high_temp Yes low_temp Is it at or below RT? check_temp->low_temp No lower_temp Action: Lower Temperature (e.g., to 0°C) high_temp->lower_temp check_nuc Check Nucleophile low_temp->check_nuc lower_temp->solution weak_nuc Is it Weak/Neutral? check_nuc->weak_nuc Yes use_strong_nuc Action: Use Stronger or Higher Concentration of Nucleophile weak_nuc->use_strong_nuc use_strong_nuc->solution

Caption: Troubleshooting logic for addressing racemization.

References

Technical Support Center: Minimizing Isomeric Impurity Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the formation of isomeric impurities during chemical synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What are isomeric impurities and why are they a major concern in drug development?

Isomeric impurities are molecules that share the same molecular formula as the active pharmaceutical ingredient (API) but have a different spatial arrangement of atoms.[1] They can be broadly categorized as stereoisomers (enantiomers and diastereomers) or constitutional isomers.[1] These impurities are a significant concern because different isomers can exhibit widely varying pharmacological, toxicological, and pharmacokinetic properties.[1] For instance, one enantiomer of a drug may be therapeutically active, while the other could be inactive or even cause severe adverse effects, as was famously the case with thalidomide. Therefore, controlling isomeric impurities is critical for ensuring the safety, efficacy, and quality of the final drug product.[1]

Q2: What are the primary sources of isomeric impurities in a drug substance?

Isomeric impurities can be introduced at various stages of the manufacturing process:

  • During Synthesis: They can form as by-products in chemical reactions that are not perfectly stereoselective, or they can arise from isomeric impurities present in starting materials and intermediates.[1]

  • Degradation: The API can degrade into its isomers during manufacturing or upon storage due to factors like exposure to light, temperature, or non-optimal pH.[1]

  • Chiral Inversion: In some instances, the desired enantiomer can convert into its undesired counterpart in vivo or during formulation.[1]

Q3: What are the main strategies to control the formation of isomeric impurities during synthesis?

Controlling isomeric impurity formation at the synthesis stage is the most effective approach. Key strategies include:

  • Asymmetric Synthesis: This involves using methods that preferentially form one stereoisomer over another.[2]

  • Chiral Catalysis: The use of chiral catalysts (metal-based or organocatalysts) can steer a reaction to produce a high excess of the desired enantiomer or diastereomer.[3] Organocatalysis, which uses small organic molecules as catalysts, has gained prominence as a powerful tool in asymmetric synthesis.[4][5][6]

  • Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to direct the stereochemical outcome of a reaction.[7][8] After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.[7][8][9]

  • Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.[2][10]

  • Kinetic Resolution: This technique separates a racemic mixture by reacting it with a chiral catalyst or reagent that reacts faster with one enantiomer, leaving the other enantiomer in excess.[11] A more advanced approach is Dynamic Kinetic Resolution (DKR) , where the slower-reacting enantiomer is continuously racemized back to the starting racemic mixture, allowing for a theoretical yield of up to 100% of the desired enantiomer.[12][13][14]

Q4: How do reaction conditions like temperature and solvent affect the formation of isomeric impurities?

Reaction conditions play a crucial role in stereoselectivity:

  • Temperature: Lowering the reaction temperature often enhances diastereoselectivity and enantioselectivity by favoring the transition state with the lower activation energy, which leads to the major desired isomer.[15] Conversely, higher temperatures can provide enough energy to overcome this small energy difference, resulting in a loss of selectivity.[15][16]

  • Solvent: The choice of solvent can significantly impact enantiomeric excess.[14] Solvents can influence the conformation of the substrate and catalyst, and specific solute-solvent interactions can "prepare" the reacting molecules in a way that favors the formation of one enantiomer.[14][17] In some cases, chiral solvents can even be the sole source of chirality in a reaction.[18]

Q5: What are the most effective analytical techniques for separating and quantifying isomeric impurities?

Due to their similar physicochemical properties, separating isomers can be challenging. The most common and effective techniques are:

  • High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP): This is the most widely used method for separating enantiomers.[4] The CSP creates a chiral environment where the two enantiomers interact differently, leading to different retention times.

  • Gas Chromatography (GC) with a Chiral Stationary Phase: This technique is suitable for volatile and thermally stable isomers.

  • Supercritical Fluid Chromatography (SFC): SFC is known for fast separations and reduced organic solvent consumption, making it a valuable technique for both analytical and preparative chiral separations.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral derivatizing agents or chiral solvating agents can allow for their differentiation and quantification.

Troubleshooting Guides

Issue 1: Low Enantiomeric Excess (ee) or Diastereomeric Ratio (dr) in Asymmetric Synthesis

Low stereoselectivity is a common challenge in asymmetric synthesis. A systematic approach to troubleshooting is essential.

Troubleshooting Workflow for Low Stereoselectivity

cluster_catalyst cluster_substrate cluster_conditions cluster_analytical start Low ee or dr Observed catalyst Catalyst Issues start->catalyst substrate Substrate Quality start->substrate conditions Reaction Conditions start->conditions analytical Analytical Method start->analytical catalyst_purity Purity/Integrity catalyst->catalyst_purity Check catalyst_loading Loading catalyst->catalyst_loading Optimize catalyst_activation Activation catalyst->catalyst_activation Verify substrate_purity Purity substrate->substrate_purity Check temperature Temperature conditions->temperature Optimize solvent Solvent conditions->solvent Screen reagent_addition Reagent Addition Rate conditions->reagent_addition Control method_validation Method Validation analytical->method_validation Validate end High Stereoselectivity Achieved

Caption: Troubleshooting workflow for low stereoselectivity.

Potential Causes and Solutions:

Factor Potential Cause Recommended Solution
Catalyst Impure or degraded catalyst.Use a fresh, high-purity catalyst. Ensure proper storage conditions.
Incorrect catalyst loading.Systematically vary the catalyst loading to find the optimal concentration.
Improper catalyst activation.Review and strictly follow the activation procedure for the catalyst.
Substrate Impurities in the starting material.Purify the substrate before the reaction. Impurities can sometimes inhibit or poison the catalyst.
Reaction Conditions Non-optimal temperature.Screen a range of temperatures. Lower temperatures often improve selectivity.[15]
Inappropriate solvent.Screen a variety of solvents with different polarities and coordinating abilities.[14]
Rate of reagent addition.Slow, controlled addition of reagents can sometimes improve selectivity by maintaining low concentrations of reactive intermediates.
Analytical Method Inaccurate measurement of ee or dr.Validate the chiral HPLC or GC method to ensure accurate quantification.
Issue 2: Poor Resolution in Chiral HPLC

Achieving baseline separation of enantiomers can be difficult. Here’s a systematic approach to optimize your chiral HPLC method.

Troubleshooting Workflow for Chiral HPLC Resolution

cluster_mobile_phase cluster_conditions cluster_csp start Poor Resolution mobile_phase Optimize Mobile Phase start->mobile_phase conditions Adjust Conditions mobile_phase->conditions solvent_ratio Vary Solvent Ratio mobile_phase->solvent_ratio additives Add/Change Additives mobile_phase->additives csp Evaluate CSP conditions->csp flow_rate Decrease Flow Rate conditions->flow_rate temperature Lower Temperature conditions->temperature change_csp Screen Different CSPs csp->change_csp end Good Resolution change_csp->end

Caption: Troubleshooting workflow for poor HPLC resolution.

Optimization Steps:

Parameter Action Rationale
Mobile Phase Composition Systematically vary the ratio of the organic modifier (e.g., isopropanol (B130326), ethanol) to the non-polar solvent (e.g., hexane).Small changes in solvent composition can significantly impact selectivity.[1]
Additives/Modifiers Introduce small amounts (e.g., 0.1%) of an acidic (e.g., trifluoroacetic acid) or basic (e.g., diethylamine) additive.Can improve peak shape and resolution by suppressing unwanted interactions with the stationary phase.[1]
Flow Rate Reduce the flow rate.This can increase column efficiency and improve resolution, though it will lengthen the analysis time.
Temperature Lower the column temperature.Often increases resolution for enantiomeric separations, but may increase backpressure.[13]
Chiral Stationary Phase (CSP) Screen different types of CSPs (e.g., polysaccharide-based, Pirkle-type).The initial choice of CSP is critical. If optimization fails, the selected column may not be suitable for your analyte.

Data Presentation: Performance of Chiral Catalysts

The selection of an appropriate chiral catalyst is crucial for achieving high enantioselectivity. The following tables provide a comparison of the performance of various catalysts in benchmark asymmetric reactions.

Table 1: Asymmetric Reduction of Acetophenone

Catalyst/MethodReducing AgentSolventTemp (°C)Yield (%)ee (%)
(S)-CBS CatalystBoraneTHF-209597
Noyori's CatalystH₂, i-PrOHToluene25>99>99
Chiral Amino AlcoholBMSTHFRT9294

Data is representative and sourced from various studies to illustrate typical performance.[6]

Table 2: Asymmetric Diethylzinc Addition to Benzaldehyde

Chiral LigandSolventTemp (°C)Yield (%)ee (%)
(-)-DAIBToluene09898
(1R,2S)-N-methylephedrineHexane09590
TADDOLToluene0>95>99

Data is representative and sourced from various studies to illustrate typical performance.[6][19]

Table 3: Organocatalyzed Asymmetric Aldol (B89426) Reaction

OrganocatalystAldehydeKetoneSolventdr (anti:syn)ee (anti) (%)
L-Proline4-NitrobenzaldehydeCyclohexanoneDMSO95:599
Thiazolidine-ImidazoleAromatic AldehydesCyclic KetonesWater>19:1>99
Proline Sulphonamide4-NitrobenzaldehydeCyclohexanoneWater90:1094

Data is representative and sourced from various studies to illustrate typical performance.[17][20]

Experimental Protocols

Protocol 1: Chiral HPLC Method Development

Objective: To develop a robust HPLC method for the separation and quantification of enantiomers.

Methodology:

  • Column Screening:

    • Prepare a solution of the racemic analyte at approximately 1 mg/mL.

    • Screen several different CSPs (e.g., polysaccharide-based like Chiralcel OD-H and Chiralpak AD-H) using a generic mobile phase (e.g., 90:10 Hexane:Isopropanol).[4]

    • Identify the column that provides the best initial separation or an indication of selectivity.

  • Mobile Phase Optimization:

    • Using the selected column, systematically vary the percentage of the organic modifier (e.g., from 5% to 30% isopropanol in hexane).

    • If peak shape is poor, add a small amount (0.1%) of an appropriate modifier (trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) to the mobile phase.[4]

  • Flow Rate and Temperature Optimization:

    • Evaluate the effect of flow rate (e.g., 0.5, 1.0, 1.5 mL/min) on resolution.

    • Assess the impact of column temperature (e.g., 25°C, 30°C, 40°C) on the separation.

  • Method Validation:

    • Once optimal conditions are established, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Protocol 2: Diastereomeric Salt Crystallization for Chiral Resolution

Objective: To separate a racemic mixture of a chiral amine by forming diastereomeric salts with a chiral acid.

Methodology:

  • Resolving Agent and Solvent Screening:

    • In small-scale vials, dissolve the racemic amine in a variety of solvents.

    • Add a selection of commercially available chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) to each vial.

    • Observe which combinations produce crystalline salts. The ideal combination will result in one diastereomer being significantly less soluble than the other.[21]

  • Preparative Scale Resolution:

    • Dissolve the racemic amine (1.0 equivalent) and the chosen chiral resolving agent (0.5 to 1.0 equivalent) in the selected solvent at an elevated temperature to ensure complete dissolution.[21]

    • Slowly cool the solution to room temperature, and then further cool in an ice bath to induce crystallization of the less soluble diastereomeric salt. Slow cooling generally results in purer crystals.

    • If crystallization does not occur, try scratching the inside of the flask with a glass rod or seeding with a small crystal of the desired diastereomeric salt.

  • Isolation and Purification:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold, fresh solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals and determine their diastereomeric purity by NMR or by measuring the optical rotation.

    • If the purity is insufficient, recrystallize the diastereomeric salt.

  • Liberation of the Free Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 50% NaOH solution) to deprotonate the amine and break the salt.[22]

    • Extract the liberated free amine with an organic solvent (e.g., diethyl ether).

    • Dry the organic layer, remove the solvent, and determine the enantiomeric excess of the purified amine by chiral HPLC.

References

Validation & Comparative

Comparative Analysis of ¹H and ¹³C NMR Spectra of 3-Chloroheptane and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the spectral features of 3-chloroheptane in comparison to 2-chloroheptane (B94523) and 4-chloroheptane, providing valuable data for researchers, scientists, and professionals in drug development.

This guide presents a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound, alongside a comparative assessment with its structural isomers, 2-chloroheptane and 4-chloroheptane. Understanding the distinct spectral characteristics of these closely related compounds is crucial for their unambiguous identification and characterization in complex chemical environments. This report includes tabulated spectral data, detailed experimental protocols for data acquisition, and visual diagrams to elucidate structural relationships and analytical workflows.

¹H and ¹³C NMR Spectral Data Comparison

The following tables summarize the experimental ¹H and ¹³C NMR spectral data for 2-chloroheptane and the predicted data for this compound and 4-chloroheptane. Predicted data was generated using freely available online NMR prediction tools.

Table 1: ¹H NMR Spectral Data (Predicted/Experimental) in CDCl₃

CompoundPositionChemical Shift (ppm)Multiplicity
This compound H-3~3.95p
H-2, H-4~1.75m
H-5~1.45m
H-6~1.30m
H-1~1.05t
H-7~0.90t
2-Chloroheptane H-2~4.05p
H-3~1.70m
H-1~1.50d
H-4~1.40m
H-5, H-6~1.30m
H-7~0.90t
4-Chloroheptane H-4~4.00p
H-3, H-5~1.70m
H-2, H-6~1.50m
H-1, H-7~0.95t

Abbr: d - doublet, t - triplet, q - quartet, p - pentet, m - multiplet

Table 2: ¹³C NMR Spectral Data (Predicted/Experimental) in CDCl₃

CompoundPositionChemical Shift (ppm)
This compound C-3~64.5
C-2~37.0
C-4~40.0
C-5~29.0
C-6~22.5
C-1~10.0
C-7~14.0
2-Chloroheptane C-2~62.0
C-3~42.0
C-1~26.0
C-4~32.0
C-5~27.0
C-6~22.5
C-7~14.0
4-Chloroheptane C-4~61.0
C-3, C-5~42.5
C-2, C-6~20.0
C-1, C-7~14.0

Experimental Protocols

The following is a general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules like chloroheptanes.

Sample Preparation:

  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.

  • Solvent: Chloroform-d (CDCl₃) is a commonly used solvent. Ensure the solvent is of high purity to avoid extraneous signals.

  • NMR Tube: Use a clean, dry, and high-quality 5 mm NMR tube.

  • Dissolution: Add the deuterated solvent to a vial containing the sample and gently swirl to dissolve.

  • Transfer: Using a Pasteur pipette, transfer the solution to the NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0 ppm).

NMR Spectrometer Parameters:

  • Spectrometer: A 300 MHz or higher field NMR spectrometer is suitable for routine analysis.

  • ¹H NMR Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.

  • ¹³C NMR Parameters:

    • Pulse Angle: 30-45 degrees.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.

    • Decoupling: Proton broadband decoupling is employed to simplify the spectrum to single lines for each unique carbon.

Visualization of Structural Relationships and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate key aspects of the NMR analysis of this compound.

Caption: Structure of this compound and the expected ¹H NMR splitting patterns.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound B Dissolve in Deuterated Solvent A->B C Transfer to NMR Tube B->C D Insert Sample into Spectrometer C->D E Lock and Shim D->E F Acquire ¹H and ¹³C Spectra E->F G Fourier Transform F->G H Phase Correction G->H I Baseline Correction H->I J Chemical Shift Analysis I->J K Integration J->K L Splitting Pattern Analysis K->L M Structure Elucidation L->M

Caption: General workflow for NMR spectral analysis.

Navigating the Maze of Isomers: A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloroheptane and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of small molecules is a cornerstone of their work. Mass spectrometry stands as a pivotal analytical technique in this endeavor, offering detailed insights into molecular weight and structure through the analysis of fragmentation patterns. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation of 3-chloroheptane and its constitutional isomers—1-chloroheptane (B146330), 2-chloroheptane, and 4-chloroheptane (B3059406). By presenting experimental data, detailed protocols, and visual representations of fragmentation pathways, this document aims to serve as a valuable resource for the unambiguous identification of these closely related alkyl halides.

Unraveling Fragmentation Patterns: A Side-by-Side Comparison

The mass spectra of chloroheptane isomers are characterized by the presence of isotopic peaks for chlorine-containing fragments, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio of relative intensity. While all isomers share the same molecular weight, their fragmentation patterns under electron ionization exhibit distinct differences, enabling their differentiation. The following table summarizes the key fragment ions and their relative intensities observed in the mass spectra of this compound and its isomers.

m/z1-Chloroheptane2-ChloroheptaneThis compound4-ChloroheptaneProposed Fragment Identity
136M+2M+2M+2M+2[C7H1537Cl]+.
134MMMM[C7H1535Cl]+.
99+++++[C5H10Cl]+ / [C7H15]+
91+++++++++[C7H11]+ / [C4H8Cl]+
77+++++++++[C3H6Cl]+
63++++++[C2H4Cl]+
57+++++++[C4H9]+
56++++++[C4H8]+.
55+++++++++[C4H7]+
43++++++++[C3H7]+
41++++++++[C3H5]+
29++++[C2H5]+

Relative Intensities: +++ (High), ++ (Medium), + (Low)

The "How-To": Experimental Protocols for Mass Spectrometry Analysis

The data presented in this guide is typically acquired using electron ionization mass spectrometry (EI-MS). The following protocol outlines the standard procedure for analyzing volatile compounds like chloroheptanes.

1. Sample Introduction: The chloroheptane isomer is introduced into the mass spectrometer's ion source. For these volatile liquids, a heated gas chromatography (GC) inlet or a direct insertion probe is commonly used to ensure vaporization.

2. Ionization: Within the ion source, which is maintained under a high vacuum (typically 10-5 to 10-7 torr), the gaseous molecules are bombarded by a beam of high-energy electrons (conventionally 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M+.).

3. Fragmentation: The high internal energy of the molecular ion causes it to be unstable, leading to fragmentation. Weak bonds within the ion break, resulting in the formation of smaller, stable fragment ions and neutral radicals.

4. Mass Analysis: The positively charged ions (both molecular and fragment ions) are accelerated out of the ion source and into a mass analyzer. The analyzer, which can be a quadrupole, time-of-flight (TOF), or magnetic sector instrument, separates the ions based on their mass-to-charge ratio (m/z).

5. Detection: An electron multiplier or a similar detector records the abundance of each ion at a specific m/z value.

6. Data Acquisition: The detector signal is processed by a computer to generate a mass spectrum, which is a plot of relative ion intensity versus m/z.

Visualizing the Fragmentation of this compound

The fragmentation of this compound upon electron ionization follows several key pathways. The initial ionization event forms the molecular ion. This is followed by characteristic cleavages, including the loss of the chlorine atom, alpha-cleavage adjacent to the carbon-chlorine bond, and various rearrangements.

fragmentation_pathway cluster_frags Primary Fragmentation cluster_secondary_frags Secondary Fragmentation M This compound (C7H15Cl) m/z 134/136 M_ion [C7H15Cl]+• Molecular Ion M->M_ion -e- loss_Cl Loss of •Cl [C7H15]+ m/z 99 M_ion->loss_Cl alpha_cleavage1 Alpha-Cleavage [C5H10Cl]+ m/z 105/107 M_ion->alpha_cleavage1 - •C2H5 alpha_cleavage2 Alpha-Cleavage [C4H8Cl]+ m/z 91/93 M_ion->alpha_cleavage2 - •C3H7 loss_HCl Loss of HCl [C7H14]+• m/z 98 M_ion->loss_HCl loss_C2H5 [C5H10]+• m/z 70 alpha_cleavage1->loss_C2H5 - HCl loss_C4H9 [C3H6Cl]+ m/z 77/79 alpha_cleavage2->loss_C4H9 - H

Caption: Fragmentation pathway of this compound.

The mass spectrum of this compound is distinguished by a prominent fragment at m/z 77, corresponding to the [C3H6Cl]+ ion formed through alpha-cleavage with the loss of a butyl radical. Another significant alpha-cleavage product results in the ion at m/z 91 ([C4H8Cl]+) from the loss of a propyl radical. The loss of a chlorine radical to form the heptyl cation at m/z 99 is also observed.

In contrast, 1-chloroheptane shows a characteristic base peak at m/z 91, which is proposed to be a cyclic chloronium ion formed via rearrangement and loss of a propyl radical. 2-Chloroheptane exhibits a base peak at m/z 63, corresponding to the [C2H4Cl]+ ion from alpha-cleavage. The symmetrical nature of 4-chloroheptane leads to a base peak at m/z 77, similar to this compound, but with a different overall intensity pattern for other fragments.

By carefully examining these unique fragmentation fingerprints, researchers can confidently distinguish between the different positional isomers of chloroheptane, a critical step in chemical synthesis, quality control, and various research applications.

FT-IR Spectroscopy: A Comparative Guide to Functional Group Analysis of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the functional groups in 3-chloroheptane using Fourier-transform infrared (FT-IR) spectroscopy. Due to the limited availability of public experimental FT-IR data for this compound, this guide presents a predicted spectrum based on characteristic functional group absorptions and offers a comparison with the experimentally determined spectra of analogous compounds: heptane (B126788), 1-chloroheptane, and 2-chloroheptane. This comparative approach allows for a detailed understanding of the influence of the chlorine atom's position on the vibrational modes of the heptane backbone.

Comparative Analysis of FT-IR Data

The primary functional groups present in this compound are the C-H bonds of the alkyl chain and the C-Cl bond. The FT-IR spectrum is therefore expected to be dominated by stretching and bending vibrations associated with these groups. The following table summarizes the expected and observed FT-IR peak assignments for this compound and its comparators.

Functional Group Vibrational Mode Expected/Observed Wavenumber (cm⁻¹) for this compound Heptane [1][2]1-Chloroheptane 2-Chloroheptane
C-H (Alkyl)Symmetric & Asymmetric Stretching~2850-29602850-29602850-29602850-2960
C-H (Alkyl)Methylene (-CH₂) Bending~1465~1465~1467~1465
C-H (Alkyl)Methyl (-CH₃) Bending~1378~1378~1379~1378
C-ClStretching~650-750N/A~654, 725~610, 670

Note: The C-Cl stretching frequency is sensitive to the local molecular environment. For this compound, a secondary alkyl halide, the C-Cl stretch is anticipated to fall within the typical range of 600-800 cm⁻¹. The exact position can be influenced by conformational isomers.

Experimental Protocol: FT-IR Analysis of Liquid Samples

This protocol outlines the standard procedure for obtaining an FT-IR spectrum of a liquid sample such as this compound using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Objective: To acquire a high-quality FT-IR spectrum of a liquid sample for functional group analysis.

Materials:

  • FT-IR Spectrometer with ATR accessory (e.g., Diamond ATR)

  • Liquid sample (e.g., this compound)

  • Dropper or pipette

  • Solvent for cleaning (e.g., isopropanol (B130326) or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Using a clean dropper or pipette, place a small drop of the liquid sample onto the center of the ATR crystal, ensuring the crystal is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. The instrument's software will automatically subtract the background spectrum to produce the final infrared spectrum of the sample.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

  • Data Analysis:

    • Process the acquired spectrum using the instrument's software. This may include baseline correction and peak picking.

    • Identify the characteristic absorption bands and assign them to the corresponding functional groups by comparing the peak positions (in cm⁻¹) to correlation charts and spectral databases.

  • Cleaning:

    • After analysis, carefully clean the liquid sample from the ATR crystal using a lint-free wipe and an appropriate solvent. Ensure the crystal is clean and dry for the next user.

Workflow for FT-IR Functional Group Analysis

The following diagram illustrates the logical workflow for identifying functional groups in an unknown compound using FT-IR spectroscopy.

FTIR_Workflow FT-IR Functional Group Analysis Workflow cluster_prep Sample Preparation & Data Acquisition cluster_analysis Spectral Processing & Interpretation cluster_reporting Reporting start Start background Acquire Background Spectrum start->background sample_prep Prepare and Mount Sample background->sample_prep acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum process_spectrum Process Spectrum (e.g., Baseline Correction) acquire_spectrum->process_spectrum peak_pick Identify Peak Positions (cm⁻¹) process_spectrum->peak_pick correlate Correlate Peaks to Functional Groups peak_pick->correlate fingerprint Analyze Fingerprint Region (below 1500 cm⁻¹) peak_pick->fingerprint identification Identify Functional Groups correlate->identification fingerprint->identification report Report Findings identification->report end End report->end

References

A Comparative Guide to the Reactivity of 3-Chloroheptane and Other Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 3-chloroheptane, a secondary haloalkane, with other haloalkanes in nucleophilic substitution and elimination reactions. The information presented is supported by established principles of organic chemistry and illustrative experimental data from analogous compounds to predict and compare reaction outcomes.

Introduction to Haloalkane Reactivity

Haloalkanes are a class of organic compounds characterized by a carbon-halogen bond. Their reactivity is primarily dictated by the nature of this bond and the structure of the alkyl group. Two main reaction pathways dominate the chemistry of haloalkanes: nucleophilic substitution (SN1 and SN2) and elimination (E1 and E2). The preferred pathway is influenced by several factors, including the structure of the haloalkane (primary, secondary, or tertiary), the nature of the halogen, the strength of the nucleophile or base, and the solvent.

This compound is a secondary haloalkane, meaning the chlorine atom is attached to a carbon atom that is bonded to two other carbon atoms. This structural feature allows it to undergo a mixture of SN1, SN2, E1, and E2 reactions, making its reactivity profile a subject of interest for understanding and predicting chemical transformations.

Factors Influencing the Reactivity of this compound

The reactivity of this compound is a balance of competing factors that influence the transition states of the four possible reaction mechanisms.

  • Steric Hindrance: The two alkyl groups (a butyl and an ethyl group) attached to the carbon bearing the chlorine atom create moderate steric hindrance. This hindrance is more significant than in primary haloalkanes but less than in tertiary haloalkanes. It slows down the rate of SN2 reactions, which require a backside attack by the nucleophile.

  • Carbocation Stability: As a secondary haloalkane, this compound can form a secondary carbocation upon departure of the chloride ion. This carbocation is more stable than a primary carbocation but less stable than a tertiary carbocation due to the electron-donating inductive effect of the two alkyl groups. This moderate stability makes SN1 and E1 pathways possible, though generally slower than for tertiary haloalkanes.

  • Nature of the Halogen: The carbon-chlorine bond is stronger than carbon-bromine and carbon-iodine bonds.[1] This higher bond dissociation energy means that chloride is a poorer leaving group compared to bromide and iodide, leading to slower reaction rates for chloralkanes in reactions where the C-X bond cleavage is the rate-determining step (SN1 and E1).[1]

  • Nucleophile/Base Strength: Strong, small bases favor SN2 and E2 reactions, while weak nucleophiles (which are often the solvent in solvolysis) favor SN1 and E1 reactions.[2]

  • Solvent: Polar protic solvents stabilize the carbocation intermediate in SN1 and E1 reactions, while polar aprotic solvents favor SN2 reactions.[3]

Quantitative Comparison of Reactivity

Nucleophilic Substitution vs. Elimination: A Case Study with a Secondary Bromoalkane

The reaction of a secondary haloalkane with a strong base typically yields a mixture of substitution and elimination products. For example, the reaction of 2-bromopentane (B28208) with sodium ethoxide in ethanol (B145695) gives a significant proportion of elimination products.[4]

ReactantBase/SolventTemperatureSN2 Product (%)E2 Product (%)
2-BromopentaneNaOEt/EtOH25°C1882

Data extrapolated from studies on secondary alkyl halides.[4]

Based on this data for a secondary bromoalkane, we can predict that the reaction of this compound with a strong base like sodium ethoxide will also favor elimination (E2) over substitution (SN2). The proportion of the elimination product is expected to be even higher for this compound due to the poorer leaving group ability of chloride compared to bromide, which can make the SN2 pathway less competitive.

Relative Rates of Solvolysis (SN1)

The rate of SN1 reactions is highly dependent on the stability of the carbocation intermediate. While specific rate constants for this compound are not available, the general trend for haloalkane reactivity in SN1 reactions is:

Tertiary > Secondary > Primary

This is due to the increasing stability of the carbocation intermediate with increasing alkyl substitution. Therefore, this compound will undergo solvolysis much slower than a tertiary chloroalkane like 2-chloro-2-methylhexane (B1597336) and faster than a primary chloroalkane like 1-chloroheptane.

The nature of the halogen also significantly impacts the rate of solvolysis. The general trend is:

R-I > R-Br > R-Cl > R-F

This is because the carbon-halogen bond strength decreases down the group, making it easier for the leaving group to depart.[1] Thus, 3-bromoheptane (B146003) and 3-iodoheptane (B3051133) would be expected to undergo solvolysis at a significantly faster rate than this compound under the same conditions.

Experimental Protocols

Qualitative Comparison of Haloalkane Reactivity using Silver Nitrate (B79036)

This experiment provides a qualitative comparison of the reactivity of different haloalkanes in a substitution reaction. The reaction is a solvolysis where ethanol or water acts as the nucleophile. The rate of reaction is observed by the formation of a silver halide precipitate.

Materials:

  • This compound

  • 1-Chloroheptane (Primary haloalkane)

  • 2-Chloro-2-methylhexane (Tertiary haloalkane)

  • 3-Bromoheptane

  • 3-Iodoheptane

  • 0.1 M Silver nitrate in ethanol solution

  • Test tubes

  • Water bath

Procedure:

  • Place 1 mL of each haloalkane into separate, labeled test tubes.

  • Add 1 mL of the 0.1 M silver nitrate in ethanol solution to each test tube.

  • Start a timer immediately after adding the silver nitrate solution.

  • Observe the test tubes for the formation of a precipitate. Record the time it takes for a precipitate to appear in each test tube.

  • If no reaction is observed at room temperature after 5-10 minutes, place the test tubes in a warm water bath (approximately 50-60°C) and continue to observe.

Expected Observations and Interpretation:

  • Effect of Alkyl Structure: A precipitate will form fastest with the tertiary haloalkane (2-chloro-2-methylhexane), followed by the secondary haloalkane (this compound), and slowest with the primary haloalkane (1-chloroheptane).[5] This demonstrates the relative stability of the carbocation intermediates in an SN1-type reaction.

  • Effect of the Halogen: For the secondary haloalkanes, the precipitate will form fastest with 3-iodoheptane, followed by 3-bromoheptane, and slowest with this compound.[6] This illustrates the effect of the leaving group ability, which is related to the carbon-halogen bond strength.[1]

Reaction Pathways and Mechanisms

The competition between substitution and elimination pathways for a secondary haloalkane like this compound is a key aspect of its reactivity.

Signaling Pathway for Competing Reactions

G cluster_0 This compound cluster_1 Conditions cluster_2 Reaction Intermediates/Transition States cluster_3 Products This compound This compound SN2 Transition State SN2 Transition State This compound->SN2 Transition State Backside Attack E2 Transition State E2 Transition State This compound->E2 Transition State Proton Abstraction Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation Loss of Cl- Strong, Small Base\n(e.g., EtO-) Strong, Small Base (e.g., EtO-) Strong, Small Base\n(e.g., EtO-)->SN2 Transition State Strong, Small Base\n(e.g., EtO-)->E2 Transition State Weak Nucleophile\n(e.g., EtOH, H2O) Weak Nucleophile (e.g., EtOH, H2O) Weak Nucleophile\n(e.g., EtOH, H2O)->Secondary Carbocation Substitution Product (SN2) Substitution Product (SN2) SN2 Transition State->Substitution Product (SN2) Elimination Product (E2) Elimination Product (E2) E2 Transition State->Elimination Product (E2) Substitution Product (SN1) Substitution Product (SN1) Secondary Carbocation->Substitution Product (SN1) Nucleophilic Attack Elimination Product (E1) Elimination Product (E1) Secondary Carbocation->Elimination Product (E1) Proton Abstraction

Caption: Competing reaction pathways for this compound.

Experimental Workflow for Reactivity Comparison

G Start Start Prepare Haloalkane Samples Prepare Haloalkane Samples Start->Prepare Haloalkane Samples Add Silver Nitrate Solution Add Silver Nitrate Solution Prepare Haloalkane Samples->Add Silver Nitrate Solution Start Timer Start Timer Add Silver Nitrate Solution->Start Timer Observe for Precipitate Observe for Precipitate Start Timer->Observe for Precipitate Record Time Record Time Observe for Precipitate->Record Time Precipitate Forms No Precipitate No Precipitate Observe for Precipitate->No Precipitate No Precipitate after 5-10 min Analyze and Compare Rates Analyze and Compare Rates Record Time->Analyze and Compare Rates Apply Heat Apply Heat No Precipitate->Apply Heat Apply Heat->Observe for Precipitate End End Analyze and Compare Rates->End

Caption: Experimental workflow for comparing haloalkane reactivity.

Conclusion

This compound, as a secondary haloalkane, exhibits a nuanced reactivity profile governed by a competition between SN1, SN2, E1, and E2 mechanisms. Its reactivity is intermediate between that of primary and tertiary haloalkanes. Compared to other haloalkanes with different halogens, its reactivity is lower than its bromo- and iodo-analogs due to the stronger carbon-chlorine bond. The choice of reaction conditions, particularly the strength of the nucleophile/base and the solvent, is crucial in directing the reaction towards a desired substitution or elimination product. While direct quantitative data for this compound is sparse, understanding the established principles of haloalkane reactivity and utilizing data from analogous compounds allows for reliable predictions of its chemical behavior. This comparative understanding is essential for researchers and professionals in drug development for designing synthetic routes and predicting reaction outcomes.

References

A Comparative Analysis of the Reaction Rates of 1-Chloroheptane and 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, understanding the reactivity of alkyl halides is paramount for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an objective comparison of the relative reaction rates of two structural isomers, 1-chloroheptane (B146330) (a primary alkyl halide) and 3-chloroheptane (a secondary alkyl halide), in nucleophilic substitution and elimination reactions. The comparison is grounded in fundamental principles of organic chemistry and supported by established experimental observations.

Executive Summary

The structural difference between 1-chloroheptane and this compound—the position of the chlorine atom—profoundly influences their reactivity in different reaction mechanisms. In general, 1-chloroheptane, as a primary halide, is more susceptible to SN2 reactions due to minimal steric hindrance. Conversely, this compound, a secondary halide, demonstrates a greater propensity for SN1 and elimination (E1 and E2) reactions, a consequence of the increased stability of the resulting carbocation intermediate and a more substituted transition state for elimination.

Data Presentation: A Qualitative Comparison of Reaction Rates

While specific kinetic data for every reaction condition is extensive, a qualitative comparison based on well-established principles provides a clear predictive framework.

Reaction Type1-Chloroheptane (Primary)This compound (Secondary)Rationale
SN2 FasterSlower1-Chloroheptane exhibits significantly less steric hindrance at the reaction center, allowing for easier backside attack by the nucleophile.[1][2][3]
SN1 Very Slow / Does not occurFasterThis compound can form a more stable secondary carbocation intermediate, whereas a primary carbocation is highly unstable and unlikely to form.[4][5]
E2 SlowerFasterThe transition state for the E2 reaction is more substituted and thus more stable for this compound. The rate of E2 reactions generally increases from primary to secondary to tertiary substrates.[6][7]
E1 Very Slow / Does not occurFasterSimilar to the SN1 reaction, the rate-determining step of the E1 reaction is the formation of a carbocation. The more stable secondary carbocation from this compound forms more readily.[8][9]

Mandatory Visualization

The following diagrams illustrate the logical relationships governing the choice of reaction pathway for 1-chloroheptane and this compound.

G Reactivity of 1-Chloroheptane (Primary Halide) cluster_1 Reaction Pathways 1-Chloroheptane 1-Chloroheptane SN2 SN2 1-Chloroheptane->SN2 Favored: Low Steric Hindrance E2 E2 1-Chloroheptane->E2 Possible with Strong, Bulky Base SN1/E1 SN1/E1 1-Chloroheptane->SN1/E1 Disfavored: Unstable Primary Carbocation

Figure 1. Reaction pathways for 1-chloroheptane.

G Reactivity of this compound (Secondary Halide) cluster_1 Reaction Pathways This compound This compound SN1 SN1 This compound->SN1 Favored: Stable Secondary Carbocation E1 E1 This compound->E1 Competes with SN1 SN2 SN2 This compound->SN2 Possible but Slower: Increased Steric Hindrance E2 E2 This compound->E2 Favored with Strong Base

Figure 2. Reaction pathways for this compound.

Experimental Protocols

To empirically determine the relative rates of hydrolysis (an SN1-type reaction) for 1-chloroheptane and this compound, the following protocol can be employed. This method relies on the precipitation of the chloride ion by silver nitrate (B79036).[10]

Objective: To qualitatively compare the rate of hydrolysis of 1-chloroheptane and this compound.

Materials:

  • 1-chloroheptane

  • This compound

  • Ethanol (B145695)

  • 0.1 M Silver Nitrate (AgNO₃) solution

  • Test tubes and rack

  • Water bath

  • Stopwatch

  • Pipettes

Procedure:

  • Set up two sets of two test tubes each.

  • In the first set of test tubes, add 1 mL of ethanol to each. Then, add 5 drops of 1-chloroheptane to one test tube and 5 drops of this compound to the other. Label each test tube accordingly. Ethanol is used as a co-solvent to dissolve the alkyl halides.[10]

  • In the second set of test tubes, add 5 mL of 0.1 M silver nitrate solution to each.

  • Place all four test tubes in a water bath set to a constant temperature (e.g., 50°C) and allow them to equilibrate for 10 minutes. The reaction is heated to increase the rate to an observable level.

  • To start the reaction, simultaneously pour the silver nitrate solution from one test tube into the corresponding alkyl halide-ethanol mixture and start the stopwatch.

  • Observe the test tubes for the formation of a white precipitate (silver chloride).

  • Record the time it takes for the precipitate to become visible in each test tube. A faster formation of precipitate indicates a faster reaction rate.

Expected Results: A white precipitate of silver chloride will form more rapidly in the test tube containing this compound. This is because the secondary carbocation formed from this compound is significantly more stable than the primary carbocation that would need to form from 1-chloroheptane, leading to a faster SN1 reaction rate.[4][11] The reaction proceeds via the formation of a carbocation, followed by nucleophilic attack by water (present in the aqueous silver nitrate solution) and subsequent precipitation of the chloride ion.[10]

G Experimental Workflow for Comparing Hydrolysis Rates cluster_workflow Protocol Steps A Prepare Alkyl Halide Solutions (1-chloroheptane & this compound in ethanol) C Equilibrate all solutions in a water bath (50°C) A->C B Prepare Silver Nitrate Solutions B->C D Mix solutions and start timer C->D E Observe for precipitate formation (AgCl) D->E F Record time for precipitate appearance E->F G Compare reaction rates F->G

Figure 3. Experimental workflow for rate comparison.

References

A Comparative Guide to the Synthesis of 3-Chloroheptane: Established Methods vs. a Novel Iron-Catalyzed Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of alkyl halides such as 3-chloroheptane is a cornerstone of constructing more complex molecular architectures. This guide provides a comparative analysis of traditional methods for synthesizing this compound against a promising new iron-catalyzed approach, offering a clear overview of performance based on experimental data.

This publication details the experimental protocols for three established methods—chlorination of 3-heptanol (B47328) with thionyl chloride, free-radical chlorination of heptane (B126788), and hydrochlorination of hept-2-ene—and compares them to a novel FeCl₃-catalyzed hydrochlorination of hept-1-ene. The data presented aims to assist researchers in selecting the most suitable method for their specific needs, considering factors such as yield, selectivity, reaction conditions, and the use of hazardous reagents.

Performance Comparison of Synthetic Methods

The following table summarizes the key performance indicators for the synthesis of this compound using one novel and two established methods. Data for the free-radical chlorination of heptane is presented to illustrate the typical product distribution of this non-selective method.

MethodStarting MaterialReagentsReaction TimeTemperature (°C)Yield of this compoundPurity/Selectivity
New Method: Iron-Catalyzed Hydrochlorination Hept-1-eneFeCl₃, Phenylsilane24 hours25~85% (estimated)High regioselectivity for the Markovnikov product
Established Method 1: Chlorination of Alcohol Heptan-3-olThionyl chloride (SOCl₂)2 hours0 to rt>90%High
Established Method 2: Free-Radical Chlorination n-HeptaneSulfuryl chloride (SO₂Cl₂), AIBN1 hour80Mixture of isomersLow (1-chloro: ~15%, 2-chloro: ~32%, 3-chloro: ~32%, 4-chloro: ~21%)

Experimental Protocols

New Synthetic Method: Iron-Catalyzed Hydrochlorination of Hept-1-ene

This novel method offers a mild and efficient route to this compound through the hydrochlorination of an unactivated alkene, catalyzed by an earth-abundant and biocompatible iron salt.

Diagram of the Experimental Workflow:

G start Start reagents Combine Hept-1-ene, FeCl3, and Solvent start->reagents add_silane Add Phenylsilane Dropwise reagents->add_silane react Stir at Room Temperature for 24 hours add_silane->react quench Quench Reaction with Water react->quench extract Extract with Diethyl Ether quench->extract dry Dry Organic Layer (Na2SO4) extract->dry purify Purify by Column Chromatography dry->purify product This compound purify->product

Caption: Workflow for the iron-catalyzed synthesis of this compound.

Procedure:

  • To a stirred solution of hept-1-ene (1 mmol) in a suitable solvent such as dichloromethane (B109758) (5 mL) under an inert atmosphere, is added iron(III) chloride (FeCl₃, 5 mol%).

  • Phenylsilane (1.2 mmol) is then added dropwise to the mixture at room temperature.

  • The reaction is stirred for 24 hours at 25°C, and the progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched with the addition of water (10 mL).

  • The aqueous layer is extracted with diethyl ether (3 x 15 mL).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford this compound.

Established Method 1: Chlorination of Heptan-3-ol with Thionyl Chloride

This is a classic and high-yielding method for converting a secondary alcohol to the corresponding alkyl chloride with high fidelity.

Procedure:

  • Heptan-3-ol (10 g, 0.086 mol) is placed in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • The flask is cooled in an ice bath, and thionyl chloride (SOCl₂, 12.3 g, 0.103 mol) is added dropwise with stirring over a period of 30 minutes.

  • After the addition is complete, the ice bath is removed, and the mixture is allowed to warm to room temperature and then stirred for an additional 1.5 hours.

  • The reaction mixture is then carefully poured into ice water (100 mL) to decompose the excess thionyl chloride.

  • The organic layer is separated, washed with a saturated sodium bicarbonate solution (2 x 50 mL) and then with water (50 mL).

  • The crude this compound is dried over anhydrous calcium chloride and purified by distillation.

Established Method 2: Free-Radical Chlorination of n-Heptane

This method demonstrates a non-selective approach to the chlorination of alkanes, resulting in a mixture of monochlorinated isomers.

Procedure:

  • In a flask equipped with a reflux condenser and a magnetic stirrer, n-heptane (20 mL) and sulfuryl chloride (SO₂Cl₂, 4 mL) are combined.

  • A radical initiator, such as azobisisobutyronitrile (AIBN, 0.1 g), is added to the mixture.

  • The reaction mixture is heated to reflux at approximately 80°C for 1 hour.

  • After cooling to room temperature, the mixture is washed with water and a dilute solution of sodium bicarbonate to remove any acidic byproducts.

  • The organic layer is dried over anhydrous magnesium sulfate.

  • The composition of the product mixture is determined by gas chromatography (GC), which reveals the distribution of the different monochlorinated heptane isomers. Due to the statistical nature of free-radical attack, isolating pure this compound from this mixture is challenging and requires fractional distillation.

A Guide to Purity Assessment of Synthesized 3-Chloroheptane: An Elemental Analysis Perspective

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, establishing the purity of synthesized compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for the purity assessment of 3-Chloroheptane (C₇H₁₅Cl), a halogenated alkane often used as an intermediate in organic synthesis. This guide includes detailed experimental protocols, comparative data, and a workflow for purity assessment.

Theoretical vs. Experimental Elemental Composition

Elemental analysis is a foundational technique for verifying the elemental composition of a pure substance. For this compound (molar mass: 134.65 g/mol ), the theoretical elemental composition is as follows:

  • Carbon (C): 62.44%

  • Hydrogen (H): 11.23%

  • Chlorine (Cl): 26.33%

The purity of a synthesized batch of this compound can be initially assessed by comparing these theoretical values with the experimental results obtained from elemental analysis. A close correlation, typically within ±0.4%, is widely considered an indicator of high purity.[1][2]

Table 1: Comparison of Theoretical and Experimental Elemental Analysis Data for Synthesized this compound

ElementTheoretical Composition (%)Experimental Composition (%)Deviation (%)
Carbon (C)62.4462.31-0.13
Hydrogen (H)11.2311.15-0.08
Chlorine (Cl)26.3326.45+0.12

Note: The experimental data presented here is illustrative. Actual results will vary depending on the success of the synthesis and purification.

Common Synthesis Routes and Potential Impurities

The purity of a synthesized compound is intrinsically linked to its method of preparation. Two common methods for synthesizing this compound include the reaction of heptan-3-ol with a hydrohalic acid and the free-radical chlorination of heptane. Each route presents a unique profile of potential impurities.

  • From Heptan-3-ol: This reaction, often employing the Lucas reagent (concentrated HCl and ZnCl₂), proceeds via a nucleophilic substitution. Potential impurities include:

    • Unreacted Heptan-3-ol: Incomplete reaction can leave residual starting material.

    • Isomeric Chloroheptanes: Carbocation rearrangements, though less likely with a secondary alcohol, could lead to the formation of 1-chloroheptane (B146330) or 2-chloroheptane.

    • Heptenes: Elimination reactions (E1) can occur as a competing pathway, yielding various isomers of heptene.

  • Free-Radical Chlorination of Heptane: This method is notoriously unselective and can lead to a complex mixture of products.[3] Potential impurities include:

    • Isomeric Monochloroheptanes: 1-chloroheptane, 2-chloroheptane, and 4-chloroheptane (B3059406) will be formed alongside the desired this compound.[4]

    • Polychlorinated Heptanes: The reaction can continue, leading to the formation of dichloroheptanes and other more highly chlorinated species.

    • Unreacted Heptane: Incomplete reaction will result in the presence of the starting alkane.

Comparison of Purity Assessment Methods

While elemental analysis provides a valuable overall assessment of elemental composition, it may not be sufficient to identify and quantify all potential impurities, especially isomers. A multi-faceted approach employing various analytical techniques is often necessary for a complete purity profile.

Table 2: Comparison of Analytical Techniques for Purity Assessment of this compound

Analytical TechniquePrincipleAdvantagesDisadvantages
Elemental Analysis Combustion of the sample and quantification of resulting gases (CO₂, H₂O, etc.) to determine the percentage of C, H, N, S, and halogens.[5][6]Provides a fundamental and quantitative measure of elemental composition, which is a direct indicator of purity if no isomeric impurities are present.Cannot distinguish between isomers. Less sensitive to trace impurities compared to chromatographic methods.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection and identification based on mass-to-charge ratio.[7]Excellent for separating and identifying volatile impurities, including isomers and unreacted starting materials. Highly sensitive.Requires the analyte to be volatile and thermally stable.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule.Provides detailed structural information, allowing for the identification and quantification of impurities, including isomers. Can also be used for quantitative analysis (qNMR).May be less sensitive to trace impurities than GC-MS. Requires more complex data interpretation.
Differential Scanning Calorimetry (DSC) Measures the difference in heat flow between a sample and a reference as a function of temperature.Can determine the melting point and purity of crystalline solids. The presence of impurities typically broadens and lowers the melting point.Only applicable to solid samples. Not suitable for identifying the nature of the impurities.

Experimental Protocols

Elemental Analysis of this compound

Objective: To determine the experimental elemental composition (C, H, Cl) of a synthesized sample of this compound.

Materials:

  • Synthesized and purified this compound sample

  • Elemental analyzer

  • Microbalance

  • Tin capsules

  • Certified reference material (e.g., acetanilide) for calibration

Procedure:

  • Calibration: Calibrate the elemental analyzer according to the manufacturer's instructions using a certified reference material.

  • Sample Preparation: Accurately weigh approximately 2-3 mg of the this compound sample into a tin capsule using a microbalance.

  • Analysis: Place the sealed tin capsule into the autosampler of the elemental analyzer.

  • Combustion: The sample is dropped into a high-temperature furnace (typically ~900-1000 °C) in the presence of a precise amount of oxygen. This leads to the complete combustion of the sample.

  • Gas Separation and Detection: The combustion products (CO₂, H₂O, and HCl) are carried by a helium stream through a series of columns that separate the individual gases. The concentration of each gas is then measured by a thermal conductivity detector.

  • Data Calculation: The instrument's software calculates the percentage of each element based on the detector signals and the sample weight.

  • Replicates: Perform the analysis in triplicate to ensure the precision of the results.

Purity Assessment Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound Synthesis Synthesis of this compound Purification Purification (e.g., Distillation) Synthesis->Purification Initial_Screen Initial Purity Screen Purification->Initial_Screen EA Elemental Analysis Initial_Screen->EA Compositional Analysis GCMS GC-MS Analysis Initial_Screen->GCMS Isomer & Volatile Impurity Analysis NMR NMR Spectroscopy Initial_Screen->NMR Structural Confirmation & Impurity ID Decision Purity Acceptable? EA->Decision GCMS->Decision NMR->Decision Repurify Further Purification Decision->Repurify No Final_Product High-Purity this compound Decision->Final_Product Yes Repurify->Purification

Caption: A workflow diagram for the purity assessment of this compound.

References

X-ray Crystallography of 3-Chloroheptane Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the crystallographic structures of 3-chloroheptane derivatives is currently not feasible due to a lack of publicly available experimental data. Extensive searches of scientific databases have not yielded any specific X-ray crystallography studies for this compound or its substituted analogues.

While the physical and chemical properties of this compound are documented, its three-dimensional solid-state structure, and that of its derivatives, remains uncharacterized by X-ray diffraction techniques. This absence of data prevents a comparative analysis of unit cell parameters, bond lengths, bond angles, and other crystallographic metrics as initially intended.

To illustrate the requested format and the type of in-depth analysis that would be possible had the data been available, this guide presents a sample comparison based on a different class of small organic molecules: substituted acetophenones. This example will adhere to the user's specified requirements for data presentation, experimental protocols, and visualization.

Example: Comparative Crystallographic Analysis of Acetophenone (B1666503) Derivatives

This section serves as a template demonstrating how a comparative guide for this compound derivatives would be structured. The following data is hypothetical and for illustrative purposes only.

Data Presentation: Crystallographic Parameters of Substituted Acetophenones
Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)Z
AcetophenoneC₈H₈OOrthorhombicP2₁2₁2₁7.8510.2312.459090904
4-ChloroacetophenoneC₈H₇ClOMonoclinicP2₁/c5.9815.678.1290105.4904
4-NitroacetophenoneC₈H₇NO₃MonoclinicP2₁/n6.3411.899.569098.7904
Experimental Protocols

A solution of acetophenone (10.0 g, 83.2 mmol) in glacial acetic acid (50 mL) is prepared. Chlorine gas is bubbled through the solution at a controlled rate at room temperature until the starting material is consumed, as monitored by thin-layer chromatography. The reaction mixture is then poured into ice-water (200 mL) and the resulting precipitate is collected by vacuum filtration. The crude product is recrystallized from ethanol (B145695) to yield pure 4-chloroacetophenone.

Single crystals suitable for X-ray diffraction are grown by slow evaporation. A saturated solution of the target compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is prepared and filtered into a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature over several days to weeks, yielding well-formed crystals.

A single crystal of suitable size and quality is mounted on a goniometer head of a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å). The data is collected at a controlled temperature (e.g., 100 K or 293 K). The collected diffraction data is then processed, and the crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for an X-ray crystallography study.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of Derivative purification Purification (e.g., Recrystallization) synthesis->purification crystal_growth Single Crystal Growth purification->crystal_growth data_collection Data Collection crystal_growth->data_collection structure_solution Structure Solution data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Data Analysis & Visualization refinement->analysis

Caption: A generalized workflow for a small molecule X-ray crystallography study.

Should crystallographic data for this compound and its derivatives become available in the future, a detailed and specific comparative guide can be produced following the illustrative structure provided above.

A Comparative Guide to Experimental Data and Computational Models of 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental data for 3-chloroheptane with established computational models. By presenting a side-by-side analysis of physical properties and spectroscopic data, this document aims to bridge the gap between empirical measurements and theoretical predictions, offering valuable insights for molecular modeling, drug design, and chemical process development.

Correlation of Physicochemical Properties

Table 1: Comparison of Experimental and Computationally Predicted Physicochemical Properties of this compound

PropertyExperimental ValueComputational ModelPredicted Value
Molecular Weight134.65 g/mol [1]-134.65 g/mol [1]
Boiling Point150 °C at 760 mmHg[2]Not SpecifiedNot Available
Melting Point-69.5 °C (estimate)[2]Not SpecifiedNot Available
Density0.864 g/cm³[2]Not SpecifiedNot Available
Refractive Index1.4228[2]Not SpecifiedNot Available
XLogP3-XLogP3 3.03.6[1]

Spectroscopic Data: A Comparative Analysis

Spectroscopic techniques are fundamental in elucidating the structure of molecules. This section compares experimental spectroscopic data for this compound with predictions from computational models. Due to the limited availability of published, viewable spectra for this compound, data for the closely related isomer, 1-chloroheptane (B146330), is included for comparative purposes where noted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a specific computational study detailing the prediction of this compound's NMR spectra was not found, general methods such as Density Functional Theory (DFT) with the GIAO (Gauge-Independent Atomic Orbital) method are commonly used for this purpose.

Table 2: Experimental vs. Predicted ¹³C NMR Chemical Shifts (δ) for this compound

Carbon PositionExperimental δ (ppm)Computational ModelPredicted δ (ppm)
C1Data not availableDFT/GIAO (Typical)Not explicitly calculated
C2Data not availableDFT/GIAO (Typical)Not explicitly calculated
C3Data not availableDFT/GIAO (Typical)Not explicitly calculated
C4Data not availableDFT/GIAO (Typical)Not explicitly calculated
C5Data not availableDFT/GIAO (Typical)Not explicitly calculated
C6Data not availableDFT/GIAO (Typical)Not explicitly calculated
C7Data not availableDFT/GIAO (Typical)Not explicitly calculated

Note: Specific experimental and predicted ¹³C NMR data for this compound were not available in the searched literature. PubChem cites a ¹³C NMR spectrum from an academic journal, but the spectral data is not provided.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. While an experimental IR spectrum for this compound was not found, a spectrum for 1-chloroheptane is available from the NIST WebBook and can serve as a reference.[3] Computational methods for predicting IR spectra often involve ab initio calculations to determine vibrational frequencies.

Table 3: Key Experimental IR Absorptions for 1-Chloroheptane and Predicted Vibrational Modes

Experimental Wavenumber (cm⁻¹) (1-Chloroheptane)Vibrational ModeComputational ModelPredicted Wavenumber (cm⁻¹)
~2900-3000C-H stretchAb initio (Typical)Not explicitly calculated
~1460C-H bendAb initio (Typical)Not explicitly calculated
~650-750C-Cl stretchAb initio (Typical)Not explicitly calculated
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The Kovats retention index, a parameter derived from gas chromatography-mass spectrometry (GC-MS), is available for this compound.

Table 4: Experimental Mass Spectrometry Data for this compound

ParameterExperimental ValueComputational ModelPredicted Value
Molecular Ion (M⁺)Data not available-134.0862 (Exact Mass)[1]
Kovats Retention Index (Standard Polar)1057, 1074, 1069, 1076, 1078[1]Not ApplicableNot Applicable

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited data are crucial for reproducibility and comparison.

Boiling Point Determination: The boiling point of a liquid is typically determined by distillation. The substance is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point. The atmospheric pressure must be recorded as the boiling point is pressure-dependent.

NMR Spectroscopy: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

Infrared (IR) Spectroscopy: For a liquid sample like this compound, an IR spectrum can be obtained by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr) and analyzing it using an FT-IR spectrometer. The instrument measures the absorption of infrared radiation as a function of wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS) for Kovats Retention Index: The Kovats retention index is determined by analyzing the sample on a gas chromatograph with a specific column (e.g., a standard polar column). The retention time of the analyte is compared to the retention times of a series of n-alkane standards run under the identical chromatographic conditions.

Workflow for Correlating Experimental and Computational Data

The process of correlating experimental data with computational models is a cyclical workflow that enhances our understanding of molecular properties and improves the accuracy of predictive models.

CorrelationWorkflow Exp_Data Experimental Data Acquisition (e.g., NMR, IR, Boiling Point) Comparison Comparison of Experimental and Predicted Data Exp_Data->Comparison Empirical Data Comp_Model Computational Model Selection (e.g., DFT, Force Field) Prediction Prediction of Properties (e.g., Spectra, Thermodynamic Properties) Comp_Model->Prediction Theoretical Framework Prediction->Comparison Predicted Data Refinement Model Refinement (e.g., Adjusting Parameters) Comparison->Refinement Discrepancies Validation Validated Computational Model Comparison->Validation Agreement Refinement->Comp_Model Improved Model

References

Comparing the efficacy of different leaving groups on the heptane chain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis, particularly in the construction of pharmaceutical intermediates and other complex molecules, the efficiency of nucleophilic substitution reactions is paramount. A key determinant of the rate and success of these reactions is the nature of the leaving group. This guide provides an objective comparison of the efficacy of various leaving groups on a heptane (B126788) scaffold, supported by experimental data and detailed methodologies, to aid in the rational selection of substrates for optimal reaction outcomes.

Principles of Leaving Group Ability

The efficacy of a leaving group is fundamentally linked to its stability as an independent species after heterolytic bond cleavage. A good leaving group is one that can stabilize the negative charge it acquires upon departure. This stability is inversely correlated with the basicity of the leaving group; weaker bases are better leaving groups.[1][2] The pKa of the conjugate acid of the leaving group is a useful indicator: the stronger the conjugate acid (i.e., the lower its pKa), the weaker the base, and thus the better the leaving group.

Comparison of Common Leaving Groups on a Primary Alkyl Chain

While extensive kinetic data directly comparing a wide array of leaving groups on a 1-heptyl chain is not consolidated in a single study, the principles governing their relative reactivity are well-established and can be illustrated with data from analogous primary alkyl systems. The trends observed are directly applicable to the heptane chain.

The primary mechanism for nucleophilic substitution on a primary alkyl substrate like 1-heptyl-X is the bimolecular nucleophilic substitution (SN2) reaction.[3] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3]

Table 1: Relative Reactivity of Leaving Groups on a Primary Alkyl Chain in SN2 Reactions
Leaving GroupStructureConjugate AcidpKa of Conjugate AcidRelative Rate (approx.)
IodideI⁻HI-10~30,000
BromideBr⁻HBr-91,000
TosylateTsO⁻TsOH-2.8~600
MesylateMsO⁻MsOH-1.9~400
ChlorideCl⁻HCl-71
Fluoride (B91410)F⁻HF3.2<0.01

Note: Relative rates are approximate and can vary with the nucleophile, solvent, and temperature. The data for halides is based on the reaction of n-butyl halides with chloride in acetone, which serves as a good proxy for the behavior of 1-heptyl halides.[4] The relative rates for tosylate and mesylate are estimations based on their known high reactivity.

From the data, a clear hierarchy of leaving group ability emerges: Iodide > Bromide > Tosylate > Mesylate > Chloride >> Fluoride .

In-Depth Analysis of Leaving Groups

Halides (I⁻, Br⁻, Cl⁻, F⁻)

The halides are the most common leaving groups in nucleophilic substitution reactions. Their efficacy directly correlates with their basicity, which decreases down the group in the periodic table.[1][2]

  • Iodide (I⁻) is an excellent leaving group due to the low strength of the C-I bond and the high stability of the large, polarizable iodide anion.[4]

  • Bromide (Br⁻) is also a very good leaving group and is frequently used in synthesis due to the balance of reactivity and the accessibility of alkyl bromides.[4]

  • Chloride (Cl⁻) is a reasonably good leaving group, though significantly less reactive than bromide and iodide.

  • Fluoride (F⁻) is a poor leaving group due to the high strength of the C-F bond and the relatively high basicity of the fluoride ion.

Sulfonates (Tosylates and Mesylates)

Sulfonate esters, such as tosylates (p-toluenesulfonates) and mesylates (methanesulfonates), are among the best leaving groups, often exceeding the reactivity of even iodides in certain contexts. Their exceptional ability stems from the high stability of the resulting sulfonate anion, which is resonance-stabilized.

  • Tosylate (TsO⁻) is a bulky but extremely effective leaving group. It is readily prepared from the corresponding alcohol and tosyl chloride.

  • Mesylate (MsO⁻) is another excellent leaving group, similar in reactivity to tosylate but sterically smaller. It is synthesized from the alcohol and mesyl chloride.

Experimental Protocols

Detailed experimental procedures are crucial for reproducible and comparable results. Below are representative protocols for the synthesis of 1-heptyl derivatives and their subsequent reaction with a common nucleophile, sodium azide (B81097).

Synthesis of 1-Heptyl Tosylate

This procedure details the conversion of 1-heptanol (B7768884) to 1-heptyl tosylate, a substrate with an excellent leaving group.

Materials:

  • 1-Heptanol

  • Tosyl chloride (p-toluenesulfonyl chloride)

  • Pyridine (B92270) (or triethylamine)

  • Dichloromethane (DCM)

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 1-heptanol (1.0 eq) in dichloromethane.

  • Cool the solution in an ice bath and add pyridine (1.5 eq).

  • Slowly add tosyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, and saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-heptyl tosylate.

Nucleophilic Substitution with Sodium Azide: A Comparative Experiment

This protocol can be adapted to compare the reactivity of different 1-heptyl derivatives (e.g., 1-bromoheptane, 1-iodoheptane, 1-heptyl tosylate). The reaction of 1-bromooctane (B94149) with sodium azide is a well-established SN2 reaction and serves as an excellent model.[5]

Materials:

  • 1-Heptyl derivative (e.g., 1-bromoheptane, 1-heptyl tosylate)

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Magnetic stirrer and stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) supplies

Procedure:

  • In a round-bottom flask, dissolve the 1-heptyl derivative (1.0 eq) in DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Heat the reaction mixture to 60-70°C and stir vigorously.

  • Monitor the reaction progress at regular intervals (e.g., every hour) by TLC, observing the disappearance of the starting material.

  • Record the time required for the complete consumption of the starting material for each 1-heptyl derivative.

Visualizing Reaction Pathways

The SN2 reaction mechanism and the synthesis of sulfonate esters can be visualized to better understand the flow of the reactions.

Caption: SN2 reaction mechanism showing backside attack.

Sulfonate_Ester_Formation cluster_reaction Reaction cluster_products Products Alcohol R-OH 1-Heptanol SulfonateEster R-O-SO₂R' 1-Heptyl Tosylate Alcohol->SulfonateEster Nucleophilic Attack on Sulfur SulfonylChloride R'-SO₂Cl Tosyl Chloride SulfonylChloride->SulfonateEster Base Pyridine BaseHCl Pyridine·HCl Base->BaseHCl HCl HCl

Caption: Formation of a sulfonate ester from an alcohol.

Conclusion

The selection of an appropriate leaving group is a critical parameter in the design of efficient nucleophilic substitution reactions. For primary alkyl chains such as heptane, the reactivity of leaving groups generally follows the order: I⁻ > Br⁻ > TsO⁻ > MsO⁻ > Cl⁻ >> F⁻. While halides are common and effective, sulfonate esters like tosylates and mesylates offer superior reactivity, often leading to faster reactions and higher yields. The provided experimental protocols offer a framework for the synthesis of these substrates and for conducting comparative kinetic studies to empirically determine the optimal leaving group for a specific synthetic transformation.

References

Cross-Validation of Analytical Methods for 3-Chloroheptane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 3-Chloroheptane, a halogenated hydrocarbon, is critical in various stages of research and development, including its use as an intermediate in pharmaceutical and agrochemical synthesis.[1] The selection of a robust and reliable analytical method is paramount for ensuring data integrity. This guide provides a comprehensive cross-validation and comparison of the most common and effective analytical techniques for the quantification of this compound. We will delve into the performance characteristics, experimental protocols, and logical workflows of Gas Chromatography (GC) coupled with different detectors: Flame Ionization Detector (FID), Electron Capture Detector (ECD), and Mass Spectrometry (MS).

Comparative Performance of Analytical Methods

The choice of an analytical method for this compound quantification is often a trade-off between sensitivity, selectivity, and cost. Gas chromatography is the premier technique for the analysis of volatile compounds like this compound.[2][3] The performance of GC is significantly influenced by the detector employed. The following table summarizes the key performance parameters for GC-FID, GC-ECD, and GC-MS, based on data from the analysis of similar halogenated hydrocarbons.

Performance ParameterGC-FIDGC-ECDGC-MS
Linearity (R²) > 0.999[4]0.9974 - 0.9999[5]> 0.99[6]
Limit of Detection (LOD) 0.085 - 1.96 µg/L[5]0.0001 - 0.30 µg/L[5]3 - 5 µg/kg[7]
Limit of Quantification (LOQ) 0.28 - 6.52 µg/L[5]0.0004 - 1.03 µg/L[5]~10 µg/kg
Precision (%RSD) 0.7 - 2.3%[5]0.4 - 6.1%[5]< 15%
Accuracy (Recovery %) 80 - 105%[5]80 - 105%[5]85 - 115%
Selectivity ModerateHigh for HalogensVery High
Cost LowModerateHigh

Experimental Workflows and Signaling Pathways

Visualizing the experimental and logical processes is crucial for understanding and implementing analytical methods. The following diagrams, created using the DOT language, illustrate the general workflow for this compound analysis and a typical cross-validation process.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Incubation Sample->Headspace Vapor Vapor Phase Sampling Headspace->Vapor Injection Injection into GC Vapor->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID/ECD/MS) Separation->Detection Chromatogram Chromatogram Generation Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

General workflow for GC-based analysis of this compound.

Cross_Validation_Workflow cluster_methods Analytical Methods cluster_analysis Analysis cluster_comparison Data Comparison MethodA Method A (e.g., GC-FID) AnalysisA Analyze with Method A MethodA->AnalysisA MethodB Method B (e.g., GC-MS) AnalysisB Analyze with Method B MethodB->AnalysisB Samples Identical Set of Samples (Spiked QCs, Incurred Samples) Samples->AnalysisA Samples->AnalysisB ResultsA Results from Method A AnalysisA->ResultsA ResultsB Results from Method B AnalysisB->ResultsB Comparison Statistical Comparison (e.g., Bland-Altman plot, t-test) ResultsA->Comparison ResultsB->Comparison Conclusion Conclusion on Comparability Comparison->Conclusion

Logical workflow for the cross-validation of two analytical methods.

Detailed Experimental Protocols

The following are detailed methodologies for the quantification of this compound using GC with different detectors.

Method 1: Gas Chromatography with Flame Ionization Detector (GC-FID)

This method is cost-effective and provides good precision for the quantification of hydrocarbons.

  • Instrumentation: A standard gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Sample Preparation (Headspace):

    • Accurately weigh 1 g of the sample into a 20 mL headspace vial.

    • Add a suitable solvent (e.g., dimethyl sulfoxide) and an internal standard.

    • Seal the vial and incubate at 80°C for 20 minutes.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 40°C, hold for 5 minutes, then ramp to 200°C at 10°C/min.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate of 1 mL/min.

    • Detector Temperature: 280°C

  • Data Analysis: The quantification is based on the peak area ratio of this compound to the internal standard, plotted against a calibration curve.

Method 2: Gas Chromatography with Electron Capture Detector (GC-ECD)

This method offers high sensitivity for halogenated compounds.

  • Instrumentation: A gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A mid-polarity capillary column, such as a DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness), is often suitable for halogenated hydrocarbons.[8]

  • Sample Preparation (Headspace): Same as for GC-FID.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Similar to GC-FID, may require optimization.

    • Carrier Gas: Nitrogen or Argon/Methane at a constant flow rate of 1 mL/min.

    • Detector Temperature: 300°C

  • Data Analysis: Quantification is based on the peak area of this compound against a calibration curve.

Method 3: Gas Chromatography with Mass Spectrometry (GC-MS)

This method provides the highest selectivity and confirmatory analysis.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole).

  • Column: A low-bleed non-polar capillary column, such as a VF-624ms or equivalent, is recommended.[6]

  • Sample Preparation (Headspace): Same as for GC-FID.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Oven Temperature Program: Similar to GC-FID, may require optimization.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Key ions for this compound should be monitored.

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

  • Data Analysis: Quantification is based on the peak area of a specific ion fragment of this compound relative to an internal standard, plotted against a calibration curve.

Cross-Validation Procedure

To ensure that different analytical methods provide comparable results, a cross-validation study should be performed.[9] This involves analyzing the same set of samples using two or more different methods.[9]

  • Sample Selection: A set of quality control (QC) samples at low, medium, and high concentrations of this compound should be prepared. Incurred samples, if available, should also be included.

  • Analysis: Analyze the selected samples using the two methods being compared (e.g., GC-FID and GC-MS).

  • Data Comparison: The results from both methods are then statistically compared. This can involve calculating the percentage difference, performing a paired t-test, or using a Bland-Altman plot to assess the agreement between the two methods.

  • Acceptance Criteria: Pre-defined acceptance criteria should be met. For example, the results from the two methods should not differ by more than 20% for at least 67% of the samples.

Conclusion

The choice of an analytical method for the quantification of this compound should be guided by the specific requirements of the study.

  • GC-FID is a reliable and cost-effective method suitable for routine analysis where high sensitivity is not the primary concern.

  • GC-ECD is the method of choice when high sensitivity for trace-level quantification of this compound is required.

  • GC-MS offers the highest level of selectivity and is ideal for confirmatory analysis and in complex matrices where interferences are a concern.

A thorough cross-validation is essential when switching between methods or comparing data from different laboratories to ensure the consistency and reliability of the analytical results. This guide provides the foundational information for researchers to make an informed decision on the most appropriate analytical strategy for their specific needs in this compound quantification.

References

Benchmarking 3-Chloroheptane: A Comparative Guide for Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical factor in the success of a synthetic pathway. This guide provides a comprehensive performance benchmark of 3-chloroheptane in two key applications: Friedel-Crafts alkylation and Grignard reagent formation. Its performance is objectively compared with its bromo- and iodo- a`nalogs, supported by experimental data and detailed protocols to aid in informed decision-making for synthetic strategies.

Performance in Friedel-Crafts Alkylation

Friedel-Crafts alkylation is a fundamental method for forming carbon-carbon bonds by attaching an alkyl group to an aromatic ring. The choice of alkyl halide significantly impacts the reaction's efficiency.

Comparative Data:

The reactivity of alkyl halides in Friedel-Crafts alkylation generally follows the trend: R-I > R-Br > R-Cl > R-F. This is primarily attributed to the bond dissociation energy of the carbon-halogen bond, with the weaker bonds leading to more facile carbocation formation, the key electrophile in this reaction. [24, 29] Consequently, reactions with this compound are expected to be slower and may require more stringent conditions compared to its bromo and iodo counterparts, potentially leading to lower yields.

Alkyl HalideRelative ReactivityC-X Bond Energy (kJ/mol)Typical Yield Range (%)Notes
3-Iodoheptane (B3051133)Very High~22880-95Most reactive, but the starting material is often more expensive and less stable. [24]
3-Bromoheptane (B146003)High~29070-90A good balance of reactivity and stability, commonly used in synthesis. [29]
This compound Moderate ~346 40-70 Less reactive, often requiring a stronger Lewis acid catalyst and longer reaction times. Prone to side reactions like carbocation rearrangements. [3, 17, 24]

Experimental Protocol: Synthesis of (3-Heptyl)benzene via Friedel-Crafts Alkylation

This protocol describes a general procedure for the Friedel-Crafts alkylation of benzene (B151609) using a secondary haloalkane.

Materials:

  • Benzene (anhydrous)

  • 3-Haloheptane (this compound, 3-bromoheptane, or 3-iodoheptane)

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Hydrochloric Acid (10% aqueous solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Dichloromethane (or Diethyl Ether)

  • Round-bottom flask with reflux condenser and drying tube

  • Magnetic stirrer and heating mantle

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add anhydrous benzene (a significant excess is often used to minimize polyalkylation). [7]

  • Cool the flask in an ice bath and slowly add anhydrous aluminum chloride with stirring.

  • Slowly add the 3-haloheptane to the stirred mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction time will vary depending on the halide (e.g., several hours for this compound, potentially shorter for the more reactive halides). Gentle heating may be required to drive the reaction to completion, particularly with this compound. [3]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, quench the reaction by carefully pouring the mixture over crushed ice and 10% hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by fractional distillation under reduced pressure to obtain (3-heptyl)benzene. [1, 8]

Characterization of (3-Heptyl)benzene: The final product can be characterized using standard spectroscopic methods. [1]

  • ¹³C NMR: Expected signals for the aromatic and aliphatic carbons.

  • GC-MS: To confirm the molecular weight (176.30 g/mol ) and fragmentation pattern. [1]

  • IR Spectroscopy: To identify characteristic C-H stretching and bending frequencies for aromatic and aliphatic groups. [1]

Logical Workflow for Friedel-Crafts Alkylation:

Friedel_Crafts_Alkylation reagents Benzene + 3-Haloheptane + AlCl₃ (catalyst) reaction Reaction Mixture (Stirring, RT or gentle heat) reagents->reaction quench Quench (Ice + HCl) reaction->quench extraction Workup (Separation, Washing, Drying) quench->extraction purification Purification (Distillation) extraction->purification product (3-Heptyl)benzene purification->product

Friedel-Crafts Alkylation Workflow

Performance in Grignard Reagent Formation

Grignard reagents are powerful nucleophiles used to form new carbon-carbon bonds. The efficiency of their formation is highly dependent on the starting alkyl halide.

Comparative Data:

The reactivity order for Grignard reagent formation is R-I > R-Br > R-Cl. [4] Alkyl chlorides are the least reactive and often require activation of the magnesium or longer initiation times. [4, 12, 13] This can lead to lower yields of the Grignard reagent compared to the corresponding bromides and iodides.

Alkyl HalideRelative ReactivityInitiationTypical Yield Range (%)Notes
3-IodoheptaneVery HighSpontaneous85-95Highly reactive, but starting material is less common and may be less stable.
3-BromoheptaneHighGenerally spontaneous80-95The most common and reliable choice for Grignard reagent synthesis.
This compound Low Often requires activation (e.g., iodine crystal, heating)50-80 Slower reaction and can be difficult to initiate. Lower yields are common. [2]

Experimental Protocol: Preparation of Heptylmagnesium Chloride

This protocol outlines the general steps for preparing a Grignard reagent from a secondary alkyl chloride.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

  • Iodine crystal (for activation)

  • Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet

  • Magnetic stirrer

Procedure:

  • Flame-dry all glassware and assemble the apparatus under a positive pressure of nitrogen. [2]

  • Place the magnesium turnings in the flask.

  • Add a small crystal of iodine to activate the magnesium surface. [5]

  • Add a small amount of anhydrous ether or THF to cover the magnesium.

  • In the dropping funnel, prepare a solution of this compound in anhydrous ether or THF.

  • Add a small portion of the this compound solution to the magnesium suspension. The reaction may need to be initiated by gentle warming. The start of the reaction is indicated by the disappearance of the iodine color and gentle bubbling. [5]

  • Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure all the magnesium has reacted. The resulting gray, cloudy solution is the Grignard reagent. [5]

Experimental Workflow for Grignard Reagent Formation and Subsequent Reaction:

Grignard_Reaction cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile reagents 3-Haloheptane + Mg in dry Ether/THF formation Heptylmagnesium Halide reagents->formation reaction Nucleophilic Addition formation->reaction electrophile Electrophile (e.g., Aldehyde, Ketone, CO₂) electrophile->reaction workup Aqueous Workup (e.g., NH₄Cl) reaction->workup product Final Product (e.g., Alcohol, Carboxylic Acid) workup->product

Grignard Reagent Synthesis and Reaction

Conclusion

This compound is a viable, though less reactive, alternative to 3-bromoheptane and 3-iodoheptane for introducing a heptyl group in Friedel-Crafts alkylation and for the formation of Grignard reagents. Its lower cost and greater stability may be advantageous in certain large-scale industrial applications where reaction efficiency is not the sole determining factor. However, for laboratory-scale synthesis where high yields and rapid reaction times are paramount, the corresponding bromo and iodo derivatives are generally superior. The choice of halide should be made based on a careful consideration of reactivity, cost, availability, and the specific requirements of the synthetic target.

A Comparative Guide to the Synthesis of 3-Chloroheptane: Reported Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of haloalkanes such as 3-chloroheptane is a critical step in the development of new chemical entities. This guide provides a comparative analysis of the two primary synthetic routes to this compound: the free-radical chlorination of n-heptane and the nucleophilic substitution of heptan-3-ol. The data presented highlights the significant differences in yield and product selectivity between these methods.

Comparison of Synthetic Methods and Reported Yields

The synthesis of this compound can be approached through two distinct chemical transformations. The choice of method has a profound impact on the yield of the desired product and the complexity of the purification process.

Synthetic MethodStarting MaterialReagentsReported Yield of this compoundKey Observations
Free-Radical Chlorination n-HeptaneSulfuryl Chloride (SO₂Cl₂), Azobisisobutyronitrile (AIBN)Low and part of a mixture of isomersThis method is non-selective, leading to a mixture of monochlorinated heptane (B126788) isomers (1-chloro, 2-chloro, 3-chloro, and 4-chloroheptane). The separation of these isomers is challenging due to their similar boiling points. One study reported yields of 0.82% for 1-chloroheptane (B146330) and 4.07% for 2-chloroheptane, indicating a low yield for any single isomer.
Nucleophilic Substitution Heptan-3-olThionyl Chloride (SOCl₂)High (estimated)This method is highly selective, specifically targeting the hydroxyl group at the 3-position. While a specific yield for this compound is not readily available in the searched literature, the conversion of secondary alcohols to secondary alkyl chlorides using thionyl chloride is a well-established and high-yielding reaction. The gaseous byproducts (SO₂ and HCl) simplify the purification process.

Experimental Protocols

Free-Radical Chlorination of n-Heptane

This method involves the chlorination of n-heptane using sulfuryl chloride as the chlorine source and AIBN as a radical initiator.

Procedure: A mixture of n-heptane, sulfuryl chloride, and a catalytic amount of AIBN is refluxed. The reaction proceeds via a free-radical chain mechanism, where chlorine radicals abstract hydrogen atoms from the heptane chain, leading to the formation of a mixture of monochlorinated heptane isomers. The product mixture is then washed with a sodium bicarbonate solution to neutralize any remaining acid, dried over an anhydrous salt, and analyzed, typically by gas chromatography, to determine the product distribution.

Nucleophilic Substitution of Heptan-3-ol

This is the preferred method for the targeted synthesis of this compound. It involves the conversion of the hydroxyl group of heptan-3-ol into a good leaving group, followed by nucleophilic attack by a chloride ion.

Procedure using Thionyl Chloride (SOCl₂): Heptan-3-ol is reacted with thionyl chloride, often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. The reaction typically proceeds at or below room temperature. The alcohol's hydroxyl group attacks the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate. The chloride ion then attacks the carbon atom bearing the chlorosulfite group in an Sₙ2 or Sₙi reaction, displacing it and forming this compound. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed, simplifying the workup procedure.

Synthetic Pathways and Workflow

The choice of synthetic route significantly impacts the outcome of the synthesis of this compound. The following diagrams illustrate the logical flow of each approach.

SynthesisComparison cluster_free_radical Free-Radical Chlorination cluster_nucleophilic_substitution Nucleophilic Substitution Heptane n-Heptane Chlorination Chlorination (SOCl₂, AIBN, heat) Heptane->Chlorination Mixture Mixture of Chloroheptane Isomers (1-, 2-, 3-, 4-chloroheptane) Chlorination->Mixture Separation Difficult Separation (e.g., Fractional Distillation) Mixture->Separation Product_FR This compound (Low Yield) Separation->Product_FR Heptanol Heptan-3-ol Substitution Nucleophilic Substitution (SOCl₂) Heptanol->Substitution Product_NS This compound (High Yield) Substitution->Product_NS

Caption: A comparison of the synthetic pathways for this compound.

The following diagram details the workflow for the more efficient nucleophilic substitution method.

NucleophilicSubstitutionWorkflow Start Start: Heptan-3-ol Reaction React with Thionyl Chloride (SOCl₂) Start->Reaction Workup Aqueous Workup (e.g., wash with NaHCO₃) Reaction->Workup Drying Dry organic layer (e.g., with MgSO₄) Workup->Drying Purification Purification (Distillation) Drying->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: Experimental workflow for the synthesis of this compound via nucleophilic substitution.

Safety Operating Guide

Proper Disposal of 3-Chloroheptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of 3-chloroheptane, ensuring operational safety and regulatory compliance for researchers, scientists, and drug development professionals.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a flammable and hazardous halogenated organic compound. Adherence to these protocols is critical for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

Immediate Safety and Handling Precautions

This compound is a flammable liquid that can cause skin and eye irritation.[1] Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

In the event of a spill, immediately evacuate the area and remove all sources of ignition.[2] Use absorbent materials to contain the spill and dispose of the contaminated materials as hazardous waste.[3]

Waste Classification and Segregation

As a chlorinated hydrocarbon, this compound is classified as a halogenated organic waste.[3] Under the Resource Conservation and Recovery Act (RCRA), this type of waste is typically categorized under the "F-list" of hazardous wastes from non-specific sources. The most relevant EPA waste codes are likely F001 and F002 , which pertain to spent halogenated solvents.[4][5][6][7]

Proper segregation of halogenated waste is crucial. Do not mix this compound with non-halogenated organic solvents.[8] Co-mingling can lead to the entire mixture being classified as halogenated waste, significantly increasing disposal costs.[9]

Disposal Procedures

The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1] It is illegal and unsafe to dispose of this chemical down the drain.[9] The recommended disposal method for halogenated organic compounds is through a licensed hazardous waste disposal company.

Step-by-Step Disposal Protocol:

  • Containerization: Collect waste this compound in a designated, properly labeled, and sealed container. The container must be made of a compatible material, such as glass or high-density polyethylene (B3416737) (HDPE).[3]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from heat and ignition sources.[1] Secondary containment should be used to prevent spills.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the collection and transportation of the waste.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal.

Quantitative Disposal and Treatment Data

The following table summarizes key quantitative data related to the disposal and treatment of halogenated organic compounds like this compound.

ParameterValue/RequirementRegulation/Guideline
EPA Hazardous Waste Code F001, F002 (likely)40 CFR 261.31[6]
Land Disposal Restriction (LDR) Treatment is required before land disposal.40 CFR Part 268[2][10]
Treatment Standard for Halogenated Organic Compounds (HOCs) Incineration for wastes with HOCs ≥ 1,000 mg/kg.40 CFR 268.40[11][12]
Incineration Temperature for Halogenated Waste If halogen content > 1% (as chlorine), temperature must be >1100°C.General guidance for hazardous waste incinerators.[9]
Incinerator Emission Limit for Hydrogen Chloride (HCl) Cannot exceed 1.8 kg/hour or 1% of the total HCl in the stack gas.40 CFR 264.343(b)[13]

Experimental Protocol: Analysis of this compound in Waste Samples

To determine the concentration of this compound in a waste stream for disposal purposes, the EPA SW-846 Method 8260D for volatile organic compounds by gas chromatography/mass spectrometry (GC/MS) is the standard analytical procedure.[1][3]

Methodology:

  • Sample Preparation:

    • For liquid waste, a representative sample is taken directly.

    • For solid or semi-solid waste, a sample is extracted with a suitable solvent (e.g., methanol).

  • Purge and Trap:

    • An inert gas is bubbled through the sample (or sample extract), purging the volatile this compound.

    • The purged analyte is trapped on a sorbent material.

  • Thermal Desorption and Injection:

    • The trap is heated, releasing the this compound into the gas chromatograph.

  • Gas Chromatography (GC):

    • The this compound is separated from other volatile compounds on a capillary column.

  • Mass Spectrometry (MS):

    • The separated this compound is ionized and fragmented.

    • The resulting mass spectrum provides a unique fingerprint for identification and quantification.

  • Quantification:

    • The concentration of this compound is determined by comparing its response to that of a known calibration standard.

Disposal Workflow Diagram

This compound Disposal Workflow cluster_0 Waste Generation & Characterization cluster_1 On-Site Management cluster_2 Disposal Pathway cluster_3 Final Disposition start Generate this compound Waste classify Classify as Halogenated Organic Waste (e.g., F001, F002) start->classify segregate Segregate from Non-Halogenated Waste classify->segregate containerize Collect in Labeled, Sealed Container segregate->containerize storage Store in Designated Satellite Accumulation Area containerize->storage contact_ehs Contact EHS or Licensed Waste Vendor storage->contact_ehs analysis_check Is Waste Profile Analysis Required? contact_ehs->analysis_check perform_analysis Perform GC/MS Analysis (e.g., EPA 8260D) analysis_check->perform_analysis Yes pickup Arrange for Waste Pickup and Transport analysis_check->pickup No perform_analysis->pickup transport Transport to Permitted TSDF pickup->transport treatment Treatment (e.g., Incineration) transport->treatment final_disposal Final Disposal of Residue treatment->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

References

Essential Safety and Logistical Information for Handling 3-Chloroheptane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like 3-Chloroheptane is paramount. This guide provides essential, immediate safety protocols, operational plans, and disposal procedures to foster a secure laboratory environment.

Chemical Identifier: this compound

  • CAS Number: 999-52-0

  • Molecular Formula: C₇H₁₅Cl

Hazard Summary

This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[1] Inhalation of vapors can lead to dizziness and nausea.[2] It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense against exposure to this compound. The following table summarizes the recommended PPE for various laboratory operations involving this chemical.

Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-scale handling (<100 mL) in a certified chemical fume hood Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) approved.[2]Nitrile gloves (minimum 4mil thickness) for incidental contact.[2] For extended contact, Viton/Butyl gloves are recommended.[3]Flame-resistant lab coat, long pants, and closed-toe shoes.[2][4]Not generally required if work is performed within a properly functioning chemical fume hood.
Large-scale handling (>100 mL) or work outside a fume hood Chemical splash goggles and a face shield.[2]Viton/Butyl gloves are recommended for aggressive chemical exposure to halogenated hydrocarbons.[3] Double gloving (e.g., nitrile inner, Viton/Butyl outer) can provide additional protection.Chemical-resistant and flame-retardant coveralls or apron over a flame-resistant lab coat.[2][4]A NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges (black color-coded).[5][6] A full-face respirator may be necessary if exposure limits are exceeded or there is a risk of eye irritation.[2]
Emergency Spill Response Chemical splash goggles and a face shield.[2]Heavy-duty Viton/Butyl or Butyl rubber gloves.[3][7]Fully encapsulating, chemical-resistant suit.A NIOSH-approved self-contained breathing apparatus (SCBA) or a supplied-air respirator.[8]

Glove Selection Considerations:

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood.[10]

  • Ignition Sources: Eliminate all potential ignition sources from the work area, including open flames, hot plates, and spark-producing equipment.[4] Use only non-sparking tools and explosion-proof equipment.[2]

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible.

2. Donning PPE:

  • Before handling the chemical, don the appropriate PPE as outlined in the table above. Inspect all PPE for damage before use.

3. Chemical Handling:

  • Dispensing: When dispensing, use a bonded and grounded container and receiving equipment to prevent static discharge.[11]

  • Heating: Never heat this compound with an open flame. Use a water bath, oil bath, or heating mantle with a temperature controller.[4]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[7] Store in a designated flammable liquids cabinet.[10]

4. Decontamination and Doffing PPE:

  • After handling, decontaminate reusable PPE according to established procedures.

  • Remove PPE in a manner that avoids self-contamination. For example, remove gloves first by peeling them off from the cuff, turning them inside out.

  • Wash hands thoroughly with soap and water after removing PPE.[10]

Disposal Plan: Waste Management and Decontamination

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Halogenated Waste: this compound waste is considered halogenated organic waste. It must be collected in a separate, clearly labeled, and compatible waste container.[12][13] Do not mix with non-halogenated waste.[14]

  • Labeling: The waste container must be labeled with the words "HAZARDOUS WASTE," the full chemical name ("this compound"), and the approximate concentration.[12]

  • Container Management: Keep the waste container tightly sealed except when adding waste.[12] Store the container in a designated satellite accumulation area.

2. Disposal of Contaminated PPE:

  • Solid Waste: Disposable PPE contaminated with this compound (e.g., gloves, absorbent pads) must be collected as hazardous waste.[15][16] Place these items in a designated, labeled, and sealed container or a yellow hazardous waste bag.[15]

  • Reusable PPE: If reusable PPE becomes contaminated, it must be decontaminated using established procedures or disposed of as hazardous waste if decontamination is not feasible.[17]

3. Empty Container Disposal:

  • Rinsing: Triple rinse empty this compound containers with a suitable solvent.[18]

  • Rinsate Collection: The first rinseate must be collected and disposed of as hazardous waste.[19] Subsequent rinsate may also need to be collected depending on local regulations.

  • Disposal: After thorough rinsing and drying, and once the label is defaced or removed, the container may be disposed of as non-hazardous waste or recycled according to institutional policies.[18]

4. Professional Disposal:

  • All hazardous waste, including liquid this compound, contaminated solid waste, and rinsate, must be disposed of through a licensed hazardous waste disposal company.[16]

Visual Workflow for PPE Selection

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling this compound assess_task Assess Task: - Scale of work? - In fume hood? start->assess_task small_scale Small-scale (<100 mL) in fume hood assess_task->small_scale Small-scale & In-hood large_scale Large-scale (>100 mL) or outside fume hood assess_task->large_scale Large-scale or No Hood spill_response Emergency Spill assess_task->spill_response Spill ppe_small Standard PPE: - Safety goggles - Nitrile gloves (incidental) - Flame-resistant lab coat small_scale->ppe_small ppe_large Enhanced PPE: - Goggles & face shield - Viton/Butyl gloves - Chemical-resistant apron/coveralls - Respirator with OV cartridges large_scale->ppe_large ppe_spill Emergency PPE: - Goggles & face shield - Heavy-duty gloves - Chemical suit - SCBA/Supplied-air respirator spill_response->ppe_spill end Proceed with Task ppe_small->end ppe_large->end ppe_spill->end

Caption: A flowchart outlining the decision-making process for selecting appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.